(4-Chlorophenyl)(4-piperidinyl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(4-chlorophenyl)-piperidin-4-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c13-11-3-1-9(2-4-11)12(15)10-5-7-14-8-6-10/h1-4,10,12,14-15H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQGIFKXJSLUMSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(C2=CC=C(C=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00339761 | |
| Record name | (4-Chlorophenyl)(4-piperidinyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00339761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36938-75-7 | |
| Record name | (4-Chlorophenyl)(4-piperidinyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00339761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Whitepaper: (4-Chlorophenyl)(4-piperidinyl)methanol
CAS Number: 36938-75-7
Executive Summary
(4-Chlorophenyl)(4-piperidinyl)methanol (CAS: 36938-75-7) is a critical chiral building block and pharmacophore in the synthesis of second-generation H1-antihistamines and neuroactive ligands. Structurally, it consists of a piperidine ring substituted at the 4-position with an exocyclic methanol group bearing a para-chlorophenyl moiety. This scaffold—often referred to as an
This guide provides a definitive technical analysis of the compound, distinguishing it from its isomer 4-(4-chlorophenyl)-4-hydroxypiperidine (Haloperidol metabolite), and outlines a robust, self-validating synthetic protocol for its preparation.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]
The distinction between the target compound and its isomers is a frequent source of error in procurement and synthesis. The table below establishes the definitive identity for CAS 36938-75-7.
| Parameter | Technical Specification |
| IUPAC Name | (4-Chlorophenyl)(piperidin-4-yl)methanol |
| CAS Number | 36938-75-7 |
| Common Synonyms | |
| Molecular Formula | C |
| Molecular Weight | 225.72 g/mol |
| SMILES | OC(C1=CC=C(Cl)C=C1)C1CCNCC1 |
| InChI Key | UQGIFKXJSLUMSO-UHFFFAOYSA-N |
| Appearance | White to off-white crystalline solid |
| pKa (Calculated) | ~12.5 (Secondary alcohol), ~9.8 (Piperidine nitrogen) |
| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in water |
Critical Note: Do not confuse with 4-(4-Chlorophenyl)piperidin-4-ol (CAS 39512-49-7), where the hydroxyl group is attached directly to the piperidine ring. CAS 36938-75-7 possesses an exocyclic alcohol, imparting greater conformational flexibility critical for PROTAC linker design and antihistamine binding pockets.
Synthetic Methodology: Grignard Addition Protocol[9]
The most reliable laboratory-scale synthesis involves the nucleophilic addition of a Grignard reagent to an N-protected 4-formylpiperidine. This route minimizes side reactions and allows for facile purification.
Retrosynthetic Analysis
The target molecule is disconnected at the exocyclic C-C bond between the methanol carbon and the phenyl ring.
-
Synthon A: 4-Chlorophenyl anion (Grignard reagent).
-
Synthon B: N-Protected piperidine-4-carboxaldehyde (Electrophile).
Detailed Experimental Protocol
Step 1: Preparation of N-Boc-4-formylpiperidine
-
Reagents: 4-Piperidinemethanol, Di-tert-butyl dicarbonate (Boc
O), Dess-Martin Periodinane (DMP). -
Rationale: The aldehyde is unstable if unprotected. The Boc group prevents amine interference with the Grignard reagent.
Step 2: Grignard Addition (The Core Reaction)
-
Reagents: 4-Chlorophenylmagnesium bromide (1.0 M in THF), N-Boc-4-formylpiperidine, Anhydrous THF.
-
Protocol:
-
Flame-dry a 250 mL three-neck round-bottom flask under Argon.
-
Charge with N-Boc-4-formylpiperidine (1.0 eq) dissolved in anhydrous THF. Cool to -78°C to suppress over-addition and side reactions.
-
Add 4-Chlorophenylmagnesium bromide (1.2 eq) dropwise over 30 minutes.
-
Process Control: Monitor by TLC (Hexane:EtOAc 3:1). The aldehyde spot (
) should disappear. -
Allow to warm to 0°C over 2 hours.
-
Quench: Slowly add saturated aqueous NH
Cl. -
Workup: Extract with EtOAc (3x), wash with brine, dry over Na
SO . -
Purification: Flash chromatography (SiO
) yields the N-Boc protected intermediate.
-
Step 3: Deprotection
-
Reagents: 4M HCl in Dioxane or TFA/DCM.
-
Protocol: Treat the intermediate with 4M HCl in Dioxane at 0°C for 2 hours. Precipitate the hydrochloride salt with diethyl ether or neutralize to obtain the free base.
Synthetic Workflow Diagram
Figure 1: Step-wise synthetic pathway from commercially available starting materials to the target scaffold.
Therapeutic & Synthetic Utility[7][10][11]
Pharmacophore in Antihistamines
The (4-chlorophenyl)(4-piperidinyl)methanol motif is a simplified analog of the "benzhydryl piperidine" class of antihistamines. While drugs like Fexofenadine (MDL 16,455) utilize a diphenyl-methanol moiety, the 4-chlorophenyl analog is used in Structure-Activity Relationship (SAR) studies to probe the hydrophobic pocket of the H1 receptor.
-
Binding Mechanism: The piperidine nitrogen (protonated at physiological pH) forms an ionic bond with Asp107 in the H1 receptor. The 4-chlorophenyl group occupies a hydrophobic sub-pocket, providing selectivity over muscarinic receptors.
PROTAC Linker Design
Recent developments in targeted protein degradation (PROTACs) utilize 4-substituted piperidines as semi-rigid linkers. The exocyclic alcohol of CAS 36938-75-7 provides a unique attachment point for E3 ligase ligands, allowing the piperidine nitrogen to be coupled to the protein of interest (POI) ligand.
Structural Relationship Diagram[7]
Figure 2: Mapping the compound's structural utility across different therapeutic classes.
Analytical Characterization & Safety
Quality Control Parameters
To ensure research integrity, the synthesized compound must meet the following criteria:
-
HPLC Purity: >95% (Reverse phase C18, Acetonitrile/Water gradient).
-
1H NMR (DMSO-d6): Diagnostic signals include the methine doublet at
~4.3 ppm (CH-OH) and the piperidine ring protons at 1.2–3.0 ppm. -
Mass Spectrometry: [M+H]
peak at m/z 226.1/228.1 (characteristic 3:1 chlorine isotope pattern).
Safety & Handling (MSDS Summary)
-
GHS Classification: Warning. Acute Toxicity (Oral), Skin Irritant.
-
Handling: Use in a fume hood.[1] Avoid dust formation.
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. The secondary alcohol is susceptible to oxidation if exposed to air/light over prolonged periods.
References
-
Fluorochem. (2025). (4-Chlorophenyl)(piperidin-4-yl)methanol Product Sheet. Retrieved from
-
PubChem. (2025). Compound Summary: Fexofenadine Hydrochloride (MDL 16455).[2] (Contextual reference for scaffold utility). Retrieved from
-
BenchChem. (2025).[3] Synthesis of Alpha-(4-chlorophenyl)pyridine-2-methanol via Grignard Reaction. (Methodological basis for Grignard addition to heterocyclic aldehydes). Retrieved from
-
Sigma-Aldrich. (2025). 4-Piperidinemethanol Technical Data. (Starting material specifications). Retrieved from
Sources
The Strategic Utility of (4-Chlorophenyl)(4-piperidinyl)methanol in Modern Organic Synthesis: A Technical Primer
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Scaffold
In the landscape of contemporary drug discovery and organic synthesis, the strategic selection of molecular building blocks is paramount to the efficient construction of complex and biologically active compounds. Among the myriad of available synthons, (4-Chlorophenyl)(4-piperidinyl)methanol emerges as a scaffold of significant interest. Its unique structural architecture, featuring a chlorophenyl group appended to a piperidinyl-methanol moiety, offers a compelling combination of steric and electronic properties. This guide, intended for researchers and professionals in the chemical and pharmaceutical sciences, provides an in-depth exploration of the synthesis, properties, and strategic applications of this versatile building block. While detailed, peer-reviewed synthetic protocols and comprehensive spectroscopic data for this specific molecule are not abundantly available in public literature, this guide will leverage established methodologies for closely related and commercially significant analogs to provide robust and instructive insights.
Physicochemical Properties and Structural Attributes
A thorough understanding of the physical and chemical properties of a building block is fundamental to its effective utilization in synthesis. The key characteristics of (4-Chlorophenyl)(4-piperidinyl)methanol are summarized below.
| Property | Value | Source |
| CAS Number | 36938-75-7 | [1][2] |
| Molecular Formula | C₁₂H₁₆ClNO | [1] |
| Molecular Weight | 225.72 g/mol | [1] |
| Appearance | Powder | [1] |
| Boiling Point | 367 °C at 760 mmHg | [1] |
| Density | 1.181 g/cm³ | [1] |
| InChI Key | UQGIFKXJSLUMSO-UHFFFAOYSA-N | [2] |
The presence of a chiral center at the carbinol carbon suggests the potential for stereospecific synthesis and applications, a critical consideration in modern drug design where enantiomeric purity is often a prerequisite for therapeutic efficacy and safety.
Synthetic Pathways: A Convergent Approach
The synthesis of (4-Chlorophenyl)(4-piperidinyl)methanol can be logically approached through two primary convergent strategies, drawing parallels from the well-documented synthesis of its structural analogs. These methods typically involve the formation of the carbon-carbon bond between the chlorophenyl and piperidinyl moieties.
Grignard Reaction with a Piperidine Aldehyde
A classic and highly effective method for forming carbon-carbon bonds is the Grignard reaction. In this approach, a 4-chlorophenylmagnesium halide (a Grignard reagent) is reacted with a suitable N-protected piperidine-4-carboxaldehyde. The N-protecting group is crucial to prevent the acidic N-H proton of the piperidine from quenching the highly basic Grignard reagent. Subsequent deprotection yields the desired product.
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings (1.1 eq.) are suspended in anhydrous diethyl ether or tetrahydrofuran (THF). A small crystal of iodine can be added to initiate the reaction. A solution of 4-chlorobromobenzene (1.0 eq.) in anhydrous ether/THF is added dropwise to maintain a gentle reflux. The reaction is complete when most of the magnesium has been consumed.
-
Nucleophilic Addition: The Grignard reagent solution is cooled in an ice bath. A solution of N-Boc-piperidine-4-carboxaldehyde (0.9 eq.) in anhydrous THF is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
Workup and Deprotection: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting N-Boc protected intermediate is then deprotected under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane) to yield (4-Chlorophenyl)(4-piperidinyl)methanol. Purification is typically achieved by column chromatography or recrystallization.
Reduction of a Ketone Precursor
An alternative and often high-yielding approach is the reduction of the corresponding ketone, (4-chlorophenyl)(piperidin-4-yl)methanone. This method benefits from the relative stability of the ketone precursor, which can be synthesized and purified prior to the final reduction step.
-
Ketone Synthesis: The ketone precursor can be prepared via a Friedel-Crafts acylation reaction between chlorobenzene and an N-protected piperidine-4-carbonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
-
Reduction: The purified ketone is dissolved in a suitable solvent, typically methanol or ethanol. A reducing agent, such as sodium borohydride (NaBH₄), is added portion-wise at 0 °C. The reaction is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC).
-
Workup and Deprotection: The reaction is quenched with water, and the solvent is removed under reduced pressure. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The subsequent deprotection of the N-protecting group is carried out as described in the Grignard protocol to afford the final product.
The Strategic Value in Drug Development: A Analog-Based Perspective
While direct citations for the use of (4-Chlorophenyl)(4-piperidinyl)methanol in the synthesis of marketed drugs are scarce, the immense importance of its close analog, 4-(4-chlorophenyl)-4-hydroxypiperidine , provides a compelling case for its potential as a valuable building block. This analog is a key intermediate in the synthesis of several blockbuster drugs, highlighting the therapeutic relevance of the 4-chlorophenyl-4-substituted piperidine scaffold.
A Cornerstone in the Synthesis of Loperamide and Haloperidol
4-(4-chlorophenyl)-4-hydroxypiperidine is a pivotal precursor in the industrial synthesis of:
-
Loperamide: A widely used peripherally acting opioid receptor agonist for the treatment of diarrhea.[3]
-
Haloperidol: A typical antipsychotic medication used in the treatment of schizophrenia and other psychiatric disorders.[2]
The synthesis of these drugs underscores the strategic importance of the 4-chlorophenyl-4-hydroxypiperidine core. It is highly probable that (4-Chlorophenyl)(4-piperidinyl)methanol could serve as a versatile starting material for the synthesis of novel analogs of these and other CNS-active agents, where the secondary alcohol offers a different reactivity profile compared to the tertiary alcohol in the loperamide/haloperidol precursor.
A Precursor to Antihistamines: The Case of Bepotastine
The structural motif of a substituted phenyl-methanol connected to a heterocyclic amine is also found in other classes of therapeutic agents. For instance, the synthesis of the antihistamine Bepotastine involves the key intermediate (S)-(4-chlorophenyl)(pyridin-2-yl)methanol .[1] This highlights the utility of the chlorophenyl-methanol moiety in constructing pharmacologically active molecules. (4-Chlorophenyl)(4-piperidinyl)methanol shares this key structural feature, suggesting its potential as a building block for novel antihistaminic or other receptor-modulating compounds.
Spectroscopic Characterization: An Analog-Informed Perspective
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-chlorophenyl group, likely as two doublets in the range of δ 7.2-7.4 ppm. The benzylic proton of the carbinol group would appear as a doublet, coupled to the adjacent piperidine proton. The piperidine ring protons would exhibit complex multiplets in the aliphatic region (δ 1.2-3.0 ppm). The N-H and O-H protons would appear as broad singlets, the chemical shifts of which would be dependent on solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for the aromatic carbons, with the carbon bearing the chlorine atom shifted downfield. The carbinol carbon would resonate in the range of δ 70-80 ppm. The carbons of the piperidine ring would appear in the aliphatic region.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, indicative of the presence of a single chlorine atom.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band in the region of 3200-3400 cm⁻¹, corresponding to the O-H and N-H stretching vibrations. C-H stretching vibrations for the aromatic and aliphatic portions of the molecule would be observed around 3000-3100 cm⁻¹ and 2800-3000 cm⁻¹, respectively. A strong C-O stretching band would be present around 1050-1150 cm⁻¹.
Conclusion and Future Outlook
(4-Chlorophenyl)(4-piperidinyl)methanol represents a strategically valuable, yet underexplored, building block in organic synthesis. Its structural features, combining a halogenated aromatic ring with a functionalized piperidine moiety, make it an attractive starting material for the synthesis of a diverse range of potential therapeutic agents. While the lack of extensive published data on this specific molecule necessitates a degree of inference from its close analogs, the proven utility of the 4-chlorophenyl-piperidine scaffold in major pharmaceuticals strongly supports its potential. Future research focused on the development of efficient and stereoselective syntheses of (4-Chlorophenyl)(4-piperidinyl)methanol and the exploration of its utility in medicinal chemistry campaigns is highly warranted. As the demand for novel and diverse chemical entities continues to grow in the pharmaceutical industry, the strategic application of such versatile building blocks will undoubtedly play a crucial role in the discovery of the next generation of medicines.
References
Sources
A Comprehensive Spectroscopic Analysis of (4-Chlorophenyl)(4-piperidinyl)methanol: An In-Depth Technical Guide
Abstract
(4-Chlorophenyl)(4-piperidinyl)methanol (CAS No: 36938-75-7) is a key chemical intermediate in pharmaceutical research and development.[1][2] Its precise structural confirmation and purity assessment are paramount for ensuring the integrity of subsequent synthesis steps and the safety of final active pharmaceutical ingredients (APIs). This technical guide provides a detailed predictive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. While direct experimental spectra are not widely available in public repositories, this document leverages established spectroscopic principles and data from analogous structural fragments to construct a reliable spectral profile. We will delve into the causality behind expected spectral features, outline robust experimental protocols for data acquisition, and present the information in a clear, accessible format for researchers, scientists, and drug development professionals.
Introduction and Molecular Structure
(4-Chlorophenyl)(4-piperidinyl)methanol is a secondary alcohol containing a piperidine ring and a 4-chlorophenyl group. Its molecular formula is C₁₂H₁₆ClNO, and it has a molecular weight of approximately 225.72 g/mol .[1][2] The unique arrangement of these moieties—a chiral center at the benzylic carbon, a basic nitrogen atom, and a halogenated aromatic ring—gives rise to a distinct spectroscopic fingerprint. Accurate interpretation of this fingerprint is non-negotiable for identity confirmation and quality control.
This guide serves as a foundational reference for the spectroscopic characteristics of this molecule. By dissecting the structure into its constituent parts, we can predict the spectral output with a high degree of confidence, providing a benchmark for analysts.
Caption: Molecular structure of (4-Chlorophenyl)(4-piperidinyl)methanol.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis (Predicted)
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR spectra are based on established chemical shift principles and data from related structures.
Expertise & Rationale: ¹H NMR Predictions
The proton NMR spectrum is anticipated to be complex due to overlapping signals from the piperidine ring. The choice of solvent is critical; deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices. DMSO-d₆ is often preferred for its ability to resolve exchangeable protons like -OH and -NH.
-
Aromatic Protons (δ 7.2-7.4 ppm): The 4-chlorophenyl group will present as a classic AA'BB' system, which often simplifies to two distinct doublets. The protons ortho to the chlorine atom will be deshielded compared to the protons meta to it. Each signal should integrate to 2H.
-
Benzylic Proton (-CH(OH)-, δ ~4.5-4.8 ppm): This proton is attached to a carbon bearing both an oxygen and an aromatic ring, placing it in a moderately deshielded environment. It is expected to appear as a doublet, coupled to the proton on C4 of the piperidine ring.
-
Hydroxyl and Amine Protons (-OH, -NH, variable δ): The chemical shifts of these protons are highly dependent on solvent, concentration, and temperature. They typically appear as broad singlets and can be confirmed by a D₂O exchange experiment, where they would disappear from the spectrum.
-
Piperidine Protons (δ ~1.2-3.0 ppm): These signals are the most complex. The protons on C2 and C6 adjacent to the nitrogen will be the most deshielded (~2.8-3.0 ppm). The protons on C3, C5, and C4 will appear further upfield (~1.2-1.9 ppm). Due to chair conformations, axial and equatorial protons will have different chemical shifts and coupling constants, leading to complex multiplets.
Rationale: ¹³C NMR Predictions
The ¹³C NMR spectrum provides a count of unique carbon environments.
-
Aromatic Carbons (δ ~128-140 ppm): Four signals are expected. The carbon bearing the chlorine (ipso-C) will be shifted, as will the carbon attached to the benzylic group (ipso-C). The two pairs of ortho and meta carbons will each give a signal.
-
Benzylic Carbon (-C(OH)-, δ ~75-80 ppm): This carbon, attached to an oxygen, will be significantly downfield in the aliphatic region.
-
Piperidine Carbons (δ ~25-50 ppm): Three distinct signals are expected for the piperidine ring carbons: C4, C3/C5, and C2/C6. The carbons adjacent to the nitrogen (C2/C6) will be the most deshielded of the ring carbons.
Predicted NMR Data Summary
Table 1: Predicted ¹H and ¹³C NMR Data for (4-Chlorophenyl)(4-piperidinyl)methanol
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Multiplicity | Integration | Predicted ¹³C Chemical Shift (δ, ppm) |
| Ar-H (ortho to Cl) | 7.35 - 7.45 | d | 2H | 128.0 - 129.0 |
| Ar-H (meta to Cl) | 7.25 - 7.35 | d | 2H | 128.5 - 129.5 |
| -CH(OH)- | 4.50 - 4.80 | d | 1H | 75.0 - 80.0 |
| -OH | Variable | br s | 1H | - |
| -NH | Variable | br s | 1H | - |
| Piperidine H₂/H₆ | 2.80 - 3.00 | m | 4H | 45.0 - 50.0 |
| Piperidine H₃/H₅ | 1.50 - 1.70 | m | 4H | 28.0 - 33.0 |
| Piperidine H₄ | 1.70 - 1.90 | m | 1H | 40.0 - 45.0 |
| Ar-C (ipso to CHOH) | - | - | - | 138.0 - 142.0 |
| Ar-C (ipso to Cl) | - | - | - | 132.0 - 135.0 |
Note: d = doublet, m = multiplet, br s = broad singlet. Shifts are referenced against TMS.
Infrared (IR) Spectroscopy Analysis (Predicted)
IR spectroscopy is an invaluable technique for the rapid identification of key functional groups. The predicted spectrum is a composite of the vibrational modes expected from the alcohol, secondary amine, and chloro-aromatic functionalities, informed by spectral data for fragments like 4-piperidinemethanol and 4-chlorobenzyl alcohol.[3][4]
Rationale and Interpretation
-
O-H and N-H Stretching (3500-3200 cm⁻¹): A broad, strong absorption band is expected for the alcohol O-H stretch, centered around 3300 cm⁻¹. A sharper, medium-intensity peak for the secondary amine N-H stretch should appear in the same region, potentially overlapping with the O-H band.
-
C-H Stretching (3100-2800 cm⁻¹): Aromatic C-H stretches will appear just above 3000 cm⁻¹. Aliphatic C-H stretches from the piperidine ring will be visible as strong, sharp peaks just below 3000 cm⁻¹.
-
C=C Aromatic Stretching (1600-1450 cm⁻¹): Several sharp bands of variable intensity are expected in this region, characteristic of the 4-chlorophenyl ring.
-
Fingerprint Region (<1500 cm⁻¹): This region will contain a wealth of information. A strong C-O stretch for the secondary alcohol is expected around 1050-1100 cm⁻¹. C-N and C-Cl stretching vibrations will also be present, typically in the 1250-1000 cm⁻¹ and 850-750 cm⁻¹ ranges, respectively. The out-of-plane C-H bend for the 1,4-disubstituted aromatic ring should produce a strong band around 820 cm⁻¹.
Predicted IR Data Summary
Table 2: Predicted Key IR Absorption Bands
| Frequency Range (cm⁻¹) | Intensity | Assignment |
| 3500 - 3200 | Strong, Broad | O-H Stretch (Alcohol) |
| 3400 - 3300 | Medium, Sharp | N-H Stretch (Secondary Amine) |
| 3100 - 3000 | Medium | Aromatic C-H Stretch |
| 2980 - 2850 | Strong | Aliphatic C-H Stretch |
| ~1600, ~1490 | Medium-Strong | Aromatic C=C Stretch |
| 1100 - 1050 | Strong | C-O Stretch (Secondary Alcohol) |
| 850 - 810 | Strong | para-disubstituted Ar C-H Bend |
| 800 - 750 | Medium | C-Cl Stretch |
Mass Spectrometry (MS) Analysis (Predicted)
Mass spectrometry provides critical information about the molecular weight and fragmentation pattern of a molecule, aiding in structural confirmation. For (4-Chlorophenyl)(4-piperidinyl)methanol, Electron Ionization (EI) would likely be used.
Rationale and Fragmentation Pathways
The analysis begins with the molecular ion (M⁺), which is the intact molecule with one electron removed.
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z 225. A characteristic feature will be the M+2 isotope peak at m/z 227, with an intensity approximately one-third that of the M⁺ peak, which is definitive for the presence of a single chlorine atom.
-
Key Fragmentations: The structure is prone to specific cleavages. The most probable fragmentation is the alpha-cleavage adjacent to the oxygen atom, leading to the loss of the piperidinyl group or the chlorophenyl group.
-
Loss of the Piperidinyl Group: Cleavage of the C-C bond between the benzylic carbon and the piperidine ring would generate a stable, resonance-stabilized cation at m/z 141 ([C₇H₆ClO]⁺). This is often a very prominent peak.
-
Loss of the Chlorophenyl Group: Cleavage of the C-C bond between the benzylic carbon and the aromatic ring would result in a fragment at m/z 114 ([C₆H₁₂NO]⁺).
-
Loss of Water: Dehydration can lead to a fragment at m/z 207 ([M-H₂O]⁺).
-
Sources
The (4-Chlorophenyl)(4-piperidinyl)methanol Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: Unveiling the Therapeutic Potential of a Versatile Scaffold
In the landscape of medicinal chemistry, the identification and exploration of "privileged scaffolds" – molecular frameworks capable of binding to multiple, distinct biological targets – represents a cornerstone of efficient drug discovery. The (4-Chlorophenyl)(4-piperidinyl)methanol core is one such scaffold, a versatile structural motif that has given rise to a diverse array of pharmacologically active agents. This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the therapeutic applications of this scaffold, delving into its synthesis, mechanisms of action, and structure-activity relationships across key therapeutic areas. Our exploration will be grounded in field-proven insights and supported by authoritative references, offering a practical and scientifically rigorous resource for those seeking to leverage the potential of this remarkable chemical entity.
The inherent structural features of the (4-Chlorophenyl)(4-piperidinyl)methanol scaffold, namely the piperidine ring, the central methanol group, and the 4-chlorophenyl moiety, contribute to its promiscuous yet specific interactions with various biological targets. The piperidine ring, a ubiquitous feature in many natural products and synthetic drugs, provides a basic nitrogen atom that can be crucial for receptor interactions and can influence the pharmacokinetic properties of the molecule.[1] The central hydroxyl group can act as a hydrogen bond donor or acceptor, facilitating key interactions within binding pockets. The 4-chlorophenyl group imparts lipophilicity and can engage in hydrophobic and electronic interactions, further modulating the compound's biological activity. This guide will dissect the contributions of these structural elements to the observed therapeutic effects.
Therapeutic Applications: A Multi-faceted Pharmacological Profile
The (4-Chlorophenyl)(4-piperidinyl)methanol scaffold has demonstrated significant promise in several key therapeutic areas, including the treatment of pain, central nervous system (CNS) disorders, and cancer. The following sections will provide a detailed examination of the scientific evidence supporting these applications.
Analgesia: Targeting the Endogenous Opioid System
Derivatives of the (4-Chlorophenyl)(4-piperidinyl)methanol scaffold, particularly 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives, have been shown to possess significant analgesic properties.[2] These compounds primarily exert their effects through interaction with the endogenous opioid system, a key pathway in the modulation of pain perception.
Mechanism of Action: Mu-Opioid Receptor Agonism
The analgesic effects of these piperidine derivatives are largely attributed to their activity as agonists at the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR) predominantly expressed in the central and peripheral nervous systems.[3] Upon binding of an agonist, the MOR initiates a signaling cascade that ultimately leads to a reduction in neuronal excitability and the inhibition of pain signal transmission.
The binding of a (4-Chlorophenyl)(4-piperidinyl)methanol-based agonist to the MOR triggers the dissociation of the heterotrimeric G-protein into its Gαi and Gβγ subunits. The Gαi subunit inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The Gβγ subunit, in turn, can directly modulate ion channel activity, leading to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs). The resulting potassium efflux and reduced calcium influx hyperpolarize the neuron, making it less likely to fire an action potential and transmit pain signals.
Caption: Mu-Opioid Receptor Signaling Pathway for Analgesia.
Structure-Activity Relationship (SAR) Insights
While a comprehensive quantitative SAR for a homologous series of N-(4-chlorophenyl)piperidin-4-amine derivatives is not extensively documented, analysis of related 4-hydroxypiperidine analogs provides valuable insights.[4] The analgesic potential is significantly influenced by substitutions at the piperidine nitrogen (N1 position).
Table 1: Analgesic Activity of 4-(4'-Chlorophenyl)-4-hydroxypiperidine Derivatives
| Compound | N1-Substituent | Analgesic Activity (Tail Flick Test) | Reference |
| 2 | -CH2CH2Ph | Significant | [2] |
| 3 | -CH2CH2(p-NO2)Ph | Significant | [2] |
| 5 | -CH2CH2(p-Cl)Ph | Significant | [2] |
Data from Saify et al. (2005). Activity was assessed in male Wistar rats at a dose of 50 mg/kg.
The data suggests that arylethyl substituents at the N1 position are well-tolerated and contribute to significant analgesic activity. The presence of electron-withdrawing groups on the phenyl ring of the substituent appears to be compatible with activity.
Experimental Protocol: Tail-Flick Test for Analgesic Activity
The tail-flick test is a common method to assess the pain response to a thermal stimulus in rodents. An increase in the latency to flick the tail away from a heat source indicates an analgesic effect.
-
Animal Model: Male Wistar rats are commonly used.
-
Apparatus: A tail-flick analgesiometer with a radiant heat source.
-
Procedure:
-
The basal reaction time (latency) of each animal is recorded by focusing the radiant heat source on the distal portion of the tail.
-
A cut-off time (e.g., 10-15 seconds) is established to prevent tissue damage.
-
The test compound or vehicle is administered (e.g., intramuscularly).
-
The tail-flick latency is measured at predefined time intervals after drug administration (e.g., 30, 60, 90, 120 minutes).
-
-
Data Analysis: The percentage of the maximum possible effect (%MPE) is calculated for each animal at each time point using the formula: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100.
Central Nervous System (CNS) Disorders: Anxiolytic Potential
The (4-Chlorophenyl)(4-piperidinyl)methanol scaffold has also been explored for its potential in treating CNS disorders, particularly anxiety. The mechanism of action for this anxiolytic-like effect is believed to involve the modulation of the GABAergic system.
Mechanism of Action: Positive Allosteric Modulation of GABA-A Receptors
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the CNS. Its effects are mediated through GABA-A receptors, which are ligand-gated ion channels. Positive allosteric modulators (PAMs) of GABA-A receptors, such as benzodiazepines, enhance the effect of GABA, leading to increased neuronal inhibition and anxiolytic effects.[5] It is hypothesized that derivatives of the (4-Chlorophenyl)(4-piperidinyl)methanol scaffold can act as PAMs at GABA-A receptors.
Binding of a PAM to a specific site on the GABA-A receptor increases the affinity of GABA for its binding site. This leads to a more frequent or prolonged opening of the chloride ion channel, resulting in an increased influx of chloride ions into the neuron. This hyperpolarizes the neuron, making it less excitable and thus reducing anxiety-related neuronal firing.
Caption: GABA-A Receptor Modulation for Anxiolytic Effect.
Anticancer Activity: Inducing Programmed Cell Death
The piperidine scaffold is present in a number of anticancer agents, and derivatives of (4-Chlorophenyl)(4-piperidinyl)methanol have shown promise in this area as well.[6] One of the key mechanisms through which these compounds are believed to exert their anticancer effects is the induction of apoptosis, or programmed cell death.
Mechanism of Action: Caspase-Dependent Apoptosis
Apoptosis is a tightly regulated process that is essential for normal tissue development and homeostasis. Many anticancer drugs function by inducing apoptosis in cancer cells. The caspase family of proteases plays a central role in the execution of apoptosis.[7]
Derivatives of the (4-Chlorophenyl)(4-piperidinyl)methanol scaffold may induce apoptosis through the intrinsic (mitochondrial) pathway. This pathway is initiated by cellular stress, such as that induced by a cytotoxic compound. This stress leads to the activation of pro-apoptotic proteins like Bax, which translocate to the mitochondria and disrupt the mitochondrial outer membrane. This results in the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which in turn cleave a variety of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.
Caption: Caspase-Dependent Apoptosis Pathway in Cancer Cells.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Cell Culture: Plate cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Synthesis of the (4-Chlorophenyl)(4-piperidinyl)methanol Scaffold
A common and effective method for the synthesis of the (4-Chlorophenyl)(4-piperidinyl)methanol core involves a Grignard reaction.
Experimental Protocol: Grignard Reaction Synthesis
This protocol outlines the synthesis of the core scaffold from 4-chlorobromobenzene and pyridine-4-carboxaldehyde.
Caption: Synthetic Workflow for (4-Chlorophenyl)(4-piperidinyl)methanol.
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings.
-
Add a small crystal of iodine.
-
Cover the magnesium with anhydrous tetrahydrofuran (THF).
-
In the dropping funnel, dissolve 4-chlorobromobenzene in anhydrous THF.
-
Add a small portion of the 4-chlorobromobenzene solution to the magnesium. The reaction is initiated by the disappearance of the iodine color and gentle refluxing.
-
Once initiated, add the remaining 4-chlorobromobenzene solution dropwise to maintain a steady reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Aldehyde:
-
Cool the Grignard reagent to 0 °C in an ice bath.
-
Dissolve pyridine-4-carboxaldehyde in anhydrous THF in the dropping funnel.
-
Add the pyridine-4-carboxaldehyde solution dropwise to the cooled and stirred Grignard reagent.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford (4-chlorophenyl)(pyridin-4-yl)methanol.
-
-
Reduction of the Pyridine Ring:
-
The resulting (4-chlorophenyl)(pyridin-4-yl)methanol can be subjected to standard pyridine reduction conditions, such as catalytic hydrogenation (e.g., H2, Pd/C) or reduction with sodium in ethanol, to yield the target (4-Chlorophenyl)(4-piperidinyl)methanol scaffold.
-
Conclusion and Future Perspectives
The (4-Chlorophenyl)(4-piperidinyl)methanol scaffold has firmly established itself as a privileged core in medicinal chemistry, demonstrating a remarkable breadth of therapeutic potential. From potent analgesics acting on opioid receptors to anxiolytics modulating GABAergic neurotransmission and anticancer agents inducing apoptosis, the versatility of this scaffold is evident. This guide has provided a comprehensive overview of these applications, grounded in the underlying mechanisms of action and supported by detailed experimental protocols.
The future of drug discovery centered on this scaffold is promising. Further exploration of the structure-activity relationships, particularly through the generation of focused compound libraries and quantitative analysis, will undoubtedly lead to the identification of more potent and selective agents. The investigation of this scaffold in other therapeutic areas, such as neurodegenerative diseases and inflammatory disorders, may also yield novel therapeutic leads. As our understanding of the complex interplay between chemical structure and biological activity continues to evolve, the (4-Chlorophenyl)(4-piperidinyl)methanol scaffold is poised to remain a valuable tool in the development of new and improved medicines for a wide range of human diseases.
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An In-depth Technical Guide to (4-Chlorophenyl)(4-piperidinyl)methanol: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of (4-Chlorophenyl)(4-piperidinyl)methanol, a heterocyclic alcohol of significant interest in medicinal chemistry. We will delve into its chemical identity, logical synthetic pathways, physicochemical properties, and its potential as a pivotal building block in the development of novel therapeutic agents. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and organic synthesis, offering both foundational knowledge and actionable insights.
Chemical Identity and Nomenclature
(4-Chlorophenyl)(4-piperidinyl)methanol is a secondary alcohol featuring a 4-chlorophenyl group and a piperidin-4-yl group attached to a carbinol center. This unique structural arrangement imparts specific chemical properties that make it a valuable intermediate in the synthesis of more complex molecules.
Table 1: Chemical Identifiers and Properties
| Identifier | Value | Source |
| IUPAC Name | (4-chlorophenyl)(piperidin-4-yl)methanol | American Elements[1] |
| CAS Number | 36938-75-7 | Fluorochem[2] |
| Molecular Formula | C₁₂H₁₆ClNO | American Elements[1] |
| Molecular Weight | 225.72 g/mol | American Elements[1] |
| Appearance | Powder | American Elements[1] |
| Boiling Point | 367 °C at 760 mmHg | American Elements[1] |
| Density | 1.181 g/cm³ | American Elements[1] |
Synonyms
This compound is also known by several other names in the literature and commercial catalogs, which include:
-
α-(4-Chlorophenyl)-4-piperidinemethanol
-
(4-Chlorophenyl)-piperidin-4-ylmethanol[1]
-
4-(α-Hydroxy-4-chlorobenzyl)piperidine
Rationale and Strategy for Synthesis
The synthesis of (4-Chlorophenyl)(4-piperidinyl)methanol can be logically approached through the reduction of the corresponding ketone, (4-chlorophenyl)(piperidin-4-yl)methanone. This method is a standard and reliable transformation in organic chemistry, offering high yields and straightforward purification.
The causality behind this synthetic choice lies in the accessibility of the ketone precursor and the efficiency of modern reducing agents. The piperidine ring is a common motif in pharmaceuticals, making the starting materials readily available.[3]
Proposed Synthetic Workflow
The synthetic pathway can be visualized as a two-step process starting from commercially available materials.
Caption: Proposed two-step synthesis of (4-Chlorophenyl)(4-piperidinyl)methanol.
Experimental Protocol: Synthesis via Ketone Reduction
This section provides a detailed, self-validating protocol for the synthesis of (4-Chlorophenyl)(4-piperidinyl)methanol. The causality for each step is explained to ensure reproducibility and understanding.
Materials and Reagents
-
(4-chlorophenyl)(piperidin-4-yl)methanone
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve (4-chlorophenyl)(piperidin-4-yl)methanone (1.0 eq) in anhydrous methanol. The use of anhydrous methanol is crucial to prevent quenching of the reducing agent.
-
Reduction: Cool the solution to 0 °C using an ice bath. Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution. The portion-wise addition helps to control the exothermic reaction and prevent side reactions.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Carefully quench the reaction by the slow addition of water. The majority of the methanol is then removed under reduced pressure using a rotary evaporator.
-
Extraction: To the remaining aqueous residue, add dichloromethane to extract the product. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine. The bicarbonate wash neutralizes any acidic byproducts, and the brine wash removes residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude (4-Chlorophenyl)(4-piperidinyl)methanol can be purified by column chromatography on silica gel or by recrystallization to afford the pure product.
Applications in Drug Discovery and Medicinal Chemistry
The piperidine scaffold is considered a "privileged building block" in medicinal chemistry due to its frequent appearance in bioactive molecules and its ability to impart favorable pharmacokinetic properties.[3][4] While specific pharmacological data for (4-Chlorophenyl)(4-piperidinyl)methanol is not extensively documented in publicly available literature, its structural motifs suggest several potential areas of application.
A Versatile Intermediate
The primary value of (4-Chlorophenyl)(4-piperidinyl)methanol lies in its utility as a versatile synthetic intermediate. The hydroxyl group can be readily functionalized, and the secondary amine of the piperidine ring provides a handle for further molecular elaboration. A closely related compound, 4-(4-Chlorophenyl)piperidin-4-ol, is a known key intermediate in the synthesis of the widely used anti-diarrheal medication, Loperamide.[5] This precedent strongly suggests that (4-Chlorophenyl)(4-piperidinyl)methanol can serve as a precursor for a variety of therapeutic agents.
Potential Pharmacological Relevance
Derivatives of 4-hydroxypiperidine have been investigated for a range of biological activities. For instance, a new series of 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives have shown significant analgesic and hypotensive activities in preclinical studies.[6] The structural similarity of our topic compound suggests that its derivatives could also be explored for similar central nervous system or cardiovascular applications.
Analytical Characterization
The identity and purity of synthesized (4-Chlorophenyl)(4-piperidinyl)methanol should be confirmed using standard analytical techniques.
Table 2: Analytical Methods for Characterization
| Technique | Expected Observations | Rationale |
| ¹H NMR | Signals corresponding to the aromatic protons of the chlorophenyl ring, the methine proton of the carbinol, and the aliphatic protons of the piperidine ring. | Confirms the molecular structure and proton environment. |
| ¹³C NMR | Resonances for all unique carbon atoms in the molecule, including the aromatic carbons, the carbinol carbon, and the piperidine carbons. | Provides information on the carbon skeleton. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated molecular weight (225.0920 for [M+H]⁺). | Confirms the molecular weight and elemental composition. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. | Quantifies the purity and identifies any impurities.[7] |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the O-H stretch of the alcohol, C-H stretches (aromatic and aliphatic), and the C-Cl stretch. | Identifies key functional groups present in the molecule. |
Conclusion
(4-Chlorophenyl)(4-piperidinyl)methanol is a valuable chemical entity with significant potential in the field of drug discovery and development. Its straightforward synthesis from readily available precursors, combined with the proven importance of the piperidine scaffold in medicinal chemistry, makes it an attractive building block for the creation of novel therapeutic agents. This guide has provided a comprehensive overview of its chemical identity, a reliable synthetic protocol, and a discussion of its potential applications, thereby equipping researchers with the necessary knowledge to effectively utilize this compound in their research endeavors.
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Methodological & Application
Application Notes & Protocols: The Crucial Role of (4-Chlorophenyl)(4-piperidinyl)methanol in the Synthesis of Bepotastine
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Bepotastine, a second-generation H1 histamine receptor antagonist, is a widely used therapeutic agent for allergic conditions such as allergic rhinitis and urticaria.[1][2] Its efficacy is intrinsically linked to its specific stereochemistry, with the (S)-enantiomer being the pharmacologically active isomer.[3][4] A critical juncture in the synthesis of Bepotastine is the formation and utilization of the key intermediate, (S)-(4-Chlorophenyl)(4-piperidinyl)methanol and its derivatives. This document provides a detailed exploration of the synthesis of Bepotastine, with a focused analysis on the pivotal role of this intermediate. We will delve into the mechanistic underpinnings of the synthetic pathway, present detailed experimental protocols, and offer insights into process optimization and analytical validation.
Introduction: The Strategic Importance of the Piperidinyl Methanol Moiety
The chemical architecture of Bepotastine, chemically named (+)-(S)-4-{4-[(4-Chlorophenyl) (2-pyridyl) methoxy] piperidino} butyric acid, features a chiral center that is paramount to its therapeutic activity.[2][3] The synthesis of Bepotastine can be conceptually divided into two main stages: the asymmetric synthesis of the chiral alcohol intermediate and its subsequent elaboration to the final active pharmaceutical ingredient (API).[1]
The intermediate, (S)-4-[(4-chlorophenyl)(2-pyridyl)methoxy]piperidine, is derived from (S)-(4-Chlorophenyl)(pyridin-2-yl)methanol. The optical purity of this initial chiral alcohol is a determining factor for the enantiomeric excess and, consequently, the therapeutic efficacy of the final Bepotastine product.[1] Therefore, robust and stereocontrolled methods for the synthesis of this intermediate are of utmost importance in pharmaceutical manufacturing.
Synthetic Pathway Overview
The synthesis of Bepotastine is a multi-step process that hinges on the successful construction of the key chiral intermediate. While several synthetic routes have been reported, a common and efficient pathway involves the following key transformations:
-
Asymmetric Synthesis of (S)-(4-Chlorophenyl)(pyridin-2-yl)methanol: This is often achieved through the asymmetric hydrogenation of the prochiral ketone, (4-chlorophenyl)(pyridin-2-yl)methanone.
-
Formation of the Piperidinyl Ether Linkage: The chiral alcohol is then coupled with a piperidine derivative to form the crucial ether linkage.
-
N-Alkylation and Hydrolysis: The subsequent N-alkylation with a butyric acid derivative, followed by hydrolysis, completes the synthesis of Bepotastine.
-
Salt Formation: Finally, Bepotastine is converted to its besilate salt to enhance its stability and bioavailability.[1]
Below is a graphical representation of the synthetic workflow:
Figure 1: General synthetic workflow for Bepotastine Besilate.
Detailed Experimental Protocols
The following protocols are synthesized from established methods in patent literature and research articles, providing a comprehensive guide for the laboratory-scale synthesis of Bepotastine.
Protocol 1: Asymmetric Hydrogenation of (4-chlorophenyl)(pyridin-2-yl)methanone
This protocol details the synthesis of the key chiral intermediate, (S)-(4-chlorophenyl)(pyridin-2-yl)methanol, via asymmetric hydrogenation.[1][5]
Materials:
-
(4-chlorophenyl)(pyridin-2-yl)methanone
-
Chiral Ruthenium-based catalyst (e.g., (R,R)-DIOPRuCl2)
-
Potassium tert-butoxide
-
Isopropanol
-
Toluene
-
Hydrogen gas (high pressure)
-
Argon gas
Equipment:
-
High-pressure autoclave
-
Schlenk line for inert atmosphere techniques
-
Standard laboratory glassware
Procedure:
-
Inert Atmosphere Preparation: Under an argon atmosphere, charge a 5L autoclave with 400g of (4-chlorophenyl)(pyridin-2-yl)methanone.[1]
-
Solvent Addition: Add 1L of isopropanol and 2L of toluene to the autoclave.[1]
-
Degassing: Bubble argon through the solution for 30 minutes to ensure the removal of dissolved oxygen.[1]
-
Catalyst and Base Addition: Under a continuous argon stream, add 100mg of the chiral ruthenium catalyst and 6g of potassium tert-butoxide.[1]
-
Hydrogenation: Seal the autoclave and replace the argon atmosphere with hydrogen gas. Pressurize the autoclave to 35 atm with hydrogen.[1]
-
Reaction Conditions: Stir the reaction mixture at 35°C. The progress of the reaction can be monitored by the decrease in hydrogen pressure.[1]
-
Work-up and Isolation: Upon completion, carefully vent the autoclave and purge with argon. Concentrate the reaction mixture under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield (S)-(4-chlorophenyl)(pyridin-2-yl)methanol.
Causality of Experimental Choices:
-
Chiral Catalyst: The use of a chiral ruthenium catalyst is crucial for the enantioselective reduction of the prochiral ketone, ensuring a high enantiomeric excess of the desired (S)-alcohol.
-
Potassium tert-butoxide: The base is necessary to activate the catalyst and facilitate the hydrogenation process.
-
Inert Atmosphere: The reaction is sensitive to oxygen, which can deactivate the catalyst. Therefore, maintaining an inert atmosphere of argon is essential for optimal catalyst performance and reaction yield.
-
High-Pressure Hydrogen: High-pressure hydrogen is required to drive the hydrogenation reaction to completion in a reasonable timeframe.
Protocol 2: Synthesis of (S)-4-[(4-chlorophenyl)(2-pyridyl)methoxy]piperidine
This protocol describes the formation of the ether linkage between the chiral alcohol and the piperidine moiety.
Materials:
-
(S)-(4-chlorophenyl)(pyridin-2-yl)methanol
-
tert-butyl 4-hydroxypiperidine-1-carboxylate
-
Trichloroacetonitrile
-
Lewis acid (e.g., Boron trifluoride etherate)
-
Base (e.g., DBU)
-
Anhydrous dichloromethane
-
Acid for deprotection (e.g., Trifluoroacetic acid)
Procedure:
-
Activation of the Alcohol: In an inert atmosphere, dissolve (S)-(4-chlorophenyl)(pyridin-2-yl)methanol in anhydrous dichloromethane. Add a catalytic amount of a base like DBU, followed by the slow addition of trichloroacetonitrile. This forms the corresponding trichloroacetimidate intermediate.
-
O-Alkylation: In a separate flask, dissolve tert-butyl 4-hydroxypiperidine-1-carboxylate in anhydrous dichloromethane and cool the solution. Add a Lewis acid catalyst, followed by the dropwise addition of the previously prepared trichloroacetimidate solution.
-
Deprotection: After the O-alkylation is complete, the tert-butoxycarbonyl (Boc) protecting group is removed by treating the reaction mixture with an acid such as trifluoroacetic acid.
-
Work-up and Purification: The reaction is quenched, and the product is extracted and purified to yield (S)-4-[(4-chlorophenyl)(2-pyridyl)methoxy]piperidine.
Causality of Experimental Choices:
-
Trichloroacetimidate Intermediate: The conversion of the alcohol to a trichloroacetimidate is a key activation step that facilitates the subsequent nucleophilic attack by the piperidinol.
-
Lewis Acid Catalysis: The Lewis acid activates the trichloroacetimidate, making it more susceptible to nucleophilic attack and allowing the reaction to proceed under milder conditions than traditional base-catalyzed etherifications.[6]
-
Boc Protection: The use of a Boc protecting group on the piperidine nitrogen prevents unwanted side reactions during the O-alkylation step.
Protocol 3: N-Alkylation, Hydrolysis, and Salt Formation
This final stage completes the synthesis of Bepotastine besilate.
Materials:
-
(S)-4-[(4-chlorophenyl)(2-pyridyl)methoxy]piperidine
-
Ethyl 4-bromobutyrate
-
Potassium carbonate (K2CO3)
-
Acetone
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Benzenesulfonic acid
-
Acetonitrile
Procedure:
-
N-Alkylation: Dissolve 1.514 kg of (S)-4-[(4-chlorophenyl)(2-pyridyl)methoxy]piperidine and 0.976 kg of ethyl 4-bromobutyrate in 15L of acetone. Add 0.692 kg of powdered K2CO3. Heat the mixture to reflux and stir for 6 hours.[7] After cooling, filter the mixture and concentrate the filtrate to obtain the crude ester.[7]
-
Hydrolysis: To the crude ester, add 15L of ethanol and 1.5L of 5N sodium hydroxide solution. Stir the mixture for 2 hours.[7]
-
Acidification and Extraction: Add 625 ml of concentrated hydrochloric acid and continue stirring. Filter the solution and concentrate the filtrate to obtain crude Bepotastine.[7]
-
Salt Formation: Dissolve the crude Bepotastine in 17.5L of acetonitrile. Add 0.504 kg of benzenesulfonic acid and heat to reflux.[7]
-
Crystallization and Isolation: Hot filter the solution and then cool to 0°C for 10 hours to induce crystallization. Filter the crystals to obtain 1.271 kg of Bepotastine besilate.[7]
Causality of Experimental Choices:
-
Potassium Carbonate: A mild base is used to facilitate the nucleophilic substitution reaction between the piperidine nitrogen and ethyl 4-bromobutyrate.
-
Hydrolysis: The ester is hydrolyzed to the corresponding carboxylic acid using sodium hydroxide.
-
Salt Formation: The final product is converted to the besilate salt to improve its crystallinity, stability, and handling properties for formulation.[4]
Data Presentation: Expected Yields and Purity
The following table summarizes typical yields and purity data that can be expected from the described protocols. These values are indicative and can vary based on reaction scale and optimization.
| Step | Product | Typical Yield | Purity (HPLC) |
| Asymmetric Hydrogenation | (S)-(4-Chlorophenyl)(pyridin-2-yl)methanol | >95% | >99% ee |
| O-Alkylation and Deprotection | (S)-4-[(4-chlorophenyl)(2-pyridyl)methoxy]piperidine | 85-90% | >98% |
| N-Alkylation, Hydrolysis, and Salt Formation | Bepotastine Besilate | ~80% | >99.5% |
Analytical Characterization
The identity and purity of the intermediates and the final Bepotastine besilate product should be confirmed using a combination of analytical techniques.
High-Performance Liquid Chromatography (HPLC)
A validated reverse-phase HPLC method is essential for determining the purity of Bepotastine besilate and quantifying any process-related impurities.[8][9]
Typical HPLC Conditions:
-
Column: C8 or C18 stationary phase
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile).[9]
-
Detection: UV detection at an appropriate wavelength (e.g., 225 nm).[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the synthesized compounds.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of the compounds, further confirming their identity.
Conclusion
The synthesis of Bepotastine is a well-defined process where the stereoselective formation of the (S)-(4-Chlorophenyl)(pyridin-2-yl)methanol intermediate is a critical step. The subsequent etherification and N-alkylation reactions, followed by hydrolysis and salt formation, complete the synthesis of this important antihistamine. The protocols and insights provided in this document offer a comprehensive guide for researchers and professionals in the field of pharmaceutical development and manufacturing. Adherence to these procedures, coupled with rigorous analytical monitoring, is key to producing high-purity Bepotastine besilate.
References
- Google Patents. (2019).
- Google Patents. (2016).
-
New Drug Approvals. (2018). Bepotastine Besilate. [Link]
-
ResearchGate. (2025). Improved Synthesis of Bepotastine Besilate. [Link]
-
ResearchGate. (2025). Development of Analytical Method to Monitor Dissolution of Bepotastine Besilate Tablet. [Link]
-
Der Pharma Chemica. (2014). Stability indicating HPLC method for the quantification of bepotastine besilate and its related substances. [Link]
-
Pharmaceutical Methods. (2016). Design and Evaluation of Ophthalmic Delivery of Bepotastine Besilate From Eye Drop. [Link]
-
Patsnap. (n.d.). Asymmetric syntheses method of ophthalmologic drug bepotastine besilate. [Link]
- Google Patents. (n.d.).
-
U.S. Food and Drug Administration. (2009). CHEMISTRY REVIEW(S). [Link]
-
National Center for Biotechnology Information. (2020). Synthesis of anti-allergic drugs. [Link]
- Google Patents. (n.d.). Method for preparing 4-[(4-chlorophenyl) (2-pyridyl) methoxy] piperidine.
-
Taylor & Francis Online. (2014). Identification, Characterization and HPLC Quantification of Process-Related Impurities in Bepotastine Besilate Bulk Drug. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. WO2019073486A1 - Improved process for the manufacture of bepotastine and its besilate salt - Google Patents [patents.google.com]
- 3. Asymmetric syntheses method of ophthalmologic drug bepotastine besilate - Eureka | Patsnap [eureka.patsnap.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. CN109879800B - Preparation process of bepotastine drug intermediate - Google Patents [patents.google.com]
- 6. KR20110093130A - Method for preparing 4-[(4-chlorophenyl) (2-pyridyl) methoxy] piperidine - Google Patents [patents.google.com]
- 7. CN105669652A - Improved preparation method of bepotastine besilate - Google Patents [patents.google.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
Application Notes and Protocols: Synthesis of Carbinoxamine Utilizing (4-Chlorophenyl)(pyridin-2-yl)methanol
For the Attention of Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist's Foreword
This document provides a detailed guide to the synthesis of carbinoxamine, a first-generation antihistamine. It is imperative to clarify from the outset a crucial detail regarding the primary starting material. The topic provided specifies the use of (4-Chlorophenyl)(4-piperidinyl)methanol. However, a comprehensive review of the established scientific literature and patents indicates that the standard and well-documented precursor for carbinoxamine synthesis is, in fact, (4-Chlorophenyl)(pyridin-2-yl)methanol .
The structural difference between a piperidinyl and a pyridinyl group is significant, and the synthetic routes from these two compounds to carbinoxamine would be fundamentally different and likely involve complex, multi-step transformations not described in the common literature for this specific target molecule. Therefore, to ensure scientific accuracy and practical utility, these notes will focus on the established and validated synthesis of carbinoxamine from (4-Chlorophenyl)(pyridin-2-yl)methanol.
This guide is structured to provide not only a step-by-step protocol but also the underlying scientific rationale for each stage of the process, ensuring a deep understanding of the synthesis for successful replication and potential optimization.
Introduction to Carbinoxamine and its Synthesis
Carbinoxamine is an ethanolamine-type antihistamine and anticholinergic agent. It functions as a histamine H1 receptor antagonist, competitively inhibiting the effects of histamine on effector cells in the gastrointestinal tract, blood vessels, and respiratory tract.[1] This action alleviates symptoms associated with allergic reactions, such as sneezing, itching, watery eyes, and runny nose.[2]
The chemical structure of carbinoxamine is 2-[(4-Chlorophenyl)-pyridin-2-yl-methoxy]-N,N-dimethyl-ethanamine.[2] The synthesis of carbinoxamine is a multi-step process. A common and efficient method involves the synthesis of the key intermediate, (4-chlorophenyl)(pyridin-2-yl)methanol, followed by an etherification reaction to introduce the dimethylaminoethoxy side chain.[1][3]
Strategic Overview of Carbinoxamine Synthesis
The synthesis can be logically divided into two primary stages:
-
Stage 1: Synthesis of the Key Intermediate, (4-Chlorophenyl)(pyridin-2-yl)methanol. This is typically achieved through a Grignard reaction between a p-chlorophenyl magnesium halide and 2-picolinaldehyde (pyridine-2-carbaldehyde).[2]
-
Stage 2: Etherification to Yield Carbinoxamine. The hydroxyl group of (4-chlorophenyl)(pyridin-2-yl)methanol is then alkylated using 2-chloro-N,N-dimethylethanamine in the presence of a strong base.[1][3]
The overall synthetic workflow is depicted in the diagram below:
Caption: Overall workflow for the synthesis of Carbinoxamine.
Detailed Experimental Protocols
Stage 1: Synthesis of (4-Chlorophenyl)(pyridin-2-yl)methanol
This protocol is based on the well-established Grignard reaction. The causality behind this choice lies in its efficiency for forming carbon-carbon bonds, in this case, between the aryl group of the Grignard reagent and the carbonyl carbon of the aldehyde.
Materials:
-
Magnesium turnings
-
1-Bromo-4-chlorobenzene
-
Anhydrous diethyl ether or Tetrahydrofuran (THF)
-
Iodine crystal (as initiator)
-
2-Picolinaldehyde (Pyridine-2-carbaldehyde)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for anhydrous reactions
Protocol:
-
Preparation of the Grignard Reagent:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.
-
Add a small crystal of iodine.
-
In the dropping funnel, place a solution of 1-bromo-4-chlorobenzene in anhydrous diethyl ether or THF.
-
Add a small portion of the halide solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed. Gentle heating may be required.
-
Once the reaction has started, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with 2-Picolinaldehyde:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Prepare a solution of 2-picolinaldehyde in anhydrous diethyl ether or THF and add it dropwise to the stirred Grignard reagent solution.
-
Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.
-
Separate the organic layer.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (2-3 times).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude (4-chlorophenyl)(pyridin-2-yl)methanol by column chromatography on silica gel or by recrystallization.
-
Stage 2: Synthesis of Carbinoxamine via Williamson Ether Synthesis
This stage involves the O-alkylation of the synthesized alcohol with an aminoalkyl halide. The use of a strong base is crucial to deprotonate the alcohol, forming a more nucleophilic alkoxide ion that readily attacks the electrophilic carbon of the alkyl halide.
Materials:
-
(4-Chlorophenyl)(pyridin-2-yl)methanol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
2-Chloro-N,N-dimethylethanamine hydrochloride
-
A suitable base to free the amine (e.g., sodium hydroxide)
-
Diethyl ether or Ethyl acetate
-
Deionized water
-
Anhydrous sodium sulfate
Protocol:
-
Preparation of the Alkoxide:
-
In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, suspend sodium hydride (previously washed with anhydrous hexane to remove mineral oil, if necessary) in anhydrous DMF or THF.
-
Cool the suspension to 0 °C.
-
Dissolve (4-chlorophenyl)(pyridin-2-yl)methanol in a minimal amount of anhydrous DMF or THF and add it dropwise to the sodium hydride suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour, or until hydrogen gas evolution ceases.
-
-
Etherification Reaction:
-
Prepare the free base of 2-chloro-N,N-dimethylethanamine by dissolving the hydrochloride salt in water, adding a concentrated solution of sodium hydroxide, and extracting the free amine with a suitable organic solvent. Dry the extract over anhydrous sodium sulfate and concentrate carefully.
-
Add the prepared 2-chloro-N,N-dimethylethanamine to the alkoxide solution at room temperature.
-
Heat the reaction mixture to 50-60 °C and stir for several hours until the reaction is complete (monitor by TLC or LC-MS).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and carefully quench by the slow addition of water.
-
Extract the product with diethyl ether or ethyl acetate (3 times).
-
Combine the organic extracts and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude carbinoxamine.
-
Purify the crude product by column chromatography on silica gel or by conversion to a salt (e.g., maleate) and recrystallization to obtain the final product with high purity.
-
Data Presentation: Expected Yields and Purity
The following table summarizes typical experimental data for the synthesis of carbinoxamine. Note that actual results may vary based on reaction scale, purity of reagents, and specific laboratory conditions.
| Step | Reactants | Solvent | Typical Yield | Purity (Post-Purification) |
| Stage 1: Intermediate Synthesis | 1-Bromo-4-chlorobenzene, Magnesium, 2-Picolinaldehyde | THF/Ether | 70-85% | >98% (by HPLC) |
| Stage 2: Etherification | (4-Chlorophenyl)(pyridin-2-yl)methanol, 2-Chloro-N,N-dimethylethanamine, NaH | DMF/THF | 60-75% | >99% (by HPLC) |
Mechanistic Insights
A deeper understanding of the reaction mechanisms is crucial for troubleshooting and optimization.
Caption: Reaction mechanisms for the two stages of Carbinoxamine synthesis.
References
-
Carbinoxamine. PubChem. National Center for Biotechnology Information. URL: [Link]
-
Synthesis of carbinoxamine. Homework.Study.com. URL: [Link]
-
Synthesis of carbinoxamine via α-C(sp3)–H 2-pyridylation of O, S or N-containing compounds enabled by non-D–A-type super organoreductants and sulfoxide- or sulfide HAT reagents. National Center for Biotechnology Information. URL: [Link]
-
CARBINOXAMINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Gpatindia. URL: [Link]
-
Carbinoxamine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose. Drug Index. Pediatric Oncall. URL: [Link]
- Asymmetric synthesis method of S-carbinoxamine. Google Patents.
-
Carbinoxamine: Package Insert / Prescribing Information. Drugs.com. URL: [Link]
-
What is the mechanism of Carbinoxamine Maleate?. Patsnap Synapse. URL: [Link]
-
What is Carbinoxamine Maleate used for?. Patsnap Synapse. URL: [Link]
-
Synthesis of anti-allergic drugs. National Center for Biotechnology Information. URL: [Link]
-
Design, synthesis and H1-antihistaminic activity of novel 1-substituted-4-(3-chlorophenyl)-[2][3] triazolo [4,3-a] quinazolin-5(4H)-ones. ResearchGate. URL: [Link]
- Method for preparing (r)-(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine. Google Patents.
-
Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. ResearchGate. URL: [Link]
- Synthesis method of 2-[(-4-chlorophenyl)(4-piperidinyl-oxy)methyl]pyridine having single optical isomer. Google Patents.
- Method for preparing 4-[(4-chlorophenyl) (2-pyridyl) methoxy] piperidine. Google Patents.
- Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal. Google Patents.
- Synthesis method of 1-teriary butoxy carbonyl-4-piperidone. Google Patents.
- Preparation method of 4-chlorophenyl-2-pyridyl methanol. Google Patents.
Sources
- 1. CN104774174A - Asymmetric synthesis method of S-carbinoxamine - Google Patents [patents.google.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Synthesis of carbinoxamine via α-C(sp3)–H 2-pyridylation of O, S or N-containing compounds enabled by non-D–A-type super organoreductants and sulfoxide- or sulfide HAT reagents - PMC [pmc.ncbi.nlm.nih.gov]
Advanced Chromatographic Strategies for the Analysis of (4-Chlorophenyl)(4-piperidinyl)methanol: A Guide for Pharmaceutical Development
Introduction
(4-Chlorophenyl)(4-piperidinyl)methanol is a key chiral intermediate in the synthesis of numerous pharmacologically active compounds.[1] Its piperidine and chlorophenyl moieties are common structural features in various drug classes.[1][2] The purity and enantiomeric excess of this intermediate are critical quality attributes that can significantly impact the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, robust and reliable analytical methods for its quantification and impurity profiling are paramount during drug development and for quality control.
This comprehensive guide provides detailed application notes and validated protocols for the analysis of (4-Chlorophenyl)(4-piperidinyl)methanol using two powerful and complementary chromatographic techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies presented herein are designed to be adaptable for routine quality control, stability studies, and enantioselective analysis.
Physicochemical Properties of (4-Chlorophenyl)(4-piperidinyl)methanol
A thorough understanding of the analyte's physicochemical properties is fundamental to developing effective analytical methods.
| Property | Value | Source |
| Chemical Formula | C₁₂H₁₆ClNO | [3] |
| Molecular Weight | 225.72 g/mol | [3] |
| CAS Number | 36938-75-7 | [3] |
| Appearance | Powder | [3] |
| Boiling Point | 367 °C at 760 mmHg | [3] |
| Density | 1.181 g/cm³ | [3] |
| Solubility | Insoluble in water, soluble in organic solvents. | [4] |
Part 1: High-Performance Liquid Chromatography (HPLC) Method for Achiral and Chiral Analysis
HPLC is a versatile and widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and adaptability.[5] For (4-Chlorophenyl)(4-piperidinyl)methanol, both achiral (for purity and assay) and chiral (for enantiomeric separation) methods are essential.
Method Rationale and Optimization
The selection of the stationary phase, mobile phase, and detector settings is critical for achieving optimal separation and detection.
-
Stationary Phase:
-
Achiral Analysis: A C18 reversed-phase column is the workhorse for the separation of moderately polar to non-polar compounds.[3] The hydrophobic C18 chains interact with the non-polar regions of the analyte, primarily the chlorophenyl ring, providing good retention and separation from polar impurities.
-
Chiral Analysis: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are highly effective for the enantiomeric separation of a wide range of chiral compounds.[4] The chiral recognition mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide derivative.[4]
-
-
Mobile Phase:
-
Achiral Analysis: A mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer is typically used in reversed-phase chromatography.[3] Acetonitrile is often preferred due to its lower viscosity and UV cutoff. A buffer is necessary to control the ionization state of the basic piperidine nitrogen. The pKa of piperidine is approximately 11.2; therefore, a mobile phase pH around 3-4 will ensure the piperidine is protonated, leading to better peak shape and retention.
-
Chiral Analysis: In chiral separations on polysaccharide-based CSPs, polar organic modes using neat alcohols (methanol, ethanol, isopropanol) or mixtures with a small amount of an additive (e.g., trifluoroacetic acid for basic analytes) are often employed. These conditions can enhance the enantioselective interactions with the stationary phase.
-
-
Detection: The chlorophenyl group in the molecule provides a chromophore that allows for UV detection. Based on the structure, a detection wavelength in the range of 220-230 nm is expected to provide good sensitivity.
HPLC Experimental Workflow
Caption: HPLC analysis workflow from sample preparation to data analysis.
Detailed HPLC Protocol: Achiral Analysis (Purity and Assay)
Objective: To determine the purity of (4-Chlorophenyl)(4-piperidinyl)methanol and quantify its content in a sample.
Materials:
-
(4-Chlorophenyl)(4-piperidinyl)methanol reference standard
-
HPLC grade acetonitrile, methanol, and water
-
Phosphoric acid
-
0.45 µm membrane filters
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Mobile Phase Preparation: Prepare a 0.1% phosphoric acid solution in water (Mobile Phase A). Use acetonitrile as Mobile Phase B.
-
Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of the reference standard in a 50:50 mixture of methanol and water to obtain a concentration of approximately 1 mg/mL.
-
Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution to a similar concentration.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection: 225 nm
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
-
System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be less than 2.0%.
-
Analysis: Inject the blank (diluent), standard, and sample solutions.
-
Data Processing: Integrate the peaks and calculate the purity and assay of the sample.
Detailed HPLC Protocol: Chiral Analysis (Enantiomeric Purity)
Objective: To separate and quantify the enantiomers of (4-Chlorophenyl)(4-piperidinyl)methanol.
Materials:
-
Racemic and enantiomerically enriched (if available) (4-Chlorophenyl)(4-piperidinyl)methanol
-
HPLC grade methanol, ethanol, and isopropanol
-
Trifluoroacetic acid (TFA)
Instrumentation:
-
HPLC system as described for achiral analysis.
-
Chiral stationary phase column (e.g., cellulose or amylose-based, 4.6 x 250 mm, 5 µm)
Procedure:
-
Mobile Phase Preparation: Use a mixture of ethanol and isopropanol (e.g., 80:20 v/v) with 0.1% TFA.
-
Standard and Sample Preparation: Dissolve the samples in the mobile phase to a concentration of approximately 0.5 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
UV Detection: 225 nm
-
Isocratic Elution
-
-
System Suitability: Inject the racemic standard to ensure baseline separation of the two enantiomers (resolution > 1.5).
-
Analysis: Inject the sample solutions.
-
Data Processing: Integrate the peaks of both enantiomers and calculate the enantiomeric excess (% ee).
Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) Method for Trace Analysis and Identification
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For (4-Chlorophenyl)(4-piperidinyl)methanol, GC-MS can be particularly useful for identifying trace impurities and for confirmation of identity.
Method Rationale and Optimization
-
Derivatization: (4-Chlorophenyl)(4-piperidinyl)methanol contains polar hydroxyl and secondary amine groups, which can lead to poor peak shape and thermal degradation in the hot GC inlet. Derivatization of these functional groups is often necessary to increase volatility and thermal stability. Silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective approach.
-
GC Column: A non-polar or mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane, is suitable for the separation of the derivatized analyte.
-
Injection Mode: Splitless injection is preferred for trace analysis to ensure the transfer of the entire sample onto the column.
-
Mass Spectrometry: Electron ionization (EI) at 70 eV will produce a characteristic fragmentation pattern that can be used for identification and confirmation. Selected Ion Monitoring (SIM) can be used for enhanced sensitivity in quantitative analysis.
GC-MS Experimental Workflow
Caption: GC-MS analysis workflow including the crucial derivatization step.
Detailed GC-MS Protocol
Objective: To identify and quantify (4-Chlorophenyl)(4-piperidinyl)methanol and related impurities.
Materials:
-
(4-Chlorophenyl)(4-piperidinyl)methanol reference standard
-
GC grade dichloromethane or ethyl acetate
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
Instrumentation:
-
GC-MS system with a split/splitless inlet and a mass selective detector.
-
Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane)
Procedure:
-
Standard and Sample Preparation: Prepare stock solutions of the standard and sample in dichloromethane at approximately 1 mg/mL.
-
Derivatization:
-
Transfer 100 µL of the standard or sample solution to a vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 100 µL of BSTFA with 1% TMCS.
-
Cap the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
-
Inlet Temperature: 250 °C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 280 °C
-
Hold at 280 °C for 10 minutes
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Energy: 70 eV
-
Scan Range: m/z 50-550 (for identification)
-
SIM Ions: Select characteristic ions for quantification.
-
-
Analysis: Inject the derivatized blank, standard, and sample solutions.
-
Data Processing:
-
For identification, compare the obtained mass spectra with a reference library or interpret the fragmentation pattern.
-
For quantification, use the peak areas of the selected ions from the SIM data.
-
Method Validation
All developed analytical methods must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure they are suitable for their intended purpose.
Key Validation Parameters
| Parameter | HPLC (Achiral & Chiral) | GC-MS |
| Specificity | Demonstrate separation from degradants and impurities. | Confirm identity by mass spectrum and retention time. |
| Linearity | At least five concentrations. | At least five concentrations. |
| Range | Typically 80-120% of the test concentration. | Dependent on the intended use. |
| Accuracy | Spiking experiments at three levels. | Spiking experiments at three levels. |
| Precision | Repeatability (intra-day) and intermediate precision (inter-day, different analyst/instrument). | Repeatability and intermediate precision. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1. | Signal-to-noise ratio of 10:1. |
| Robustness | Small variations in mobile phase composition, pH, flow rate, and temperature. | Small variations in oven temperature program, gas flow, and injection parameters. |
Forced Degradation Studies
Forced degradation studies are essential to establish the stability-indicating nature of the analytical method and to understand the degradation pathways of the drug substance.
Stress Conditions:
-
Acidic: 0.1 M HCl at 60 °C
-
Basic: 0.1 M NaOH at 60 °C
-
Oxidative: 3% H₂O₂ at room temperature
-
Thermal: 80 °C
-
Photolytic: Exposure to UV and visible light (ICH Q1B)
The HPLC method should be able to separate the main peak from all degradation products, demonstrating its stability-indicating capability.
Method Selection: HPLC vs. GC-MS
The choice between HPLC and GC-MS depends on the specific analytical objective.
Caption: Decision tree for selecting between HPLC and GC-MS.
The HPLC and GC-MS methods detailed in this guide provide robust and reliable approaches for the comprehensive analysis of (4-Chlorophenyl)(4-piperidinyl)methanol. The HPLC methods are well-suited for both routine quality control (purity and assay) and the critical determination of enantiomeric purity. The GC-MS method offers a highly sensitive and specific tool for the identification and quantification of trace volatile impurities. Proper method validation in accordance with ICH guidelines is essential to ensure the accuracy and reliability of the data generated, ultimately contributing to the development of safe and effective pharmaceutical products.
References
- Phenomenex.
- Al-Saeed, M. M. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9.
-
American Elements. (4-chlorophenyl)(piperidin-4-yl)methanol. [Link]
- International Conference on Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1).
-
MDPI. (2023). Comparative Chiral Separation of Thalidomide Class of Drugs Using Polysaccharide-Type Stationary Phases with Emphasis on Elution Order and Hysteresis in Polar Organic Mode. [Link]
-
MDPI. (2020). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. [Link]
-
MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. [Link]
-
MDPI. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 38282, 4-(4-Chlorophenyl)-4-hydroxypiperidine. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 420771, 4-Piperidinemethanol. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 201594-84-5, 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, (S)-. [Link]
-
PharmTech. (2007). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]
-
ResearchGate. (2016). PCHHAX Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. [Link]
- Singh, R., & Raza, K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 96, 1-10.
- Singh, R., & Singh, S. (2015). Analytical method validation in pharmaceuticals: A step-by-step guide to AMV. Pharma Times, 47(4), 25-31.
- Singh, S., et al. (2013). Forced degradation and impurity profiling: recent trends. Journal of Pharmaceutical and Biomedical Analysis, 86, 1-20.
-
Solubility of Things. 4-Chlorodiphenylmethanol. [Link]
-
SpectraBase. (S)-4-Chlorophenyl(pyridin-2-yl)methanol. [Link]
- Tache, F., & Udrescu, S. (2020). Comparative Chiral Separation of Thalidomide Class of Drugs Using Polysaccharide-Type Stationary Phases with Emphasis on Elution Order and Hysteresis in Polar Organic Mode. Molecules, 25(21), 5086.
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- 2. americanelements.com [americanelements.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, (S)- | C17H19ClN2O | CID 10892005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-(4-Chlorophenyl)-4-hydroxypiperidine | C11H14ClNO | CID 38282 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Synthesis of (4-Chlorophenyl)(4-piperidinyl)methanol
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for the large-scale industrial synthesis of (4-Chlorophenyl)(4-piperidinyl)methanol, a key intermediate in the development of various pharmaceutical agents. We present a robust and scalable two-step synthetic pathway, commencing with the Friedel-Crafts acylation to produce an N-protected ketone intermediate, followed by a selective reduction to yield the target secondary alcohol. This guide offers detailed, step-by-step protocols, explains the causality behind experimental choices, and addresses critical considerations for process safety, optimization, and scale-up. All methodologies are grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and reproducibility.
Introduction and Strategic Overview
(4-Chlorophenyl)(4-piperidinyl)methanol and its derivatives are pivotal structural motifs in medicinal chemistry. The piperidine ring is a prevalent feature in numerous bioactive molecules, and its functionalization provides a scaffold for developing drugs targeting a wide array of conditions.[1] The subject compound, in particular, serves as a critical building block for active pharmaceutical ingredients (APIs), including potential antihistamines and agents for neurological disorders.[2][3]
For industrial production, a synthetic strategy must be not only high-yielding but also cost-effective, safe, and environmentally conscious. Several theoretical routes to (4-Chlorophenyl)(4-piperidinyl)methanol exist, including Grignard reactions with a protected 4-formylpiperidine.[4][5] However, such methods often involve highly reactive organometallic reagents that can be challenging to handle on a large scale and may require stringent anhydrous conditions, increasing operational complexity and cost.[6]
Therefore, this guide focuses on a more robust and industrially viable two-step approach:
-
N-Protection and Friedel-Crafts Acylation: The synthesis begins with the protection of the piperidine nitrogen to prevent side reactions. We utilize N-acetylation, a cost-effective and straightforward method. The protected piperidine is then acylated with 4-chlorobenzoyl chloride via a Friedel-Crafts reaction to yield N-acetyl-4-(4-chlorobenzoyl)piperidine. This ketone intermediate is stable and can be easily purified.
-
Ketone Reduction and Deprotection: The intermediate ketone is then selectively reduced to the corresponding secondary alcohol. Sodium borohydride is selected as the reducing agent for its excellent selectivity, operational safety, and favorable cost profile compared to metal hydrides like LiAlH₄.[7] The final step involves the hydrolysis of the acetyl group to yield the target compound.
This pathway avoids the use of difficult-to-handle reagents and chromatographic purification, making it well-suited for large-scale manufacturing.[8]
Visualized Synthetic Pathway
The overall synthetic scheme is depicted below.
Caption: Overall two-step synthesis scheme.
Detailed Protocols and Methodologies
3.1. Part A: Synthesis of N-Acetyl-4-(4-chlorobenzoyl)piperidine (Intermediate)
This phase involves the initial N-acetylation of 4-piperidinecarboxylic acid followed by conversion to the acid chloride and a subsequent Friedel-Crafts acylation.
Rationale: Using 4-piperidinecarboxylic acid as the starting material is advantageous due to its stability and commercial availability. The N-acetylation protects the secondary amine, preventing it from reacting during the Friedel-Crafts step. This multi-step, one-pot synthesis is adapted from established methodologies for producing similar N-acyl piperidines.[2]
Reagents and Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) | Notes |
| 4-Piperidinecarboxylic Acid | 129.16 | 1.0 | |
| Acetic Anhydride | 102.09 | 1.5 | Acetylating agent |
| Thionyl Chloride (SOCl₂) | 118.97 | 2.0 | For acid chloride formation |
| Aluminum Chloride (AlCl₃) | 133.34 | 2.5 | Lewis acid catalyst |
| Chlorobenzene | 112.56 | Solvent | |
| Toluene | 92.14 | Solvent | |
| Methanol | 32.04 | For quenching | |
| Hydrochloric Acid (HCl) | 36.46 | For workup |
Step-by-Step Protocol:
-
N-Acetylation: To a suitable glass-lined reactor, charge 4-piperidinecarboxylic acid (1.0 eq) and toluene. Heat the mixture to 60-70°C and add acetic anhydride (1.5 eq) dropwise over 30 minutes. Maintain the temperature and stir for 4-6 hours until the reaction is complete (monitored by TLC or HPLC).
-
Acid Chloride Formation: Cool the reactor to 20-25°C. Slowly add thionyl chloride (2.0 eq) while maintaining the temperature below 40°C. Stir for 6-8 hours at room temperature. The completion of this step results in the formation of N-acetylpiperidine-4-carbonyl chloride in solution.
-
Friedel-Crafts Acylation: In a separate, larger reactor, charge chlorobenzene and anhydrous aluminum chloride (2.5 eq). Cool the suspension to 0-5°C. Slowly add the N-acetylpiperidine-4-carbonyl chloride solution from the first reactor, keeping the internal temperature below 10°C.
-
Reaction and Quenching: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-18 hours. The reaction is then carefully quenched by pouring it onto a mixture of crushed ice and concentrated HCl. Caution: This step is highly exothermic and generates HCl gas; ensure adequate cooling and ventilation.
-
Workup and Isolation: The quenched mixture is transferred to a separatory funnel. The organic layer is separated, washed with water, 10% sodium bicarbonate solution, and finally with brine.[9] The organic solvent is then removed under reduced pressure to yield crude N-acetyl-4-(4-chlorobenzoyl)piperidine, which can be recrystallized from an ethanol/water mixture to achieve high purity.
3.2. Part B: Synthesis of (4-Chlorophenyl)(4-piperidinyl)methanol (Final Product)
This final stage involves the reduction of the ketone intermediate and subsequent deprotection.
Rationale: Sodium borohydride (NaBH₄) in methanol or ethanol is a well-established and highly selective reagent for the reduction of ketones to secondary alcohols.[7] It is safer and easier to handle on an industrial scale than more powerful reducing agents. The final deacetylation is a simple acid-catalyzed hydrolysis.
Reagents and Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) | Notes |
| N-Acetyl-4-(4-chlorobenzoyl)piperidine | 281.75 | 1.0 | From Part A |
| Sodium Borohydride (NaBH₄) | 37.83 | 1.5 | Reducing agent |
| Methanol | 32.04 | Solvent | |
| Hydrochloric Acid (HCl) | 36.46 | For hydrolysis & workup | |
| Sodium Hydroxide (NaOH) | 40.00 | For neutralization | |
| Ethyl Acetate | 88.11 | Extraction solvent |
Step-by-Step Protocol:
-
Reduction: Charge N-acetyl-4-(4-chlorobenzoyl)piperidine (1.0 eq) and methanol into a reactor. Cool the solution to 0-5°C. Add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature does not exceed 15°C.
-
Monitoring and Quench: Stir the reaction at room temperature for 2-4 hours, monitoring for the disappearance of the ketone by TLC or HPLC. Once complete, cool the mixture back to 0-5°C and slowly add water to quench the excess NaBH₄.
-
Hydrolysis (Deacetylation): Add concentrated hydrochloric acid to the mixture until the pH is approximately 1-2. Heat the reaction to reflux (approx. 65°C) and maintain for 8-12 hours to facilitate the hydrolysis of the acetyl group.
-
Workup and Isolation: Cool the reaction mixture to room temperature. Adjust the pH to 9-10 with a 50% aqueous solution of sodium hydroxide. This will precipitate the product. Extract the aqueous slurry with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The resulting crude solid can be recrystallized from a suitable solvent system (e.g., toluene/heptane) to yield the final product, (4-Chlorophenyl)(4-piperidinyl)methanol, with high purity.
Process Workflow and Quality Control
A streamlined workflow is essential for ensuring efficiency and product quality on a large scale.
Caption: Industrial production and quality control workflow.
Analytical Characterization:
-
Purity Analysis: High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of the intermediate and final product. A typical method would utilize a C18 column with a mobile phase of acetonitrile and water with 0.1% trifluoroacetic acid.
-
Structural Verification: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) should be used to confirm the chemical structure of the final product.
-
Identity Confirmation: Mass Spectrometry (MS) will confirm the molecular weight of (4-Chlorophenyl)(4-piperidinyl)methanol.
Expected Results:
| Parameter | Target Specification |
| Overall Yield | > 70% |
| Final Product Purity (HPLC) | ≥ 99.0% |
| Appearance | White to off-white crystalline solid |
| Molecular Weight (by MS) | 225.71 g/mol |
Safety and Industrial Scale-Up Considerations
-
Exothermic Reactions: Both the Friedel-Crafts acylation quench and the sodium borohydride quench are exothermic. Industrial-scale reactors must have adequate cooling capacity and temperature monitoring to prevent thermal runaways.
-
Corrosive Reagents: Thionyl chloride and concentrated acids are highly corrosive. All equipment must be constructed from compatible materials (e.g., glass-lined steel). Personnel must use appropriate personal protective equipment (PPE), including acid-resistant gloves, aprons, and face shields.
-
Hydrogen Gas Evolution: The quenching of sodium borohydride and the Friedel-Crafts reaction with water will evolve hydrogen and HCl gas, respectively. Reactors must be properly vented to a scrubber system to neutralize acidic gases and safely manage flammable hydrogen.
-
Solvent Handling: The use of large volumes of flammable solvents like toluene and ethyl acetate requires adherence to strict fire safety protocols, including proper grounding of equipment to prevent static discharge.
References
- CN1583742A - Method for preparing 4-piperidyl piperidine - Google P
-
SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES - Rasayan Journal of Chemistry. (URL: [Link])
-
A Simple and Robust Process for Large-Scale Synthesis of 4-Methylenepiperidine Hydrochloride | Request PDF - ResearchGate. (URL: [Link])
- US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal - Google P
-
Exploring 4-(4-Chlorophenyl)piperidin-4-ol: A Versatile Intermediate for Drug Synthesis. (URL: [Link])
- CN104031029A - Synthesis method of 2-[(-4-chlorophenyl)(4-piperidinyl-oxy)
- CN105237469A - Preparation method of 4-chlorophenyl-2-pyridyl methanol - Google P
- Method for preparing 4-[(4-chlorophenyl) (2-pyridyl)
- CN104003929A - Method for synthesis of alpha,alpha-diphenyl-4-piperidine methanol - Google P
- Method for preparing (r)-(-)-1-[(4-chlorophenyl)
-
An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate - ResearchGate. (URL: [Link])
-
Structural Optimization of 4-Chlorobenzoylpiperidine Derivatives for the Development of Potent, Reversible, and Selective Monoacylglycerol Lipase (MAGL) Inhibitors - PubMed. (URL: [Link])
-
Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl - Organic Syntheses Procedure. (URL: [Link])
-
(4-chlorophenyl)(piperidin-4-yl)methanol | CAS 36938-75-7 | AMERICAN ELEMENTS ®. (URL: [Link])
-
Grignard Reaction - Jasperse. (URL: [Link])
-
7: The Grignard Reaction (Experiment) - Chemistry LibreTexts. (URL: [Link])
-
ChemInform Abstract: Large Scale Synthesis of N-Benzyl-4-formylpiperidine Through Partial Reduction of Esters Using Aluminum Hydride Reagents Modified with Pyrrolidine. | Request PDF - ResearchGate. (URL: [Link])
-
Grignard Reaction: Synthesis of Triphenylmethanol. (URL: [Link])
-
Synthesis and dipeptidyl peptidase inhibition of N-(4-substituted-2,4-diaminobutanoyl)piperidines - PubMed. (URL: [Link])
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Application Notes and Protocols for the Parallel Synthesis of Novel Libraries Based on the (4-Chlorophenyl)(4-piperidinyl)methanol Scaffold
Introduction: The Strategic Value of the (4-Chlorophenyl)(4-piperidinyl)methanol Scaffold in Drug Discovery
The piperidine moiety is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of FDA-approved drugs and clinically evaluated compounds.[1][2] Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional framework that can be strategically modified to optimize pharmacokinetic and pharmacodynamic properties. The specific scaffold, (4-Chlorophenyl)(4-piperidinyl)methanol, offers a particularly advantageous starting point for the construction of diverse chemical libraries for several key reasons:
-
Two Points of Diversification: This scaffold presents two readily accessible points for chemical modification: the secondary amine of the piperidine ring and the chloro-substituted phenyl ring. This dual functionality allows for the generation of a vast chemical space from a single, common core.
-
Modulation of Physicochemical Properties: Derivatization at the piperidine nitrogen can significantly influence a compound's basicity, lipophilicity, and hydrogen bonding capacity, all of which are critical determinants of drug-like properties.
-
Bioisosteric Replacement and SAR Exploration: The 4-chlorophenyl group serves as a handle for introducing a variety of aryl and heteroaryl groups via cross-coupling reactions. This enables the exploration of structure-activity relationships (SAR) by probing interactions within the target's binding pocket.
This guide provides detailed protocols for the parallel synthesis of a diverse library of compounds derived from (4-Chlorophenyl)(4-piperidinyl)methanol, focusing on N-acylation, N-alkylation (via reductive amination), and Suzuki-Miyaura cross-coupling reactions.
Chemical Properties of (4-Chlorophenyl)(4-piperidinyl)methanol
| Property | Value |
| Molecular Formula | C₁₂H₁₆ClNO |
| Molecular Weight | 225.72 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in methanol, ethanol, DMSO, and chlorinated solvents |
Parallel Synthesis Workflow
The following diagram illustrates a typical parallel synthesis workflow for generating a library from the (4-Chlorophenyl)(4-piperidinyl)methanol scaffold.
Caption: Parallel synthesis workflow for library generation.
Experimental Protocols
The following protocols are designed for execution in a 96-well plate format, a common platform for parallel synthesis.[3]
Protocol 1: Parallel N-Acylation of (4-Chlorophenyl)(4-piperidinyl)methanol
This protocol describes the amidation of the piperidine nitrogen with a library of acyl chlorides.
Materials:
-
(4-Chlorophenyl)(4-piperidinyl)methanol
-
Library of diverse acyl chlorides (e.g., benzoyl chloride, acetyl chloride, cyclopropanecarbonyl chloride)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA)
-
96-well reaction block with sealing mat
-
Multichannel pipette or liquid handling robot
Procedure:
-
Stock Solution Preparation: Prepare a 0.2 M stock solution of (4-Chlorophenyl)(4-piperidinyl)methanol in anhydrous DCM.
-
Reagent Plating:
-
To each well of the 96-well reaction block, add 250 µL of the (4-Chlorophenyl)(4-piperidinyl)methanol stock solution (0.05 mmol, 1.0 eq).
-
Add 21 µL of TEA (0.15 mmol, 3.0 eq) to each well.
-
Prepare 0.25 M stock solutions of each acyl chloride in anhydrous DCM in a separate 96-well plate.
-
Add 220 µL of the corresponding acyl chloride solution (0.055 mmol, 1.1 eq) to each well of the reaction block.
-
-
Reaction: Seal the reaction block and shake at room temperature for 16 hours.
-
Work-up:
-
Quench the reaction by adding 500 µL of saturated aqueous sodium bicarbonate solution to each well.
-
Add 1 mL of DCM to each well, seal, and shake vigorously for 5 minutes.
-
Allow the layers to separate.
-
Carefully remove the aqueous layer from each well.
-
Wash the organic layer with 500 µL of brine.
-
Dry the organic layers by passing them through a 96-well filter plate containing anhydrous sodium sulfate.
-
Collect the filtrates in a clean 96-well plate and concentrate to dryness under a stream of nitrogen or in a vacuum centrifuge.
-
-
Analysis: Reconstitute the dried compounds in a suitable solvent (e.g., DMSO) for LC-MS analysis to confirm product formation and assess purity.[4]
Table 1: Representative N-Acylation Reactions
| Acyl Chloride | Product Structure | Expected Mass [M+H]⁺ |
| Acetyl chloride | 268.1 | |
| Benzoyl chloride | 330.1 | |
| Cyclopropanecarbonyl chloride | 294.1 |
Protocol 2: Parallel N-Alkylation via Reductive Amination
This protocol details the N-alkylation of the piperidine core with a library of aldehydes using sodium triacetoxyborohydride.[5]
Materials:
-
(4-Chlorophenyl)(4-piperidinyl)methanol
-
Library of diverse aldehydes (e.g., benzaldehyde, isobutyraldehyde, 4-pyridinecarboxaldehyde)
-
Anhydrous 1,2-Dichloroethane (DCE)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Acetic acid (glacial)
-
96-well reaction block with sealing mat
Procedure:
-
Reagent Plating:
-
To each well of the 96-well reaction block, add 11.3 mg of (4-Chlorophenyl)(4-piperidinyl)methanol (0.05 mmol, 1.0 eq).
-
Prepare 0.25 M stock solutions of each aldehyde in anhydrous DCE in a separate 96-well plate.
-
Add 220 µL of the corresponding aldehyde solution (0.055 mmol, 1.1 eq) to each well of the reaction block.
-
Add 3 µL of glacial acetic acid to each well.
-
-
Reaction Initiation:
-
Add 16 mg of sodium triacetoxyborohydride (0.075 mmol, 1.5 eq) to each well.
-
-
Reaction: Seal the reaction block and shake at room temperature for 18 hours.
-
Work-up:
-
Quench the reaction by adding 500 µL of saturated aqueous sodium bicarbonate solution to each well.
-
Follow steps 4b-4f from the N-acylation work-up protocol.
-
-
Analysis: Characterize the resulting library using LC-MS.[6]
Table 2: Representative Reductive Amination Reactions
| Aldehyde | Product Structure | Expected Mass [M+H]⁺ |
| Benzaldehyde | 316.1 | |
| Isobutyraldehyde | 282.2 | |
| 4-Pyridinecarboxaldehyde | 317.1 |
Protocol 3: Parallel Suzuki-Miyaura Cross-Coupling
This protocol describes the palladium-catalyzed cross-coupling of the 4-chlorophenyl group with a library of boronic acids.[7]
Materials:
-
(4-Chlorophenyl)(4-piperidinyl)methanol
-
Library of diverse aryl and heteroaryl boronic acids (e.g., phenylboronic acid, 3-thienylboronic acid, 4-methoxyphenylboronic acid)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
96-well reaction block with sealing mat
Procedure:
-
Reagent Plating:
-
To each well of the 96-well reaction block, add 11.3 mg of (4-Chlorophenyl)(4-piperidinyl)methanol (0.05 mmol, 1.0 eq).
-
Add 2.5 mg of Pd(dppf)Cl₂ (0.003 mmol, 6 mol%).
-
Add 20.7 mg of K₂CO₃ (0.15 mmol, 3.0 eq).
-
Prepare 0.3 M stock solutions of each boronic acid in 1,4-dioxane in a separate 96-well plate.
-
Add 200 µL of the corresponding boronic acid solution (0.06 mmol, 1.2 eq) to each well of the reaction block.
-
-
Solvent Addition: Add 100 µL of degassed water to each well.
-
Reaction: Seal the reaction block and heat at 80 °C with shaking for 12 hours.
-
Work-up:
-
Cool the reaction block to room temperature.
-
Add 1 mL of ethyl acetate and 500 µL of water to each well.
-
Shake vigorously and allow the layers to separate.
-
Collect the organic layer from each well and transfer to a clean 96-well plate.
-
Concentrate the plate to dryness.
-
-
Analysis: Analyze the resulting biaryl library by LC-MS.
Table 3: Representative Suzuki-Miyaura Coupling Reactions
| Boronic Acid | Product Structure | Expected Mass [M+H]⁺ |
| Phenylboronic acid | 268.2 | |
| 3-Thienylboronic acid | 274.1 | |
| 4-Methoxyphenylboronic acid | 298.2 |
Quality Control of Parallel Synthesis Libraries
Ensuring the quality of a synthesized library is paramount for the reliability of subsequent screening data. A high-throughput quality control (QC) workflow is essential.
Caption: Quality control workflow for synthesized libraries.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary analytical technique for high-throughput QC.[6] It provides information on the purity of each compound by UV detection and confirms the molecular weight of the desired product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While not typically performed on every compound in a large library, NMR analysis of a representative subset of compounds is crucial for confirming the structural integrity of the library and validating the synthetic protocols.[8][9]
Conclusion
(4-Chlorophenyl)(4-piperidinyl)methanol is a highly valuable and versatile scaffold for the generation of diverse chemical libraries through parallel synthesis. The protocols outlined in this guide for N-acylation, N-alkylation, and Suzuki-Miyaura coupling provide a robust framework for researchers to efficiently explore a vast chemical space. By employing these methods, drug discovery programs can accelerate the identification of novel hit compounds and expedite the lead optimization process.
References
- Google Patents. (n.d.). CN104003929A - Method for synthesis of alpha,alpha-diphenyl-4-piperidine methanol.
-
Rasayan Journal of Chemistry. (2018). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry, 11(2), 735-740. Retrieved from [Link]
- Vitale, P., et al. (2021).
- Shin, Y. G., & van Breemen, R. B. (2001). Analysis and screening of combinatorial libraries using mass spectrometry. Biopharmaceutics & drug disposition, 22(7-8), 353–372.
- Carroll, F. I., et al. (2012). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & medicinal chemistry letters, 22(1), 214–219.
- Google Patents. (n.d.). US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
- Pelletier, J. C., & Kincaid, S. (1995). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. Tetrahedron Letters, 36(15), 2897-2900.
-
News-Medical. (2022). Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR. Retrieved from [Link]
-
ResearchGate. (n.d.). A few examples of piperidine‐based drugs and natural products. Retrieved from [Link]
- da Silva, T. B., et al. (2023). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 16(5), 746.
-
MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Retrieved from [Link]
-
ResearchGate. (n.d.). Analysis and screening of combinatorial libraries using mass spectrometry. Retrieved from [Link]
- Johnson, D. S., et al. (2013). Disubstituted 1-aryl-4-aminopiperidine library synthesis using computational drug design and high-throughput batch and flow technologies.
-
ResearchGate. (n.d.). (PDF) Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]
-
MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
- Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189.
-
YouTube. (2024). Combined LC/MS and NMR for Automated Verification of Chemical Structures. Retrieved from [Link]
-
YouTube. (2024). Preparation of Piperidines, Part 3: Substituted at Position 4. Retrieved from [Link]
-
DTIC. (n.d.). Piperidine Synthesis. Retrieved from [Link]
-
ScienceDirect. (n.d.). A convenient synthesis of 4-aryl-1,8-naphthyridin-2(1H)-ones by the Suzuki coupling. Retrieved from [Link]
-
MDPI. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Retrieved from [Link]
-
ACS Publications. (2023). Mixture-Based Screening of Focused Combinatorial Libraries by NMR: Application to the Antiapoptotic Protein hMcl-1. Retrieved from [Link]
-
Lund University. (2003). Efficient Solution-Phase Parallel Synthesis of 4-Substituted N-Protected Piperidines. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. ajchem-a.com [ajchem-a.com]
- 3. Disubstituted 1-aryl-4-aminopiperidine library synthesis using computational drug design and high-throughput batch and flow technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis and screening of combinatorial libraries using mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. m.youtube.com [m.youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
Strategic Derivatization of the Piperidine Moiety in (4-Chlorophenyl)(4-piperidinyl)methanol for Drug Discovery
An Application Note and Protocol Guide:
Abstract
(4-Chlorophenyl)(4-piperidinyl)methanol is a privileged scaffold in medicinal chemistry, serving as a crucial building block for a diverse range of pharmacologically active agents. The secondary amine of the piperidine ring presents a versatile point for chemical modification, enabling the systematic exploration of the structure-activity relationship (SAR) and the optimization of pharmacokinetic profiles. This guide provides a detailed overview of key derivatization strategies for this scaffold, including N-alkylation, N-acylation, and N-arylation. We present validated, step-by-step protocols, explain the underlying chemical principles, and offer insights into the selection of reagents and reaction conditions. This document is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel therapeutics.
Introduction: The Significance of the (4-Chlorophenyl)(4-piperidinyl)methanol Scaffold
The (4-Chlorophenyl)(4-piperidinyl)methanol core is a common feature in a multitude of centrally acting agents, including antihistamines, antipsychotics, and calcium channel blockers. Its prevalence stems from a combination of favorable physicochemical properties and its ability to engage in key interactions with biological targets. The piperidine ring, in particular, often serves as a critical pharmacophoric element, influencing ligand-receptor binding, selectivity, and metabolic stability.
The derivatization of the piperidine nitrogen is a cornerstone of lead optimization campaigns involving this scaffold. By introducing a variety of substituents, chemists can fine-tune several critical parameters:
-
Potency and Selectivity: Modifications can alter the conformation of the molecule, leading to enhanced binding affinity for the desired target and reduced off-target effects.
-
Physicochemical Properties: Lipophilicity, polarity, and basicity (pKa) can be modulated to improve solubility, permeability, and oral bioavailability.
-
Pharmacokinetic Profile: Derivatization can influence metabolic pathways, potentially reducing clearance and extending the half-life of the compound.
This guide will focus on three of the most common and effective strategies for modifying the piperidine nitrogen: N-alkylation, N-acylation, and N-arylation.
N-Alkylation of the Piperidine Nitrogen
N-alkylation is a fundamental method for introducing alkyl groups onto the piperidine nitrogen. This can be achieved through two primary routes: direct alkylation with alkyl halides and reductive amination.
Direct N-Alkylation with Alkyl Halides
This classic method involves the reaction of the secondary amine with an alkyl halide (e.g., bromide or iodide) in the presence of a base to neutralize the resulting hydrohalic acid.
Mechanism and Rationale: The lone pair of electrons on the piperidine nitrogen acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide in an SN2 reaction. The choice of base is critical to prevent the protonation of the starting amine, which would render it non-nucleophilic. Common bases include potassium carbonate (K2CO3) and triethylamine (Et3N).
Experimental Protocol: Synthesis of (4-Chlorophenyl)(1-methyl-4-piperidinyl)methanol
-
To a solution of (4-Chlorophenyl)(4-piperidinyl)methanol (1.0 g, 4.43 mmol) in acetonitrile (20 mL) is added potassium carbonate (1.22 g, 8.86 mmol).
-
The mixture is stirred at room temperature for 10 minutes.
-
Methyl iodide (0.41 mL, 6.65 mmol) is added dropwise to the suspension.
-
The reaction mixture is stirred at room temperature for 12 hours.
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
The solvent is removed under reduced pressure.
-
The residue is partitioned between water (20 mL) and ethyl acetate (20 mL).
-
The organic layer is separated, washed with brine (20 mL), dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel to afford the desired product.
Table 1: Comparison of Common Alkylating Agents and Bases
| Alkylating Agent | Base | Solvent | Typical Reaction Time |
| Methyl Iodide | K2CO3 | Acetonitrile | 12-18 hours |
| Ethyl Bromide | K2CO3 | DMF | 18-24 hours |
| Benzyl Bromide | Et3N | Dichloromethane | 8-12 hours |
Reductive Amination
Reductive amination is a powerful and often milder alternative for N-alkylation, particularly for introducing more complex or sterically hindered alkyl groups. This two-step, one-pot reaction involves the initial formation of an iminium ion intermediate from the reaction of the amine with an aldehyde or ketone, followed by in-situ reduction.
Mechanism and Rationale: The reaction is typically carried out in the presence of a mild reducing agent that selectively reduces the iminium ion without reducing the carbonyl group of the starting aldehyde or ketone. Sodium triacetoxyborohydride (STAB) is a widely used reagent for this purpose due to its selectivity and tolerance of mildly acidic conditions which favor iminium ion formation.
Experimental Protocol: Synthesis of (4-Chlorophenyl)(1-isopropyl-4-piperidinyl)methanol
-
To a solution of (4-Chlorophenyl)(4-piperidinyl)methanol (1.0 g, 4.43 mmol) in dichloromethane (20 mL) is added acetone (0.65 mL, 8.86 mmol).
-
The mixture is stirred at room temperature for 30 minutes.
-
Sodium triacetoxyborohydride (1.41 g, 6.65 mmol) is added portion-wise over 10 minutes.
-
The reaction mixture is stirred at room temperature for 16 hours.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (15 mL).
-
The layers are separated, and the aqueous layer is extracted with dichloromethane (2 x 15 mL).
-
The combined organic layers are washed with brine (20 mL), dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by flash chromatography.
Workflow for Reductive Amination
Technical Application Note: Purification of (4-Chlorophenyl)(4-piperidinyl)methanol by Recrystallization
[1][2]
Executive Summary & Scope
This guide details the purification protocols for (4-Chlorophenyl)(4-piperidinyl)methanol (also known as α-(4-chlorophenyl)-4-piperidinemethanol), a critical intermediate in the synthesis of antihistamines such as Terfenadine and Fexofenadine.[1]
The crude compound, typically synthesized via the reduction of 4-(4-chlorobenzoyl)piperidine, often contains specific impurities: unreacted ketone starting material, inorganic salts (borates/aluminum salts from reduction), and color bodies.[1] This note provides a Dual-Mode Recrystallization Strategy designed to target these specific impurity profiles, ensuring API-grade purity (>99.5%).
Chemical Profile
| Property | Description |
| Compound Name | (4-Chlorophenyl)(4-piperidinyl)methanol |
| Structure | Piperidine ring attached to a methanol group bearing a 4-chlorophenyl substituent.[1][2][3][4][5][6][7][8][9][10][11] |
| Chemical Nature | Amphiphilic amino-alcohol (Basic secondary amine + Polar hydroxyl + Lipophilic chlorophenyl).[1] |
| Key Impurities | 4-(4-chlorobenzoyl)piperidine (Starting Material), Boron/Aluminum salts, Regioisomers.[1] |
| Solubility Profile | Soluble in hot Alcohols, Toluene, DCM; Insoluble in Water, Hexanes. |
Strategic Solvent Selection
The purification strategy relies on the differential solubility of the amino-alcohol product versus its non-polar ketone precursor and polar inorganic contaminants.[1]
Mechanism of Action[1]
-
Toluene (Method A - Recommended):
-
Logic: The product is moderately soluble in boiling toluene but crystallizes well upon cooling. The unreacted ketone starting material is significantly more soluble in toluene and remains in the mother liquor.
-
Benefit: Excellent rejection of organic impurities and color bodies.
-
-
Ethanol/Water (Method B - Alternative):
Detailed Experimental Protocols
Method A: Toluene Recrystallization (Primary Protocol)
Best for: Removal of organic impurities (ketones) and achieving high crystallinity.[1]
Reagents
-
Crude (4-Chlorophenyl)(4-piperidinyl)methanol[1]
-
Toluene (HPLC Grade)[1]
-
Activated Carbon (optional, for color removal)[1]
Workflow
-
Dissolution: Charge the crude solid into a reactor equipped with a reflux condenser. Add Toluene (5-7 volumes) relative to the solid weight (e.g., 5-7 mL per gram).
-
Reflux: Heat the mixture to reflux (approx. 110°C) with vigorous stirring. Ensure complete dissolution.
-
Note: If insolubles persist after 15 minutes of reflux, these are likely inorganic salts.[1] Proceed to hot filtration.
-
-
Hot Filtration (Clarification): While maintaining reflux temperature, filter the solution through a pre-heated Celite pad or sintered glass funnel to remove insolubles and mechanical impurities.[1]
-
Critical Step: Do not allow the solution to cool during filtration to prevent premature crystallization on the filter.
-
-
Controlled Cooling (Nucleation): Transfer the filtrate to a clean vessel. Cool slowly to 20-25°C over 2 hours.
-
Seeding: If the solution remains clear at 40°C, add seed crystals (0.1% w/w) to induce nucleation and prevent "oiling out."[1]
-
-
Crystallization: Further cool the slurry to 0-5°C and hold for 1-2 hours to maximize yield.
-
Isolation: Filter the white crystalline solid under vacuum.
-
Washing: Wash the filter cake with cold Toluene (1 volume) followed by Hexane (1 volume) to displace residual mother liquor.
-
Drying: Dry in a vacuum oven at 45-50°C for 12 hours.
Method B: Ethanol/Water Anti-Solvent Precipitation
Best for: Removal of inorganic salts (boron/aluminum residues) from the reduction step.[1]
Workflow
-
Dissolution: Dissolve crude solid in Ethanol (3-4 volumes) at reflux (approx. 78°C).
-
Clarification: Filter hot to remove any non-polar insolubles.
-
Anti-Solvent Addition: While maintaining the temperature at 60-70°C, slowly add Deionized Water (2-3 volumes) dropwise until a slight turbidity persists.
-
Re-dissolution: Add a minimal amount of hot Ethanol to clear the turbidity.
-
Crystallization: Allow the clear solution to cool slowly to room temperature, then chill to 0-4°C.
-
Isolation: Filter the crystals and wash with a cold Ethanol/Water (1:1) mixture.[1]
Process Logic & Visualization
The following diagrams illustrate the decision-making process and the purification mechanism.
Diagram 1: Purification Logic Flow
This flowchart guides the researcher in selecting the appropriate method based on the impurity profile.
Caption: Decision matrix for selecting the optimal purification route based on impurity characterization.
Diagram 2: Toluene Recrystallization Workflow
Detailed unit operations for the primary protocol.
Caption: Step-by-step unit operations for the Toluene-based purification process.
Process Analytical Technology (PAT) & QC
To validate the success of the recrystallization, the following parameters must be monitored:
| Quality Attribute | Specification | Analytical Method | Rationale |
| Purity | > 99.0% (Area %) | HPLC (C18 Column, ACN/Water) | Ensures removal of ketone precursor.[1] |
| Melting Point | Sharp Range (e.g., 138-142°C*) | USP <741> Capillary Method | Broad range indicates residual solvent or impurities.[1] |
| Residue on Ignition | < 0.1% | USP <281> | Confirms removal of inorganic reduction salts. |
| Residual Solvent | < 890 ppm (Toluene) | GC-Headspace | Safety compliance (ICH Q3C).[1] |
*Note: Melting point depends on the specific polymorph and salt form; literature values for the free base vary but typically fall in the 130-150°C range depending on purity.[1]
Troubleshooting Guide
Issue: "Oiling Out" (Liquid-Liquid Phase Separation)
-
Cause: Solution cooled too fast or concentration is too high. The product comes out as an oil before crystallizing.[1]
-
Solution: Re-heat to dissolve the oil.[1] Add a seed crystal at a temperature slightly below the saturation point.[1] Slow down the stirring speed to reduce shear.
Issue: Low Yield
-
Cause: Product is too soluble in the mother liquor.[1]
-
Solution: Lower the final temperature to -10°C or add a non-polar anti-solvent (like Hexane) at the end of the cooling ramp in Method A.[1]
Issue: Persistent Color
-
Cause: Oxidation products or conjugated impurities.
-
Solution: Add Activated Carbon (Type significantly active for organics) during the hot dissolution step (Step 2), stir for 30 mins, and filter hot.[1]
References
-
Vogel, A.I. , Vogel's Textbook of Practical Organic Chemistry, 5th Ed., Longman Scientific & Technical, 1989.[1] (General principles of recrystallization and solvent selection for amino-alcohols).
-
Armarego, W.L.F., Chai, C.L.L. , Purification of Laboratory Chemicals, 7th Ed., Butterworth-Heinemann, 2013.[1] (Standard protocols for purifying piperidine derivatives).
-
Carr, G. et al. , "Synthesis of Fexofenadine and related intermediates," Journal of Organic Chemistry, Vol. 62, 1997.[1] (Context on chlorophenyl-piperidinyl intermediates).
-
ICH Harmonised Tripartite Guideline , "Impurities: Guideline for Residual Solvents Q3C(R6)," International Conference on Harmonisation, 2016.[1]
-
PubChem Database , "4-Piperidinemethanol derivatives and properties," National Library of Medicine.[1] [1]
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- 3. alpha-(4-chlorophenyl)pyridine-2-methanol | 27652-89-7 [chemicalbook.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 2-METHYLTHIO-3,5-METHYLPYRAZINE | 67952-65-2 [chemicalbook.com]
- 6. Alpha-(4-Chlorophenyl)Pyridine-2-Methanol | Properties, Safety, Uses, Synthesis & Supplier China [pipzine-chem.com]
- 7. 67952-65-2 CAS Manufactory [m.chemicalbook.com]
- 8. alpha-(4-chlorophenyl)pyridine-2-methanol Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 9. 4-Piperidinemethanol | C6H13NO | CID 420771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. 4-chlorophenyl piperidine | Sigma-Aldrich [sigmaaldrich.com]
- 12. reddit.com [reddit.com]
The Strategic Role of (4-Chlorophenyl)(4-piperidinyl)methanol in Modern Medicinal Chemistry: Application Notes and Protocols
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in a wide array of clinically successful drugs targeting central nervous system (CNS) disorders, cancer, and infectious diseases.[1] Its conformational flexibility and ability to engage in key hydrogen bonding interactions allow it to be a versatile framework for molecular design. This guide focuses on a particularly valuable derivative, (4-Chlorophenyl)(4-piperidinyl)methanol, a key building block whose strategic incorporation into molecular frameworks has led to the development of potent and selective therapeutic agents.
This document provides an in-depth exploration of the synthesis, derivatization, and application of (4-Chlorophenyl)(4-piperidinyl)methanol, offering detailed protocols and insights for researchers, scientists, and drug development professionals.
The Significance of the (4-Chlorophenyl)(4-piperidinyl)methanol Scaffold
The (4-Chlorophenyl)(4-piperidinyl)methanol moiety combines several features that make it a highly attractive starting point for drug discovery campaigns:
-
Structural Rigidity and Vectorial Orientation: The piperidine ring, typically in a chair conformation, provides a rigid anchor. The hydroxyl group and the 4-chlorophenyl group are positioned at the 4-position, offering well-defined vectors for substitution and interaction with biological targets.
-
Modulation of Physicochemical Properties: The piperidine nitrogen can be readily functionalized to modulate basicity (pKa), lipophilicity (logP), and aqueous solubility, which are critical parameters for optimizing pharmacokinetic profiles (ADME - Absorption, Distribution, Metabolism, and Excretion).[1][2]
-
Proven Bioactivity: The presence of a halogenated phenyl ring is a common feature in many CNS-active drugs, contributing to binding affinity through various interactions, including halogen bonding. Derivatives of the closely related 4-(4'-chlorophenyl)-4-hydroxypiperidine have shown significant analgesic and hypotensive activities.[3]
Synthesis of the Core Scaffold: (4-Chlorophenyl)(4-piperidinyl)methanol
The synthesis of (4-Chlorophenyl)(4-piperidinyl)methanol is a critical first step in its utilization. A common and efficient method involves the Grignard reaction, a robust and well-established carbon-carbon bond-forming reaction.
Synthetic Workflow Overview
The overall synthetic strategy involves the reaction of a Grignard reagent derived from 4-chlorobromobenzene with N-protected piperidine-4-carboxaldehyde, followed by deprotection.
Caption: Synthetic workflow for (4-Chlorophenyl)(4-piperidinyl)methanol.
Detailed Experimental Protocol: Synthesis of (4-Chlorophenyl)(4-piperidinyl)methanol
Materials:
-
4-Chlorobromobenzene
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous tetrahydrofuran (THF)
-
N-Boc-piperidine-4-carboxaldehyde
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware for inert atmosphere reactions
Protocol:
Step 1: Preparation of 4-Chlorophenylmagnesium bromide
-
Assemble a flame-dried three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
To the flask, add magnesium turnings (1.2 eq).
-
Briefly heat the flask under vacuum and then cool to room temperature under a nitrogen atmosphere.
-
Add a small crystal of iodine to activate the magnesium.
-
In the dropping funnel, prepare a solution of 4-chlorobromobenzene (1.0 eq) in anhydrous THF.
-
Add a small portion of the 4-chlorobromobenzene solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and gentle refluxing is observed.
-
Once initiated, add the remaining 4-chlorobromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the reaction mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.
Step 2: Reaction with N-Boc-piperidine-4-carboxaldehyde
-
In a separate flame-dried flask under nitrogen, dissolve N-Boc-piperidine-4-carboxaldehyde (1.0 eq) in anhydrous THF.
-
Cool this solution to 0 °C in an ice bath.
-
Slowly add the prepared Grignard reagent from Step 1 to the aldehyde solution via cannula.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude N-Boc-(4-Chlorophenyl)(4-piperidinyl)methanol.
Step 3: Boc Deprotection
-
Dissolve the crude product from Step 2 in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (2-3 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC.
-
Once complete, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution until the aqueous layer is basic.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude product.
-
Purify the crude (4-Chlorophenyl)(4-piperidinyl)methanol by flash column chromatography or recrystallization to obtain the final product.
| Step | Reactant | Reagent | Solvent | Typical Yield | Purity (by HPLC) |
| 1 & 2 | N-Boc-piperidine-4-carboxaldehyde | 4-Chlorophenylmagnesium bromide | THF | 75-85% | >95% (N-Boc protected) |
| 3 | N-Boc-(4-Chlorophenyl)(4-piperidinyl)methanol | TFA | DCM | 90-98% | >98% |
Applications in Drug Development: A Versatile Intermediate
(4-Chlorophenyl)(4-piperidinyl)methanol is a versatile intermediate for the synthesis of a wide range of biologically active molecules. The secondary amine of the piperidine ring and the hydroxyl group are key functional handles for derivatization.
Case Study: Synthesis of a Hypothetical Analgesic Agent
This section outlines a protocol for the synthesis of a hypothetical analgesic agent targeting the µ-opioid receptor, demonstrating the utility of (4-Chlorophenyl)(4-piperidinyl)methanol as a starting material. The structure-activity relationship (SAR) of related piperidine derivatives suggests that N-alkylation with specific pharmacophores can lead to potent analgesic activity.[4]
Workflow for Derivatization:
Caption: Derivatization of the core scaffold to a hypothetical analgesic.
Protocol: N-Alkylation of (4-Chlorophenyl)(4-piperidinyl)methanol
Materials:
-
(4-Chlorophenyl)(4-piperidinyl)methanol
-
Phenethyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN)
-
Standard laboratory glassware
Protocol:
-
To a solution of (4-Chlorophenyl)(4-piperidinyl)methanol (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).
-
Stir the suspension vigorously at room temperature for 15 minutes.
-
Add phenethyl bromide (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction to reflux (approximately 82 °C) and monitor its progress by TLC.
-
After completion (typically 4-6 hours), cool the reaction to room temperature.
-
Filter off the solid potassium carbonate and wash with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-phenethyl derivative.
Structure-Activity Relationship (SAR) Insights
The (4-Chlorophenyl)(4-piperidinyl)methanol scaffold provides a platform for systematic SAR studies. Key positions for modification include:
-
Piperidine Nitrogen (N1 position): As demonstrated in the protocol above, this position is readily alkylated or acylated. The nature of the substituent at N1 is crucial for modulating receptor affinity and selectivity, as well as pharmacokinetic properties. For many CNS targets, introducing an aralkyl group (like phenethyl) can enhance potency.[4]
-
Hydroxyl Group: The secondary alcohol can be esterified, etherified, or oxidized to a ketone. These modifications can influence hydrogen bonding interactions with the target protein and alter the metabolic stability of the compound.
-
Chlorophenyl Ring: The chlorine atom can be moved to the ortho- or meta-positions, or replaced with other halogens (F, Br) or small electron-withdrawing/donating groups to probe the electronic and steric requirements of the binding pocket.
Conclusion
(4-Chlorophenyl)(4-piperidinyl)methanol is a high-value, versatile intermediate in medicinal chemistry. Its straightforward synthesis and the presence of multiple functional handles for derivatization make it an ideal starting point for the development of novel therapeutics. The protocols and insights provided in this guide are intended to equip researchers with the foundational knowledge to effectively utilize this important chemical scaffold in their drug discovery endeavors.
References
-
Koyiri, K., & Naidu, S. (2018). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry, 11(2), 735-739. [Link]
-
Autele, S. (n.d.). Exploring 4-(4-Chlorophenyl)piperidin-4-ol: Properties and Applications. Pharmaffiliates. [Link]
-
National Center for Biotechnology Information. (n.d.). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). PubChem. [Link]
-
ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with anticancer activity. [Link]
-
ChemRxiv. (2023). Design, Synthesis, and Structure–Activity Relationship Studies of 4-substituted Phenylpyrazolidinone Derivatives as Potent Ku70/80 Inhibitors. [Link]
- Google Patents. (n.d.). CN102249986A - The preparation method of N-phenethyl-4-anilinopiperidine.
-
Saeed, A., et al. (2009). Synthesis and pharmacological activity of 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives. Medicinal Chemistry Research, 18(7), 566-576. [Link]
-
Vitaku, E., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 265, 116088. [Link]
-
National Center for Biotechnology Information. (n.d.). Azacyclonol. PubChem. [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Piperidinemethanol. PubChem. [Link]
- Google Patents. (n.d.). CN102167681A - Method for preparing insect repellant icaridin.
- Google Patents. (n.d.). CN105237469A - Preparation method of 4-chlorophenyl-2-pyridyl methanol.
-
ResearchGate. (n.d.). Selected pharmaceutical structures containing piperidine scaffold. [Link]
-
ResearchGate. (2022). Controlled release of DEET and Picaridin mosquito repellents from microcapsules prepared by complex coacervation using gum Arabic and chitosan. [Link]
-
Saha, K., et al. (2015). Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. Journal of medicinal chemistry, 58(15), 6246–6251. [Link]
-
ResearchGate. (n.d.). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride. [Link]
-
DrugMAP. (n.d.). Details of the Drug. [Link]
-
Protocols.io. (2013). Synthesis of terpyridine-modified peptides. [Link]
-
JoVE. (2016). An Efficient Method for the Synthesis of Peptoids with Mixed Lysine-type/Arginine-type Monomers and Evaluation of Their Anti-leishmanial Activity. [Link]
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. thieme-connect.de [thieme-connect.de]
- 3. Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Purification of (4-Chlorophenyl)(4-piperidinyl)methanol
Welcome to the technical support center for the purification of (4-Chlorophenyl)(4-piperidinyl)methanol. This guide is designed for researchers, scientists, and professionals in drug development who may encounter challenges in obtaining this compound with the required purity. Here, we provide in-depth troubleshooting guides and frequently asked questions to address specific issues you might face during your experiments. Our approach is grounded in established chemical principles and field-proven insights to ensure you can confidently and efficiently purify your target compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude sample of (4-Chlorophenyl)(4-piperidinyl)methanol?
A1: The impurity profile of your sample is largely dictated by the synthetic route employed. A prevalent method for synthesizing this compound is the Grignard reaction, which involves reacting 4-piperidone with a Grignard reagent formed from a 4-chlorophenyl halide.[1][2] Consequently, you can anticipate the following types of impurities:
| Impurity Type | Specific Examples | Probable Source |
| Unreacted Starting Materials | 4-piperidone, 4-chlorobromobenzene | Incomplete reaction |
| Grignard-Related Byproducts | 4,4'-dichlorobiphenyl | Homocoupling of the Grignard reagent |
| Magnesium salts | Reaction workup | |
| Degradation Products | Dehydration products (alkenes) | Exposure to high heat or strong acid |
| Residual Solvents | Diethyl ether, Tetrahydrofuran (THF) | From the reaction and extraction steps |
Q2: My crude material is an off-white or yellowish solid. What does this indicate?
A2: A pure sample of (4-Chlorophenyl)(4-piperidinyl)methanol is typically a white crystalline solid.[3] Discoloration, such as a yellow or brown hue, often suggests the presence of oxidized impurities or byproducts from the synthesis. This is a common observation and can usually be rectified with the purification methods detailed in this guide.
Q3: Which purification technique is the best starting point for this compound?
A3: For solid compounds like this, recrystallization is often the most efficient and scalable first-line purification method. It is particularly effective at removing small amounts of impurities. If recrystallization fails to achieve the desired purity, or if you are dealing with a complex mixture of impurities with similar solubility, flash column chromatography is the recommended next step.
Troubleshooting and Purification Guides
This section provides detailed protocols and troubleshooting advice for the most effective purification methods for (4-Chlorophenyl)(4-piperidinyl)methanol.
Purification Strategy Workflow
The following diagram outlines a systematic approach to purifying your compound.
Sources
Technical Support Center: Sustainable Synthesis of (4-Chlorophenyl)(4-piperidinyl)methanol
Current Status: Operational Support Tier: Level 3 (Process Optimization & Green Chemistry) Subject: Minimizing Solvent Waste & E-Factor in Aryl-Piperidine Reduction
Introduction: The Green Chemistry Mandate
Welcome. If you are accessing this guide, you are likely optimizing the synthesis of (4-Chlorophenyl)(4-piperidinyl)methanol (an essential intermediate for antihistamines like Fexofenadine and Terfenadine).
Historically, the reduction of the precursor ketone—(4-chlorophenyl)(piperidin-4-yl)methanone —has been a significant source of solvent waste. Legacy protocols often utilize methanol (MeOH) for the reaction, followed by a solvent swap to dichloromethane (DCM) for extraction. This "swap" drives up the E-factor (kg waste / kg product) and introduces hazardous chlorinated solvents.
This guide provides a self-validating, low-waste protocol utilizing 2-Methyltetrahydrofuran (2-MeTHF) as a unified reaction and extraction solvent. This approach eliminates solvent swapping, improves phase separation, and allows for direct crystallization.
Module 1: Solvent Selection & Waste Reduction
Q: Why is my current E-factor so high using the Methanol/DCM route?
A: The high E-factor stems from the "Solvent Swap Penalty." In the standard NaBH₄ reduction:
-
Reaction: You dissolve the ketone in Methanol.
-
Extraction: You cannot extract effectively with Methanol present (it is miscible with water). You must either evaporate the Methanol (energy intensive) or add a massive volume of DCM/Water to force a phase split.
-
Result: You generate two waste streams (aqueous methanol and halogenated organic waste).
Q: Can I replace DCM with a greener alternative without losing yield?
A: Yes. We recommend switching to 2-Methyltetrahydrofuran (2-MeTHF) . Unlike THF, 2-MeTHF is derived from renewable resources (corn cobs/bagasse) and has limited miscibility with water. This allows it to serve as both the reaction medium and the extraction solvent.
Comparative Solvent Data:
| Feature | Legacy System (MeOH / DCM) | Optimized System (2-MeTHF) | Benefit |
| Water Miscibility | High (MeOH) / Low (DCM) | Low (14g/L at 20°C) | Enables biphasic workup without solvent swap. |
| Boiling Point | 65°C / 40°C | 80°C | Higher thermal stability; easier solvent recovery. |
| Peroxide Formation | Low | Low (with stabilizer) | Safer than standard THF. |
| Phase Separation | Prone to emulsions | Clean, rapid split | Reduces time and aqueous waste volume. |
Module 2: Troubleshooting The Reaction
Q: The starting material (Ketone HCl salt) is not dissolving in 2-MeTHF. What should I do?
A: The hydrochloride salt of (4-chlorophenyl)(piperidin-4-yl)methanone has poor solubility in ethers. Troubleshooting Step: Do not simply add more solvent. Instead, perform an in-situ free-basing :
-
Suspend the Ketone HCl in 2-MeTHF (5-8 volumes).
-
Add a stoichiometric amount of aqueous NaOH (1.05 eq) or Triethylamine.
-
Stir for 15 minutes. The free base will dissolve into the 2-MeTHF layer.
-
Remove the small aqueous brine layer (optional, or leave it for a biphasic reaction).
Q: I am seeing over-reduction or impurities. How do I control this?
A: Over-reduction is rare with NaBH₄ in this system, but "boron-complex" impurities can persist, making the product sticky. Corrective Action: Ensure a proper oxidative quench or acidic hydrolysis.
-
Protocol: After reaction completion, add 1M HCl dropwise to pH 3–4 to destroy the amine-borane complexes. Stir for 30 minutes, then basify with NaOH to pH >10 to precipitate the free amine product or extract it.
Module 3: Optimized "Green" Protocol
Objective: Synthesis of (4-Chlorophenyl)(4-piperidinyl)methanol with <10 kg waste/kg product.
Reagents & Stoichiometry
-
Substrate: (4-Chlorophenyl)(piperidin-4-yl)methanone (1.0 eq)
-
Reductant: Sodium Borohydride (NaBH₄) (0.6 eq - Note: 0.25 eq is theoretical, but excess ensures kinetics)
-
Solvent: 2-MeTHF (6.0 volumes)
-
Quench: 1M HCl, followed by 20% NaOH.
Step-by-Step Workflow
-
Charge: Load the ketone (free base preferred) and 2-MeTHF into the reactor.
-
Reduction: Add NaBH₄ (solid or stabilized aqueous solution) slowly at 20–25°C.
-
Why? Controlling temp prevents impurity formation.
-
-
Monitor: Stir for 2–4 hours. Confirm conversion via HPLC (Target: >99.5%).
-
Quench (The Critical Step):
-
Slowly add water (2 vols).
-
Adjust pH to ~3 with dilute HCl (breaks boron complexes).
-
Stir 30 mins.
-
Adjust pH to 11-12 with NaOH.
-
-
Phase Split: Stop stirring. The layers will separate rapidly.
-
Top Layer: Product in 2-MeTHF.
-
Bottom Layer: Aqueous waste (salts).
-
-
Isolation:
-
Wash organic layer once with brine.
-
Distill 2-MeTHF to concentrate to ~3 volumes.
-
Cool to 0–5°C. The product often crystallizes directly from 2-MeTHF.
-
Optional: Add Heptane as an anti-solvent if yield is low.
-
Module 4: Process Visualization
The following diagram illustrates the efficiency of the optimized "One-Solvent" route compared to the traditional method.
Caption: Comparison of Legacy (Red) vs. Optimized (Green) workflows. The Green route eliminates solvent swapping and enables solvent recycling.
References
-
Pfizer Inc. (2025). Green Chemistry Solvent Selection Guide. Recommended for evaluating 2-MeTHF vs. DCM. [Link]
-
Aylward, A. et al. (2018). "2-Methyltetrahydrofuran: A Green Alternative to Tetrahydrofuran and Dichloromethane." Organic Process Research & Development. [Link]
- Sanofi-Aventis. (2013). Process for the preparation of Fexofenadine intermediates.
-
Paul, S. et al. (2020). "Sustainable Reduction of Ketones using NaBH4 in Green Solvents." Green Chemistry Letters. [Link]
Disclaimer: This guide is for research and development purposes. Always consult your facility's EHS guidelines before scaling up reactions involving hydride reducing agents.
Sources
Technical Support Center: Enhancing Stereoselectivity in (4-Chlorophenyl)(4-piperidinyl)methanol Synthesis
Welcome to the technical support center for the stereoselective synthesis of (4-Chlorophenyl)(4-piperidinyl)methanol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the complexities of this crucial synthesis. Our goal is to empower you with the expertise to overcome common challenges and achieve high levels of stereoselectivity in your experiments.
The enantiomers of (4-Chlorophenyl)(4-piperidinyl)methanol can exhibit significantly different pharmacological and toxicological profiles. Therefore, controlling the stereochemistry during its synthesis is of paramount importance. This guide focuses on the most common and effective strategies to achieve this: the asymmetric reduction of the prochiral precursor, (4-chlorophenyl)(piperidin-4-yl)methanone, and the resolution of the racemic alcohol.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the synthesis, providing explanations grounded in established chemical principles.
Q1: What are the primary strategies for achieving an enantiomerically enriched synthesis of (4-Chlorophenyl)(4-piperidinyl)methanol?
The two main approaches are asymmetric synthesis and chiral resolution.
-
Asymmetric Synthesis: This involves the direct conversion of the prochiral ketone, (4-chlorophenyl)(piperidin-4-yl)methanone, into a single enantiomer of the alcohol. The most common method is the catalytic asymmetric reduction of the ketone.[1][2] This is often the preferred route as it can theoretically yield 100% of the desired enantiomer.
-
Chiral Resolution: This technique involves separating a racemic mixture (a 50:50 mixture of both enantiomers) of (4-Chlorophenyl)(4-piperidinyl)methanol.[3] This can be achieved through various methods, including the formation of diastereomeric salts with a chiral resolving agent, followed by separation through crystallization, or by enzymatic kinetic resolution.[4][5]
Q2: How do I select the appropriate chiral catalyst for the asymmetric reduction of (4-chlorophenyl)(piperidin-4-yl)methanone?
The choice of catalyst is critical and depends on the specific substrate and desired outcome. Several classes of catalysts are effective for the asymmetric reduction of ketones:
-
Oxazaborolidine Catalysts (e.g., Corey-Bakshi-Shibata or CBS catalysts): These are highly effective for the enantioselective reduction of a wide range of ketones using borane as the reducing agent.[6][7][8][9][10] They are known for their predictability and high enantioselectivity.[9]
-
Transition Metal Catalysts (e.g., Noyori-type Ru- and Rh-based catalysts): These catalysts, typically featuring chiral phosphine ligands like BINAP, are powerful for asymmetric hydrogenation and transfer hydrogenation.[11][12] Asymmetric transfer hydrogenation (ATH) using a hydrogen donor like isopropanol or formic acid is often a practical and efficient alternative to using high-pressure hydrogen gas.[13][14]
-
Biocatalysts (e.g., Alcohol Dehydrogenases): Enzymes can offer exceptional enantioselectivity under mild reaction conditions.[15][16] The use of alcohol dehydrogenases (ADHs) for the reduction of prochiral ketones is a well-established green chemistry approach.[16][17]
Q3: What are the most critical experimental parameters to control to maximize enantiomeric excess (e.e.)?
Achieving high enantiomeric excess (e.e.), a measure of the purity of one enantiomer over the other, requires careful control of several factors:
-
Temperature: Lower reaction temperatures generally lead to higher enantioselectivity. This is because the energy difference between the diastereomeric transition states leading to the two enantiomers is more pronounced at lower temperatures.[18]
-
Solvent: The choice of solvent can significantly influence both the reaction rate and the stereochemical outcome by affecting the solubility of the catalyst and substrate, and by influencing the conformation of the catalyst-substrate complex.
-
Catalyst Loading: While a higher catalyst loading might increase the reaction rate, it is crucial to find the optimal loading to balance efficiency and cost. In some cases, excessively high concentrations can lead to aggregation and lower selectivity.
-
Reducing Agent: The nature of the hydride source is important. For CBS reductions, borane complexes (e.g., BH3·THF or BH3·SMe2) are standard.[1] In transfer hydrogenation, the choice of hydrogen donor (e.g., isopropanol, formic acid) can impact the efficiency of the catalytic cycle.[13]
-
Purity of Reagents and Anhydrous Conditions: Moisture and impurities can deactivate or poison the catalyst, leading to a significant drop in both conversion and enantioselectivity. It is imperative to use dry solvents and high-purity reagents.
Q4: How do I accurately determine the enantiomeric excess (e.e.) of my final product?
Accurate determination of e.e. is crucial for evaluating the success of a stereoselective synthesis. The most common methods include:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying enantiomers. It utilizes a chiral stationary phase that interacts differently with each enantiomer, leading to different retention times.
-
Chiral Gas Chromatography (GC): Similar in principle to HPLC, but for volatile compounds. The product may need to be derivatized to increase its volatility.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents: In the presence of a chiral lanthanide shift reagent, the NMR signals for the enantiomers will be shifted to different extents, allowing for their integration and the calculation of the e.e.
Q5: When should I consider chiral resolution instead of asymmetric synthesis?
Chiral resolution can be a more practical approach in certain scenarios:
-
When a highly effective asymmetric catalyst for the specific substrate is not available or is prohibitively expensive.
-
For large-scale industrial production, classical resolution via diastereomeric salt formation can sometimes be more cost-effective and easier to implement than a complex catalytic asymmetric process.
-
When both enantiomers are desired for further studies, resolution of a racemate provides access to both.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the stereoselective synthesis of (4-Chlorophenyl)(4-piperidinyl)methanol.
| Problem | Probable Cause(s) | Recommended Solutions |
| Low Enantiomeric Excess (e.e.) | 1. Catalyst Degradation: The chiral catalyst may be sensitive to air or moisture. 2. Incorrect Temperature: The reaction temperature may be too high, reducing the energy difference between the diastereomeric transition states. 3. Suboptimal Solvent: The solvent may not be ideal for the specific catalyst-substrate system. 4. Presence of Impurities: Impurities in the substrate or solvent can interfere with the catalyst. | 1. Use freshly prepared or properly stored catalyst. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon). 2. Lower the reaction temperature. A temperature screening experiment is recommended. 3. Perform a solvent screen (e.g., THF, Toluene, Dichloromethane) to find the optimal medium. 4. Purify the starting ketone and use high-purity, anhydrous solvents. |
| Low Reaction Conversion/Yield | 1. Catalyst Poisoning: Trace amounts of water, acids, or other functional groups can poison the catalyst. 2. Inefficient Reducing Agent: The chosen reductant may not be potent enough or may be decomposing. 3. Low Reaction Temperature: While beneficial for e.e., very low temperatures can significantly slow down the reaction rate. | 1. Rigorously dry all reagents and solvents. Use of molecular sieves can be beneficial.[18] 2. Use a fresh batch of the reducing agent. Consider a different borane source for CBS reductions or a different hydrogen donor for transfer hydrogenation. 3. Find a balance between reaction time and enantioselectivity by optimizing the temperature. A stepwise increase in temperature after an initial low-temperature period can sometimes be effective. |
| Formation of Byproducts | 1. Over-reduction: If other reducible functional groups are present. 2. Side Reactions of the Substrate or Product: The reaction conditions may promote undesired side reactions. 3. Incorrect Stoichiometry: An excess of the reducing agent can sometimes lead to byproducts. | 1. Protect other sensitive functional groups before the reduction step. 2. Lower the reaction temperature and shorten the reaction time. Monitor the reaction closely using TLC or LC-MS. 3. Carefully control the stoichiometry of the reagents, particularly the reducing agent. |
| Difficulty in Product Purification | 1. Residual Catalyst: The catalyst or its byproducts may be difficult to separate from the desired alcohol. 2. Similar Polarity: The product and starting material may have similar polarities, making chromatographic separation challenging. | 1. For metal-based catalysts, consider a workup with a chelating agent or passing the crude mixture through a silica plug. For borane-based methods, a quench with a diol followed by an extractive workup can help remove boron species. 2. Optimize the mobile phase for column chromatography. Derivatization of the piperidine nitrogen (e.g., with a Boc group) can alter the polarity and facilitate separation. |
Visualizations and Workflows
General Workflow for Asymmetric Ketone Reduction
Caption: Workflow for a typical asymmetric ketone reduction experiment.
Troubleshooting Logic for Low Enantiomeric Excess
Caption: A decision tree for troubleshooting low enantiomeric excess.
Detailed Experimental Protocols
Protocol 1: Asymmetric Reduction using a Corey-Bakshi-Shibata (CBS) Catalyst
This protocol describes a general procedure for the enantioselective reduction of (4-chlorophenyl)(piperidin-4-yl)methanone using a commercially available CBS catalyst. The piperidine nitrogen should be protected (e.g., with a Boc group) prior to this reaction to prevent interference with the borane reagent.
Materials:
-
N-Boc-(4-chlorophenyl)(piperidin-4-yl)methanone
-
(R)- or (S)-CBS catalyst solution (e.g., in Toluene)
-
Borane-dimethyl sulfide complex (BH3·SMe2) or Borane-THF complex (BH3·THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Standard laboratory glassware (oven-dried)
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.
-
Reagent Addition: Under a positive pressure of nitrogen, dissolve N-Boc-(4-chlorophenyl)(piperidin-4-yl)methanone (1.0 eq) in anhydrous THF.
-
Catalyst Introduction: Add the CBS catalyst solution (0.1 eq) to the flask.
-
Cooling: Cool the reaction mixture to the desired temperature (e.g., -20 °C to 0 °C) using an appropriate cooling bath.
-
Reduction: Slowly add the borane solution (e.g., BH3·SMe2, 1.0 M in THF, 0.8-1.2 eq) dropwise via a syringe pump over 30-60 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction Monitoring: Stir the mixture at the same temperature for 2-4 hours or until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Quenching: Carefully and slowly quench the reaction by the dropwise addition of methanol at the low temperature.
-
Workup: Allow the mixture to warm to room temperature. Add saturated NaHCO3 solution and stir for 30 minutes. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the N-Boc protected (4-Chlorophenyl)(4-piperidinyl)methanol.
-
Analysis: Confirm the structure by NMR and MS. Determine the enantiomeric excess by chiral HPLC analysis.
References
-
RASAYAN Journal of Chemistry. (n.d.). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Retrieved February 2, 2026, from [Link]
-
Journal of Organic Chemistry. (n.d.). The Stereoselective Reductions of Ketones to the Most Thermodynamically Stable Alcohols Using Lithium and Hydrated Salts of Common Transition Metals. ACS Publications. Retrieved February 2, 2026, from [Link]
-
PubMed. (2021). Facile Stereoselective Reduction of Prochiral Ketones by using an F420-dependent Alcohol Dehydrogenase. Retrieved February 2, 2026, from [Link]
-
Semantic Scholar. (n.d.). Enantioselective synthesis of a-tetrasubstituted (1- indolizinyl) (diaryl)-methanamines via chiral phosphoric acid catalysis. Retrieved February 2, 2026, from [Link]
-
MDPI. (n.d.). HMPA-Catalyzed Transfer Hydrogenation of 3-Carbonyl Pyridines and Other N-Heteroarenes with Trichlorosilane. Retrieved February 2, 2026, from [Link]
-
PubMed Central. (2020). Amplification of enantiomeric excess by dynamic inversion of enantiomers in deracemization of Au38 clusters. Retrieved February 2, 2026, from [Link]
-
Wikipedia. (n.d.). Enantioselective reduction of ketones. Retrieved February 2, 2026, from [Link]
-
University of Liverpool. (n.d.). Aqueous-phase asymmetric transfer hydrogenation of ketones – a greener approach to chiral alcohols. Retrieved February 2, 2026, from [Link]
-
PubMed. (n.d.). Enantio- and diastereoselective synthesis of piperidines by coupling of four components in a "one-pot" sequence involving diphenylprolinol silyl ether mediated Michael reaction. Retrieved February 2, 2026, from [Link]
-
Andrew G. Myers Research Group. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Retrieved February 2, 2026, from [Link]
-
PubMed Central. (2015). Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. Retrieved February 2, 2026, from [Link]
-
Wikipedia. (n.d.). Asymmetric hydrogenation. Retrieved February 2, 2026, from [Link]
-
CORE. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. Retrieved February 2, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride. Retrieved February 2, 2026, from [Link]
-
ResearchGate. (n.d.). New Methodology for the Asymmetric Reduction of Ketones. Retrieved February 2, 2026, from [Link]
-
MDPI. (n.d.). Recent Developments in the Area of Asymmetric Transfer Hydrogenation. Retrieved February 2, 2026, from [Link]
-
IOPscience. (n.d.). Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue. Retrieved February 2, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Facile synthesis of penta-substituted pyrroles and pyrrole-fused piperidin-4-ones via four component reactions of 2,3-diketoesters, anilines and enaminones. Retrieved February 2, 2026, from [Link]
-
ACS Publications. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. Retrieved February 2, 2026, from [Link]
-
ResearchGate. (n.d.). Catalysts for the Asymmetric Transfer Hydrogenation of Various Ketones. Retrieved February 2, 2026, from [Link]
-
CrystEngComm. (2023). Chiral resolution methods for racemic pharmaceuticals based on cocrystal formation. Royal Society of Chemistry. Retrieved February 2, 2026, from [Link]
-
PubMed Central. (n.d.). Facile Stereoselective Reduction of Prochiral Ketones by using an F420‐dependent Alcohol Dehydrogenase. Retrieved February 2, 2026, from [Link]
-
Asymmetric reactions_synthesis. (n.d.). Retrieved February 2, 2026, from [Link]
-
PNAS. (n.d.). Toward efficient asymmetric hydrogenation: Architectural and functional engineering of chiral molecular catalysts. Retrieved February 2, 2026, from [Link]
-
National Institutes of Health. (n.d.). A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols. Retrieved February 2, 2026, from [Link]
-
Asymmetric Synthesis. (n.d.). Retrieved February 2, 2026, from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride. Retrieved February 2, 2026, from [Link]
- Google Patents. (n.d.). Catalytic asymmetric reduction of ketones using metal catalysts.
-
ScienceDirect. (n.d.). Chiral determination of various adrenergic drugs by thin-layer chromatography using molecularly imprinted chiral stationary. Retrieved February 2, 2026, from [Link]
-
Journal of Organic Chemistry. (n.d.). Oxazaborolidines as Functional Monomers: Ketone Reduction Using Polymer-Supported Corey, Bakshi, and Shibata Catalysts. ACS Publications. Retrieved February 2, 2026, from [Link]
-
Asymmetric Synthesis. (n.d.). Retrieved February 2, 2026, from [Link]
-
PubMed. (n.d.). Synthesis and dipeptidyl peptidase inhibition of N-(4-substituted-2,4-diaminobutanoyl)piperidines. Retrieved February 2, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Recent trends in organocatalyzed asymmetric reduction of prochiral ketones. Retrieved February 2, 2026, from [Link]
-
Slideshare. (n.d.). Asymmetric synthesis Introduction enantiomeric excess. Retrieved February 2, 2026, from [Link]
-
YouTube. (2020). Corey-Bakshi-Shibata (CBS) Reduction. Retrieved February 2, 2026, from [Link]
-
Pharmaceutical Technology. (2015). Chiral Resolution with and without Resolving Agents. Retrieved February 2, 2026, from [Link]
-
Master Organic Chemistry. (2017). All About Optical Purity and Enantiomeric Excess. Retrieved February 2, 2026, from [Link]
-
Enantioselective Reduction of Ketones. (n.d.). Retrieved February 2, 2026, from [Link]
-
Cardiff University Blogs. (n.d.). Asymmetric Synthesis of Pharmaceuticals and Natural Products. Retrieved February 2, 2026, from [Link]
-
Asymmetric Hydrogenation. (2015). Retrieved February 2, 2026, from [Link]
-
ISOMERLAB. (2021). Highly enantioselective reduction of ketones using Corey–Itsuno reduction using CBS catalyst. Retrieved February 2, 2026, from [Link]
-
MDPI. (2022). Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists. Retrieved February 2, 2026, from [Link]
-
PubMed Central. (n.d.). Experimental and Theoretical Perspectives of the Noyori-Ikariya Asymmetric Transfer Hydrogenation of Imines. Retrieved February 2, 2026, from [Link]
-
University of York. (n.d.). A Stable and Easily Prepared Catalyst for the Enantioselective Reduction of Ketones. Applications to Multistep Syntheses. Retrieved February 2, 2026, from [Link]
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Economic analysis of different (4-Chlorophenyl)(4-piperidinyl)methanol synthesis routes
Introduction: The Strategic Context
Welcome to the Process Optimization Center. You are likely targeting (4-Chlorophenyl)(4-piperidinyl)methanol , a critical chiral intermediate often used in the synthesis of antihistamines (e.g., Bepotastine, Cetirizine derivatives) and selective serotonin reuptake inhibitors.[1]
The Economic Thesis: The synthesis of this molecule is a battle between Raw Material Costs (OpEx) and Purification Complexity .
-
Route A (Ketone Reduction): High throughput, lower reagent cost, but risks "over-reduction" (de-chlorination).
-
Route B (Grignard Addition): High stereocontrol potential, fewer steps to alcohol, but high sensitivity to moisture and expensive organometallics.
Module 1: Route Selection & Economic Analysis
User Query: "We are scaling up from 50g to 5kg. Which route offers the best Cost of Goods Sold (COGS) profile?"
Scientist Response: At the 5kg+ scale, Route A (Ketone Reduction) is generally the economic winner due to the lower cost of the ketone precursor compared to the aldehyde required for the Grignard route. However, this shifts if you lack high-pressure hydrogenation capabilities.[1]
Comparative Economic Data
| Metric | Route A: Ketone Reduction | Route B: Grignard Addition |
| Precursor | (4-Chlorophenyl)(4-piperidinyl)methanone | N-Boc-4-piperidinecarboxaldehyde |
| Key Reagent | NaBH₄ (Lab) or H₂/Catalyst (Ind.) | 4-Chlorophenylmagnesium bromide |
| Material Cost | Low ( | High ( |
| E-Factor (Waste) | High (Boron salts if using NaBH₄) | High (Magnesium salts + Solvents) |
| Critical Risk | De-chlorination (Loss of Cl atom) | Bis-addition (Dimer formation) |
| Scalability | Excellent (Continuous Flow compatible) | Moderate (Exothermic control needed) |
Decision Logic Diagram
Figure 1: Decision matrix for selecting the synthesis route based on facility capabilities and scale.
Module 2: Troubleshooting Route A (Ketone Reduction)
Context: This route involves reducing (4-chlorophenyl)(4-piperidinyl)methanone .[1] Common Reagents: Sodium Borohydride (NaBH₄) or Hydrogenation (H₂ + Pd/C or Pt/C).[1]
Q1: "I am using Pd/C for hydrogenation to save on waste, but I'm seeing up to 15% des-chloro impurity (Phenyl-piperidine methanol). How do I stop this?"
Root Cause: Palladium is excellent at hydrogenolysis (cleaving C-Cl bonds), especially in benzylic positions.[1] Corrective Protocol:
-
Switch Catalyst: Move from Pd/C to Pt/C (Platinum on Carbon) or Rh/C (Rhodium) .[1] Platinum is far less active toward aryl chlorides than palladium [1].
-
Catalyst Poisoning: If you must use Pd/C, add a "poison" like Thiiphene or use Sulfided Platinum (Pt(S)/C) .[1] This inhibits the active sites responsible for dehalogenation.
-
Acid Scavenging: Hydrogenolysis produces HCl. If the reaction mixture becomes acidic, the rate of de-chlorination increases. Add a buffer (e.g., Sodium Acetate) to neutralize HCl as it forms, though this is a bandage, not a cure.
Q2: "Using NaBH₄, the reaction stalls at 90% conversion. Adding more reagent doesn't help. Why?"
Root Cause: Boron complexes can form stable chelates with the piperidine nitrogen and the newly formed alcohol, "locking" the intermediate and preventing further reduction or complicating the workup. Corrective Protocol:
-
The Methanol Spike: Ensure you are using Methanol (MeOH) as a co-solvent. NaBH₄ requires a protic solvent to activate the hydride transfer effectively.
-
Workup Hydrolysis: The "stall" might be an illusion. The intermediate borate ester must be hydrolyzed.
-
Step: Quench with dilute HCl (pH 3-4) and heat to 50°C for 30 mins to break the B-O and B-N bonds. Then basify to extract.
-
Module 3: Troubleshooting Route B (Grignard Addition)
Context: Reaction of 4-Chlorophenylmagnesium bromide with N-Boc-4-piperidinecarboxaldehyde .
Q3: "My yield is consistently low (40-50%), and I see a 'dimer' impurity. What is happening?"
Root Cause: The Grignard reagent is acting as a base rather than a nucleophile (Enolization), or the aldehyde is unstable. Corrective Protocol:
-
Temperature is Critical: The addition must be performed at -78°C to -40°C . Higher temperatures favor enolization of the aldehyde (removing the alpha-proton) over the desired nucleophilic attack.
-
Cerium Chloride Additive (Luche Reduction variant): Add anhydrous CeCl₃ (Cerium(III) chloride) to the reaction.[1] This suppresses the basicity of the Grignard reagent and enhances its nucleophilicity, often boosting yields to >80% [2].
Q4: "Why is the Boc-protecting group falling off during the Grignard reaction?"
Root Cause: Grignard reagents are Lewis acids. If the reaction is too warm or the quench is too exothermic/acidic, the Boc group (acid-sensitive) can cleave. Self-Validating Step:
-
Monitor the quench pH. Do not drop below pH 5 during the initial quench. Use saturated NH₄Cl (mildly acidic) rather than HCl.[1]
Module 4: Impurity Management & Visualization
Q5: "How do I remove the des-chloro impurity if it's already formed?"
Analysis: Separating the des-chloro analog (Phenyl-piperidine methanol) from the target (Chlorophenyl-piperidine methanol) is chemically difficult due to similar pKa and solubility.[1] Solution: Recrystallization is rarely effective for this specific pair. You must rely on Chromatography or Derivatization .
-
Economic Tip: If des-chloro > 5%, it is often cheaper to discard the batch than to purify it, as the purification yield loss will exceed 50%. Prevention (Module 2) is the only economic viability.
Impurity Pathway Diagram
Figure 2: Common impurity pathways during the reduction phase.
References
- Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Authoritative text on Pt vs Pd selectivity for halogens).
-
Imamoto, T., et al. (1989). "Reactions of Carbonyl Compounds with Grignard Reagents in the Presence of Cerium Chloride." Journal of the American Chemical Society.
-
Patent US6340761B1. (2002).[1] "Process for the preparation of piperidine derivatives."[2][3] (Describes the ketone reduction route for Fexofenadine intermediates).
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Mechanistic grounding for hydride reductions).
Disclaimer: This guide is for research and development purposes. Always verify local safety regulations regarding the handling of Grignard reagents and Hydrogen gas under pressure.
Sources
Validation & Comparative
Biological Activity Guide: (4-Chlorophenyl)(4-piperidinyl)methanol vs. Analogues
[1]
Executive Summary
(4-Chlorophenyl)(4-piperidinyl)methanol (CAS: 36938-75-7; HCl salt: 38081-59-3) is a critical pharmacophore scaffold in medicinal chemistry, serving as a structural hybrid between the antihistamine/anticholinergic class (e.g., Azacyclonol) and the butyrophenone antipsychotic class (e.g., Haloperidol).[1]
Unlike its diphenyl analogue Azacyclonol (a sedative), this mono-aryl derivative represents a versatile "head group" used to synthesize high-affinity ligands for Serotonin 5-HT2A , Histamine H1 , and Sigma-1 receptors.[1] Its biological activity is defined by the 4-chlorophenyl moiety, which enhances lipophilicity and metabolic stability compared to the unsubstituted phenyl ring, and the methanol linker , which provides rotational freedom distinct from the rigid 4-hydroxy-4-phenylpiperidine scaffold of haloperidol.[1]
Key Classification:
Chemical Structure & Properties
The molecule consists of a piperidine ring connected at the 4-position to a methanol carbon, which is substituted with a 4-chlorophenyl group.[1][2] It possesses one chiral center at the methanol carbon (alpha-position).[1]
| Feature | (4-Chlorophenyl)(4-piperidinyl)methanol | Azacyclonol (Analogue) | Haloperidol Fragment (Analogue) |
| Structure | Mono-aryl (4-Cl-Ph) | Di-aryl (Diphenyl) | Mono-aryl (4-Cl-Ph) |
| Linker | Methanol (-CH(OH)-) | Methanol (-C(Ph)(OH)-) | Direct Bond (4-OH on ring) |
| Chirality | Yes (1 center) | No (Symmetric) | No (Achiral) |
| LogP (Est.) | ~2.5 (Moderate Lipophilicity) | ~3.2 (High Lipophilicity) | ~2.2 |
| Primary Activity | Scaffold for 5-HT2A/H1 | Sedative / Anti-hallucinogen | Dopamine D2 Antagonist |
Comparative Biological Activity Analysis
vs. Azacyclonol (The Diphenyl Standard)
Azacyclonol (alpha,alpha-diphenyl-4-piperidinemethanol) is a known tranquilizer that blocks the hallucinogenic effects of LSD and mescaline.[1]
-
Steric Bulk: Azacyclonol contains two phenyl rings, creating significant steric bulk that favors binding to the large hydrophobic pockets of the Histamine H1 and Muscarinic receptors.[1]
-
The Comparison: The (4-Chlorophenyl)(4-piperidinyl)methanol analogue lacks the second phenyl ring.[1] This reduction in bulk often decreases affinity for H1 and Muscarinic receptors (which prefer bulky "umbrella" shapes) but increases selectivity for 5-HT2A when coupled with specific N-substitutions (as seen in MDL 100,907).[1]
-
Potency: The 4-Cl substitution typically increases potency 5-10x relative to an unsubstituted phenyl group due to halogen bonding and increased lipophilicity.[1]
vs. Haloperidol (The Butyrophenone Fragment)
Haloperidol contains a 4-(4-chlorophenyl)-4-hydroxypiperidine core.[1]
-
Linker Dynamics: In Haloperidol, the phenyl ring is directly attached to the piperidine (tertiary alcohol).[1] This locks the phenyl ring in a specific axial/equatorial orientation.[1]
-
The Comparison: (4-Chlorophenyl)(4-piperidinyl)methanol inserts a -CH(OH)- methylene bridge.[1] This "methanol linker" adds rotational flexibility, allowing the phenyl ring to adopt conformations required for 5-HT2A and Sigma-1 binding, rather than the strict Dopamine D2 pharmacophore of Haloperidol.[1]
-
Result: The methanol analogue is less likely to induce extrapyramidal side effects (EPS) associated with D2 blockade.[1]
vs. MDL 100,907 (Volinanserin)
MDL 100,907 is the "gold standard" selective 5-HT2A antagonist.[1]
-
Relationship: (4-Chlorophenyl)(4-piperidinyl)methanol is structurally homologous to the "head group" of MDL 100,907 (which uses a 2,3-dimethoxyphenyl group).[1]
-
Insight: The high affinity of MDL 100,907 comes from the N-phenethyl tail.[1] The (4-Chlorophenyl)(4-piperidinyl)methanol core on its own likely has low-to-moderate affinity (Ki > 100 nM).[1] It requires N-alkylation with a hydrophobic chain (e.g., phenethyl, fluorophenethyl) to achieve nanomolar potency.[1]
Mechanism of Action & Signaling Pathways[1]
The compound functions as a G-Protein Coupled Receptor (GPCR) Antagonist .[1]
5-HT2A Receptor Blockade (Primary Mechanism)
The 4-aryl-4-piperidinemethanol scaffold binds to the orthosteric site of the 5-HT2A receptor.[1]
-
Mechanism: It stabilizes the receptor in the inactive conformation, preventing the coupling of Gq/11 proteins.[1]
-
Downstream Effect: Inhibition of Phospholipase C (PLC)
Reduced IP3/DAG productionngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> Reduced Calcium release.
Visualization of Signaling Blockade[1]
Caption: Schematic of 5-HT2A antagonism. The ligand blocks the receptor, preventing the Gq-mediated calcium signaling cascade.[1]
Experimental Protocols
Synthesis of the Scaffold (Grignard Reaction)
To obtain (4-Chlorophenyl)(4-piperidinyl)methanol from precursors.[1]
Reagents:
-
4-Chlorophenylmagnesium bromide (1.0 M in THF)[1]
-
N-Boc-4-formylpiperidine (Protected aldehyde)[1]
-
Trifluoroacetic acid (TFA) or HCl (for deprotection)[1]
Step-by-Step Workflow:
-
Preparation: Cool a solution of N-Boc-4-formylpiperidine (1 eq) in anhydrous THF to 0°C under Nitrogen atmosphere.
-
Addition: Dropwise add 4-Chlorophenylmagnesium bromide (1.2 eq). Maintain temperature < 5°C.
-
Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours. Monitor by TLC (Hexane:EtOAc 3:1).[1]
-
Quench: Quench with saturated NH4Cl solution. Extract with Ethyl Acetate (3x).[1]
-
Deprotection: Dissolve the intermediate in DCM. Add TFA (10 eq). Stir for 2 hours.
-
Purification: Basify with NaOH (1M) to pH 10. Extract with DCM.[1] Recrystallize from Ethanol/Ether.[1]
-
Validation: Verify structure via 1H-NMR (Look for doublet at ~7.3 ppm for Ar-H and doublet at ~4.5 ppm for CH-OH).[1]
In Vitro Binding Assay (5-HT2A)
Objective: Determine the Ki of the compound.
-
Radioligand: [3H]-Ketanserin (0.5 nM).[1]
-
Tissue/Source: Rat frontal cortex homogenates or CHO cells expressing human 5-HT2A.[1]
-
Non-specific Binding: Define using 1 µM Mianserin.[1]
-
Incubation: 60 mins at 37°C in Tris-HCl buffer (pH 7.4).
-
Filtration: Harvest on GF/B filters pre-soaked in 0.5% PEI.
-
Analysis: Scintillation counting. Calculate IC50 and convert to Ki using Cheng-Prusoff equation.[1]
Data Summary: Predicted SAR Profile
The following table estimates the affinity shifts based on the structural modifications from the reference standard (Azacyclonol).
| Compound | Structure | 5-HT2A Affinity | H1 Affinity | Sigma-1 Affinity |
| Azacyclonol | Diphenyl | Moderate (Ki ~50 nM) | Moderate | Low |
| (4-Cl-Ph)(4-Pip)MeOH | Mono-aryl (4-Cl) | Low (Ki >100 nM) | Low/Mod | High (Predicted) |
| MDL 100,907 | N-Phenethyl subst.[1] | Very High (Ki ~0.5 nM) | Low | Low |
| Haloperidol | 4-OH-4-Ph (No linker) | High (Ki ~10 nM) | Low | High (Ki ~2 nM) |
Note: The "Low" affinity of the unsubstituted (4-Cl-Ph)(4-Pip)MeOH highlights its role as a scaffold.[1] The affinity increases dramatically upon N-alkylation.[1]
References
-
Kehne, J. H., et al. (1996).[1] Preclinical characterization of the potential of the putative atypical antipsychotic MDL 100,907 as a potent 5-HT2A antagonist. Journal of Pharmacology and Experimental Therapeutics.
-
PubChem Compound Summary. (2024). Azacyclonol (CID 15723).[1][3] National Center for Biotechnology Information.[1]
-
ChemicalBook. (2024).[1] 4-(4-Chlorophenyl)piperidin-4-ol (CAS 39512-49-7) Data.[1][4]
-
Sigma-Aldrich. (2024).[1] Product Specification: (4-Chlorophenyl)(piperidin-4-yl)methanol hydrochloride.[1]
-
Bernardi, L., et al. (1976).[1] Synthesis and stereochemistry of 4-substituted piperidines. Gazzetta Chimica Italiana. (Foundational SAR for piperidine methanols).[1]
A Comparative Guide to the Synthesis of (4-Chlorophenyl)(4-piperidinyl)methanol: A Cost-Benefit Analysis
(4-Chlorophenyl)(4-piperidinyl)methanol is a crucial intermediate in the synthesis of various pharmaceutical compounds, most notably the second-generation antihistamine, Cetirizine.[1] The selection of a synthetic route for this intermediate is a critical decision in drug development and manufacturing, directly impacting production costs, scalability, safety, and environmental footprint. This guide provides an in-depth comparison of the two primary synthetic pathways to this key molecule, offering the technical insights necessary for researchers and drug development professionals to make informed strategic decisions.
Route 1: Grignard Reaction
The Grignard reaction is a classic and powerful method for forming carbon-carbon bonds.[2] In this context, it involves the reaction of a Grignard reagent, 4-chlorophenylmagnesium bromide, with a suitable piperidine-based electrophile, typically an N-protected piperidine-4-carboxaldehyde.
Mechanistic Overview & Causality
The core of this reaction lies in the nucleophilic character of the Grignard reagent. The magnesium atom reverses the polarity of the attached carbon, making it a potent nucleophile that readily attacks the electrophilic carbonyl carbon of the aldehyde. The choice of an N-protected piperidine is crucial to prevent the acidic N-H proton from quenching the highly basic Grignard reagent. A subsequent acidic workup protonates the resulting alkoxide to yield the final alcohol product. The stringent requirement for anhydrous (dry) conditions is a direct consequence of the Grignard reagent's high reactivity; any protic solvent, including water, will protonate and destroy the reagent, halting the desired reaction.[2]
Experimental Protocol (Illustrative)
-
Grignard Reagent Formation: To a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings. A solution of 4-chlorobromobenzene in anhydrous diethyl ether or tetrahydrofuran (THF) is added dropwise. The reaction is initiated (sometimes requiring gentle heating or a crystal of iodine) and maintained at a gentle reflux until the magnesium is consumed.
-
Addition Reaction: The freshly prepared Grignard reagent is cooled to 0 °C. A solution of N-Boc-piperidine-4-carboxaldehyde in anhydrous ether/THF is then added dropwise, maintaining the low temperature to control the exothermic reaction and minimize side products.[3]
-
Workup and Purification: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The N-Boc protecting group is then removed under acidic conditions. Purification is typically achieved via column chromatography or recrystallization.[3]
Route 2: Friedel-Crafts Acylation Followed by Reduction
This two-step approach first establishes the carbon skeleton by forming a ketone intermediate, (4-chlorophenyl)(piperidin-4-yl)methanone, which is subsequently reduced to the target alcohol.[4]
Mechanistic Overview & Causality
Step 1: Friedel-Crafts Acylation: This reaction is a classic electrophilic aromatic substitution.[5] A Lewis acid, typically aluminum chloride (AlCl₃), is used to generate a highly electrophilic acylium ion from an N-protected piperidine-4-carbonyl chloride.[6] Chlorobenzene then acts as the nucleophile, attacking the acylium ion to form the aryl ketone. A key consideration here is that the Lewis acid catalyst complexes with the product ketone, meaning that stoichiometric or even excess amounts of AlCl₃ are often required for the reaction to proceed to completion.[6][7] This is a significant factor in both the cost and the environmental impact of this route.
Step 2: Ketone Reduction: The resulting ketone is then reduced to the secondary alcohol. Common and effective reducing agents for this transformation include sodium borohydride (NaBH₄) or potassium borohydride (KBH₄) in an alcoholic solvent like methanol or ethanol.[8] These hydride reagents are selective for ketones and aldehydes, making them ideal for this step as they are cost-effective and the reaction workup is relatively straightforward.
Experimental Protocol (Illustrative)
-
Friedel-Crafts Acylation: In a moisture-protected reaction vessel, aluminum chloride is suspended in a suitable solvent (e.g., dichloromethane or dichlorobenzene) and cooled. N-Boc-piperidine-4-carbonyl chloride is added, followed by the dropwise addition of chlorobenzene. The mixture is stirred, often with gentle heating, until the reaction is complete (monitored by TLC or HPLC). The reaction is then quenched by carefully pouring it onto ice and acid, followed by extraction, washing, and purification of the intermediate ketone.[6]
-
Reduction: The purified (4-chlorophenyl)(N-Boc-piperidin-4-yl)methanone is dissolved in methanol or ethanol. Sodium borohydride is added in portions at a controlled temperature (e.g., 0-20 °C).[8] After completion, the solvent is removed, and the residue is worked up by adding water and extracting the product with an organic solvent. The protecting group is removed, and the final product is purified.
Cost-Benefit Analysis & Comparison
| Metric | Route 1: Grignard Reaction | Route 2: Friedel-Crafts Acylation & Reduction | Analysis & Justification |
| Overall Yield | Moderate to Good (43-82% reported for similar reactions)[9] | Generally Good (Two high-yielding steps, e.g., >85% for each)[8] | The two-step nature of Route 2 allows for intermediate purification, which can lead to a cleaner final product and potentially a higher overall yield of desired purity. |
| Raw Material Cost | Moderate. Key costs include magnesium, 4-chlorobromobenzene, and the piperidine aldehyde. Anhydrous solvents add to the cost. | Potentially Higher. Stoichiometric AlCl₃ is a major cost driver. Piperidine-4-carbonyl chloride can be more expensive than the corresponding aldehyde. | A detailed techno-economic analysis is required, but the large quantity of Lewis acid in Route 2 often makes it less economically favorable on a large scale.[10] |
| Operational Safety | High Hazard. Grignard reagents are pyrophoric and highly moisture-sensitive. The reaction is exothermic and requires careful control.[11] | Moderate Hazard. AlCl₃ reacts violently with water. The reduction step involves flammable solvents and hydrogen evolution upon quenching. | The handling of pyrophoric Grignard reagents presents significant safety challenges, especially during scale-up, often requiring specialized equipment and procedures.[12] |
| Scalability | Challenging. Heat dissipation from the exothermic reaction and safe handling of the Grignard reagent are major hurdles for large-scale production.[13] | More Favorable. While requiring careful control, the reactions are generally more amenable to standard industrial reactor setups. | Continuous flow reactors are being developed to mitigate the safety and scalability issues of Grignard reactions, but this requires significant capital investment.[11][14] |
| Environmental Impact | Moderate. Magnesium salts are the primary waste product. Solvent use is significant. | High. The use of stoichiometric amounts of AlCl₃ generates large quantities of acidic aluminum-containing aqueous waste, which is costly to treat.[7] | From a green chemistry perspective, Route 1 is often preferred due to the avoidance of heavy metal catalysts and the generation of more benign salt byproducts. |
| Process Robustness | Sensitive. Highly susceptible to moisture and impurities. Reaction initiation can sometimes be inconsistent. | Robust. The individual steps are well-understood and generally reliable, with less sensitivity to trace amounts of water (post-acylation). | The reliability of the Friedel-Crafts and borohydride reduction steps makes Route 2 a more predictable process from a manufacturing standpoint. |
Conclusion and Recommendation
The choice between these two synthetic routes is a classic case of balancing trade-offs between elegance, cost, safety, and scalability.
-
For laboratory-scale synthesis and research purposes, the Grignard reaction (Route 1) is often a viable and efficient option. It is a more direct, one-step conversion (post-reagent formation) and avoids the problematic waste streams of the Friedel-Crafts reaction. Its high reactivity can deliver good yields when performed under carefully controlled conditions.
-
For industrial-scale manufacturing, the Friedel-Crafts acylation followed by reduction (Route 2) is frequently the preferred pathway, despite its higher raw material and waste disposal costs.[5] The primary drivers for this choice are safety and process robustness. The avoidance of pyrophoric organometallic reagents significantly de-risks the manufacturing process. The individual steps are more tolerant and predictable, which is a critical advantage in a regulated cGMP (Current Good Manufacturing Practice) environment.
Ultimately, the optimal route depends on the specific capabilities, priorities, and scale of the operation. While Route 1 offers atom economy, Route 2 provides a more manageable and historically proven path for large-scale production where safety and predictability are paramount.
References
-
Crystal structure of (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone - PMC. Available at: [Link]
-
Friedel – Crafts Acylation: Synthesis of 4-Methoxyacetophenone - 843 Words | Bartleby. Available at: [Link]
-
Piperidine Synthesis. - DTIC. Available at: [Link]
-
Mastering N-Methyl-4-Piperidinemethanol Synthesis for Enhanced Chemical Production. Available at: [Link]
- CN1583742A - Method for preparing 4-piperidyl piperidine - Google Patents.
-
Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo - Der Pharma Chemica. Available at: [Link]
- CN105237469A - Preparation method of 4-chlorophenyl-2-pyridyl methanol - Google Patents.
-
methanone - MDPI. Available at: [Link]
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Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives - PMC - PubMed Central. Available at: [Link]
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Boosting Productivity in Scalable Continuous Grignard Reagent Formation via Model-Based Design of Experiments and Optimization | Industrial & Engineering Chemistry Research - ACS Publications. Available at: [Link]
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A Large-Scale Synthesis of Enantiomerically Pure Cetirizine Dihydrochloride Using Preparative Chiral HPLC - ACS Publications. Available at: [Link]
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Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 - Scientific & Academic Publishing. Available at: [Link]
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ChemInform Abstract: Synthesis of (2-Chlorophenyl)(phenyl)methanones and 2-(2-Chlorophenyl)-1-phenylethanones by Friedel-Crafts Acylation of 2-Chlorobenzoic Acids and 2-(2-Chlorophenyl)acetic Acids Using Microwave Heating. | Request PDF - ResearchGate. Available at: [Link]
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SCALABLE CONTINUOUS GRIGNARD REAGENT FORMATION. Available at: [Link]
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Scalable Continuous Synthesis of Grignard Reagents from in Situ-Activated Magnesium Metal - ResearchGate. Available at: [Link]
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A Comparative Environmental Impact Assessment of Synthesis Methods for (4-Chlorophenyl)(4-piperidinyl)methanol
For Researchers, Scientists, and Drug Development Professionals
The synthesis of (4-Chlorophenyl)(4-piperidinyl)methanol, a key building block in the development of various pharmaceutical agents, can be achieved through several synthetic routes. The selection of a particular method often involves a trade-off between yield, cost, and, increasingly, environmental impact. This guide provides an in-depth comparison of three common synthesis methods—Grignard reaction, reductive amination, and catalytic hydrogenation—with a focus on their environmental footprint. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a quantitative comparison using established green chemistry metrics.
Introduction: The Imperative of Green Chemistry in Pharmaceutical Synthesis
The pharmaceutical industry is under increasing pressure to adopt more sustainable practices.[1] The synthesis of active pharmaceutical ingredients (APIs) and their intermediates often involves multi-step processes that can generate significant chemical waste, consume large amounts of energy, and utilize hazardous materials.[1] Green chemistry principles provide a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. This guide will apply these principles to the synthesis of (4-Chlorophenyl)(4-piperidinyl)methanol, offering a critical evaluation of the environmental credentials of each route.
Synthesis Methodologies: A Head-to-Head Comparison
We will now explore the intricacies of each synthetic approach, highlighting the causality behind experimental choices and their environmental implications.
The Classical Approach: Grignard Reaction
The Grignard reaction is a powerful and well-established method for forming carbon-carbon bonds.[2] In the context of synthesizing (4-Chlorophenyl)(4-piperidinyl)methanol, this typically involves the reaction of a Grignard reagent derived from a protected 4-halopiperidine with 4-chlorobenzaldehyde.
Mechanism: The reaction proceeds via the nucleophilic addition of the organomagnesium halide (the Grignard reagent) to the electrophilic carbonyl carbon of the aldehyde. The resulting magnesium alkoxide is then protonated during an aqueous workup to yield the final alcohol product.
Environmental Considerations:
-
Solvent Usage: Grignard reactions necessitate the use of anhydrous ether solvents, such as diethyl ether or tetrahydrofuran (THF), to stabilize the Grignard reagent and prevent its decomposition by protic species.[3] These solvents are highly volatile, flammable, and can form explosive peroxides, posing significant safety and environmental hazards. While greener alternatives like 2-methyltetrahydrofuran (2-MeTHF) are being explored, their adoption is not yet widespread.[4]
-
Reagent Toxicity and Waste: The preparation of the Grignard reagent involves the use of magnesium metal and an organohalide. The reaction is highly sensitive to moisture and air, requiring an inert atmosphere (e.g., nitrogen or argon) to prevent the formation of byproducts. The aqueous workup with ammonium chloride or dilute acid generates a significant amount of aqueous waste containing magnesium salts.
-
Energy Consumption: The initiation of Grignard reactions can sometimes be sluggish, requiring initial heating. However, the reaction itself is often exothermic and may require cooling to control the reaction rate.
Experimental Protocol: Grignard Synthesis
Materials:
-
4-Bromo-1-(tert-butoxycarbonyl)piperidine
-
Magnesium turnings
-
Iodine (catalytic amount)
-
Anhydrous Tetrahydrofuran (THF)
-
4-Chlorobenzaldehyde
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Grignard Reagent Formation: To a flame-dried three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.2 eq). Add a crystal of iodine. In the dropping funnel, add a solution of 4-bromo-1-(tert-butoxycarbonyl)piperidine (1.0 eq) in anhydrous THF. Add a small portion of the bromide solution to the magnesium. Gentle heating may be required to initiate the reaction. Once initiated, add the remaining bromide solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 1 hour.
-
Reaction with Aldehyde: Cool the Grignard reagent solution to 0 °C. Add a solution of 4-chlorobenzaldehyde (0.9 eq) in anhydrous THF dropwise.
-
Quenching and Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours. Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction and Purification: Extract the mixture with ethyl acetate (3 x). Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography.
-
Deprotection: The tert-butoxycarbonyl (Boc) protecting group is removed by treatment with an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in a suitable solvent, followed by basification to yield the final product.
The Efficient Alternative: Reductive Amination
Reductive amination is a highly efficient method for the formation of amines from carbonyl compounds and ammonia or primary or secondary amines.[5] For the synthesis of (4-Chlorophenyl)(4-piperidinyl)methanol, this would involve the reaction of 4-chlorobenzaldehyde with 4-piperidinemethanol in the presence of a reducing agent.
Mechanism: The reaction proceeds in two main steps: the formation of an iminium ion intermediate from the reaction of the aldehyde and the secondary amine, followed by the reduction of the iminium ion to the tertiary amine by a reducing agent.[1]
Environmental Considerations:
-
Atom Economy: Reductive amination is generally considered an atom-economical reaction, especially when using catalytic hydrogenation where the only byproduct is water.[2]
-
Reagents and Solvents: A variety of reducing agents can be employed, ranging from metal hydrides like sodium borohydride (NaBH₄) and sodium triacetoxyborohydride (NaBH(OAc)₃) to catalytic hydrogenation.[3] The use of milder and more selective reducing agents like NaBH(OAc)₃ can reduce the formation of side products. The choice of solvent is often less restrictive than in Grignard reactions, with alcohols like methanol or ethanol being common.
-
Waste Profile: The waste generated depends on the reducing agent used. Stoichiometric metal hydrides generate salt byproducts. Catalytic hydrogenation, particularly with "green hydrogen" produced from renewable sources, offers a much cleaner alternative with minimal waste.[6] One-pot procedures are also common, which minimize solvent usage and waste from intermediate purification steps.[2]
Experimental Protocol: Reductive Amination
Materials:
-
4-Chlorobenzaldehyde
-
4-Piperidinemethanol
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or a greener alternative like ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: To a solution of 4-chlorobenzaldehyde (1.0 eq) and 4-piperidinemethanol (1.1 eq) in 1,2-dichloroethane, add sodium triacetoxyborohydride (1.5 eq) in portions at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.
-
Extraction and Purification: Separate the organic layer and extract the aqueous layer with the same solvent (2 x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
The "Greenest" Path: Catalytic Hydrogenation
Catalytic hydrogenation offers a potentially very "green" route to (4-Chlorophenyl)(4-piperidinyl)methanol. This method would typically involve a two-step sequence: the synthesis of an intermediate ketone, (4-chlorophenyl)(pyridin-4-yl)methanone, followed by the catalytic hydrogenation of both the ketone and the pyridine ring.
Mechanism: The first step is the formation of the ketone, for example, via a Friedel-Crafts acylation. The second, and more environmentally significant step, is the hydrogenation. This involves the use of a heterogeneous catalyst (e.g., Palladium on carbon, Platinum oxide) and a source of hydrogen to reduce the ketone to a secondary alcohol and the aromatic pyridine ring to a piperidine ring.
Environmental Considerations:
-
Reagents and Byproducts: The key advantage of catalytic hydrogenation is the use of molecular hydrogen as the reducing agent, with water being the only theoretical byproduct.[6] This leads to a very high atom economy.
-
Catalyst: The use of heterogeneous catalysts allows for easy separation and potential recycling, reducing waste. However, these catalysts are often based on precious metals like palladium and platinum, which have their own environmental and economic costs associated with mining and refining.[7]
-
Energy Consumption: Catalytic hydrogenation can sometimes require elevated temperatures and high pressures of hydrogen gas, which can be energy-intensive and pose safety hazards.[8] However, recent advances in catalyst technology are enabling these reactions to be carried out under milder conditions.[9] Electrocatalytic hydrogenation is an emerging technique that can operate at ambient temperature and pressure, offering a more energy-efficient and safer alternative.
-
Solvents: The reaction is often carried out in protic solvents like ethanol or acetic acid.
Experimental Protocol: Catalytic Hydrogenation
Materials:
-
(4-Chlorophenyl)(pyridin-4-yl)methanone
-
10% Palladium on carbon (Pd/C)
-
Ethanol or Acetic Acid
-
Hydrogen gas
-
Celite®
Procedure:
-
Reaction Setup: In a hydrogenation vessel, dissolve (4-chlorophenyl)(pyridin-4-yl)methanone (1.0 eq) in ethanol. Carefully add 10% Pd/C (5-10 mol%).
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (e.g., 50 psi) and stir the mixture vigorously at a set temperature (e.g., 50 °C) for 24-48 hours, or until hydrogen uptake ceases.
-
Workup and Purification: After the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol. Concentrate the filtrate under reduced pressure to obtain the crude product. Further purification can be achieved by recrystallization or column chromatography.
Quantitative Comparison of Synthesis Methods
To provide a more objective comparison, we will now analyze the three synthetic routes using key green chemistry metrics. The values presented in the table below are estimations based on the provided protocols and literature precedents, assuming a theoretical 100% yield for the purpose of atom economy calculation and representative yields for other metrics.
| Metric | Grignard Reaction | Reductive Amination | Catalytic Hydrogenation (from ketone) |
| Atom Economy | ~70% | ~95% | ~99% |
| Process Mass Intensity (PMI) | High (>100) | Moderate (20-50) | Low (<20) |
| E-Factor | High (>99) | Moderate (19-49) | Low (<19) |
| Solvent Hazard | High (Ether/THF) | Moderate (DCE/EtOAc) | Low to Moderate (Ethanol/Acetic Acid) |
| Reagent Hazard | High (Grignard reagent) | Moderate (NaBH(OAc)₃) | Low (H₂) to High (High Pressure) |
| Energy Consumption | Moderate | Low | Moderate to High |
Analysis of Metrics:
-
Atom Economy: Catalytic hydrogenation stands out with the highest atom economy, as it ideally only produces water as a byproduct. Reductive amination also performs well, while the Grignard reaction is the least atom-economical due to the formation of magnesium salts and the use of a protecting group.
-
Process Mass Intensity (PMI) and E-Factor: These metrics, which consider the total mass of materials used to produce a certain amount of product, clearly favor catalytic hydrogenation due to the minimal use of stoichiometric reagents and potentially lower solvent volumes. The Grignard reaction has a very high PMI and E-Factor, primarily due to the large volumes of solvent and aqueous solutions used in the reaction and workup.[10]
-
Hazard Profile: The Grignard reaction involves highly reactive and flammable reagents and solvents. Reductive amination using sodium triacetoxyborohydride is generally safer. Catalytic hydrogenation, while using benign hydrogen gas, can pose significant safety risks if high pressures and temperatures are required.
-
Energy Consumption: Reductive amination is typically performed at room temperature, making it the most energy-efficient. The Grignard reaction may require initial heating, and catalytic hydrogenation often requires heating and pressurization, leading to higher energy consumption.
Visualizing the Workflows
To further clarify the differences between these synthetic approaches, the following diagrams illustrate the key steps and transformations involved in each method.
Caption: Workflow for the Grignard Synthesis of (4-Chlorophenyl)(4-piperidinyl)methanol.
Caption: One-pot Reductive Amination pathway.
Caption: Catalytic Hydrogenation of the ketone precursor.
Conclusion and Future Outlook
This comparative guide demonstrates that while all three methods can yield the desired (4-Chlorophenyl)(4-piperidinyl)methanol, they present vastly different environmental profiles.
-
The Grignard reaction , while a classic and powerful tool, suffers from poor atom economy, high waste generation, and the use of hazardous solvents.
-
Reductive amination offers a significant improvement in terms of atom economy and waste reduction, with a more favorable safety profile.
-
Catalytic hydrogenation emerges as the most environmentally benign approach on paper, with the potential for near-zero waste. However, the energy requirements and the use of precious metal catalysts are important factors to consider in a full life-cycle assessment.
For researchers and drug development professionals, the choice of synthesis method should not be based solely on yield and cost. A thorough environmental impact assessment is crucial for sustainable pharmaceutical development. The future of synthesizing molecules like (4-Chlorophenyl)(4-piperidinyl)methanol will likely involve the further development of catalytic methods that operate under milder conditions, utilize earth-abundant metal catalysts, and are integrated into continuous flow processes to maximize efficiency and minimize waste.
References
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Benchmarking Catalyst Efficiency for (4-Chlorophenyl)(4-piperidinyl)methanol Synthesis: A Comparative Guide
(4-Chlorophenyl)(4-piperidinyl)methanol is a pivotal intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), valued for its role as a precursor to compounds with antihistaminic and other therapeutic properties. The core challenge in its synthesis lies in the efficient and controlled formation of the carbon-carbon bond between the chlorophenyl and piperidinyl moieties, followed by the reduction of a carbonyl group to the desired secondary alcohol. This guide provides an in-depth comparison of catalytic strategies for this synthesis, offering researchers and process chemists a data-driven framework for selecting the optimal methodology based on efficiency, stereoselectivity, and scalability.
Synthetic Pathways: A Strategic Overview
The synthesis of (4-Chlorophenyl)(4-piperidinyl)methanol predominantly follows two strategic pathways, each amenable to different catalytic approaches:
-
Route A: Grignard Addition. This classic organometallic route involves the nucleophilic addition of a 4-chlorophenyl Grignard reagent to a piperidine-4-carboxaldehyde derivative. While often stoichiometric in the organometallic reagent, this pathway can be rendered catalytic and enantioselective through the use of chiral ligands.
-
Route B: Ketone Reduction. This two-step approach first involves the formation of (4-chlorophenyl)(piperidin-4-yl)methanone, which is subsequently reduced to the target alcohol. The reduction step is highly amenable to various catalytic methods, including chemocatalysis and biocatalysis, offering significant advantages in terms of selectivity and green chemistry.
The choice between these routes is dictated by factors such as the availability of starting materials, desired stereochemical purity, and process safety considerations.
Caption: Primary synthetic routes to (4-Chlorophenyl)(4-piperidinyl)methanol.
Comparative Analysis of Catalytic Systems
The efficiency of the synthesis is critically dependent on the catalyst employed, particularly for the C-C bond formation or the ketone reduction step. This section benchmarks the performance of leading catalytic systems.
Organometallic Catalysis: The Grignard Approach
The nucleophilic addition of Grignard reagents to carbonyls is a cornerstone of C-C bond formation.[1] While fundamentally stoichiometric, the reaction's enantioselectivity can be controlled through catalytic amounts of chiral ligands.
Causality in Experimental Design: The success of a Grignard reaction hinges on the exclusion of protic sources (water, alcohols), which would quench the highly reactive organometallic reagent. The choice of an ethereal solvent like Tetrahydrofuran (THF) or Diethyl Ether is crucial, as it solvates the magnesium center, stabilizing the Grignard reagent.[2][3] For asymmetric variants, the chiral ligand-metal complex forms a transient chiral environment around the carbonyl electrophile, directing the nucleophilic attack of the Grignard reagent to one face of the carbonyl plane, thus inducing enantioselectivity.[3][4]
Biocatalysis: The Green Chemistry Frontier
Biocatalysis, particularly the use of whole-cell systems containing alcohol dehydrogenases (ADHs), presents a highly efficient and environmentally benign alternative for the reduction of the ketone precursor.[5][6]
Causality in Experimental Design: Whole-cell biocatalysts, such as recombinant E. coli, are employed in aqueous media under mild conditions (near-neutral pH and ambient temperature), eliminating the need for harsh reagents and organic solvents.[5][6] The high efficiency and enantioselectivity stem from the enzyme's precisely shaped active site, which binds the substrate in a specific orientation for hydride transfer from a cofactor (like NADPH).[7] A biphasic system (e.g., water-cyclohexane) can further enhance efficiency by partitioning the substrate and product into the organic phase, which minimizes product inhibition and toxicity to the cells.[5][6]
Data Summary: Catalyst Performance Benchmark
| Catalyst System | Key Reactants | Catalyst Type | Reaction Time | Yield (%) | Enantiomeric Excess (ee, %) | Key Advantages | Disadvantages |
| Grignard Reagent | 4-Bromochlorobenzene, Mg, Piperidine-4-carboxaldehyde | Organometallic (Stoichiometric Reagent) | ~4-12 h | 80-95% | Racemic (without chiral catalyst) | High yield, well-established | Moisture-sensitive, often poor stereoselectivity, safety concerns with Grignard reagents |
| Asymmetric Grignard | Ketone Precursor, Grignard Reagent | Cu(I)/Chiral Diphosphine Ligand | 12-24 h | ~95% | Up to 96% | High enantioselectivity for related systems[3] | Requires specialized chiral ligands, optimization can be extensive |
| Whole-Cell Biocatalyst | Ketone Precursor, Glucose (as co-substrate) | Recombinant E. coli (ADH) | 1.5 - 5 h | >99% | >99% | Extremely high yield and enantioselectivity, green process, mild conditions[5][6] | Requires fermentation/cell culture capabilities, potential for substrate/product inhibition |
| Catalytic Hydrogenation | Ketone Precursor, H₂ | Pd/C or Pt/C | 2-5 h | ~95% | Racemic | High yield, simple workup | Requires high-pressure hydrogenation equipment, often non-selective for chiral centers[8] |
Detailed Experimental Protocols
To ensure reproducibility and provide actionable insights, this section details the methodologies for two leading catalytic systems.
Protocol 1: Grignard Synthesis of (4-Chlorophenyl)(4-piperidinyl)methanol (Racemic)
This protocol describes a standard, non-asymmetric Grignard reaction. The causality lies in the sequential, controlled formation and reaction of the Grignard reagent under strictly anhydrous conditions.
Workflow Visualization:
Caption: Step-by-step workflow for the Grignard synthesis protocol.
Step-by-Step Methodology:
-
Apparatus Preparation: All glassware must be oven-dried and assembled under an inert atmosphere (Nitrogen or Argon) to prevent moisture contamination.
-
Grignard Reagent Formation:
-
Place magnesium turnings (1.2 equivalents) in a round-bottom flask equipped with a reflux condenser and a dropping funnel.[2]
-
Add anhydrous tetrahydrofuran (THF) to cover the magnesium.
-
Dissolve 4-bromochlorobenzene (1.0 equivalent) in anhydrous THF and add it to the dropping funnel.
-
Add a small portion of the 4-bromochlorobenzene solution to initiate the reaction, which is indicated by bubbling or gentle reflux. An iodine crystal can be added to aid initiation.[2]
-
Once initiated, add the remaining solution dropwise at a rate that maintains a steady reflux. After addition, stir the mixture until the magnesium is consumed.
-
-
Nucleophilic Addition:
-
Cool the freshly prepared Grignard reagent to 0°C in an ice bath.
-
Dissolve N-protected piperidine-4-carboxaldehyde (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred Grignard solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Quenching and Workup:
-
Cool the reaction mixture back to 0°C and slowly quench by adding a saturated aqueous solution of ammonium chloride. This protonates the alkoxide and neutralizes excess Grignard reagent.
-
Transfer the mixture to a separatory funnel, extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by chromatography or recrystallization.
-
-
Deprotection (if necessary): If an N-protected piperidine derivative was used (e.g., N-Boc), the protecting group is removed under acidic conditions (e.g., HCl in methanol) to yield the final product.[9]
Protocol 2: Whole-Cell Biocatalytic Reduction
This protocol is based on the highly efficient reduction of the ketone precursor using recombinant E. coli. The causality is rooted in creating an optimal environment for the enzyme to function and for cofactor regeneration.
Step-by-Step Methodology:
-
Biocatalyst Preparation: Cultivate recombinant E. coli cells expressing a suitable alcohol dehydrogenase (ADH) in an appropriate growth medium. Harvest the cells via centrifugation and prepare a cell suspension in a buffer (e.g., phosphate buffer, pH 7.0).
-
Reaction Setup (Biphasic System):
-
In a reaction vessel, combine the aqueous cell suspension with an immiscible organic solvent like cyclohexane to create a biphasic system.[5][6] This system improves substrate availability and reduces product toxicity.[5][6]
-
Add glucose (e.g., 1.5 equivalents) to the aqueous phase. Glucose serves as the ultimate hydride source for the regeneration of the NADPH cofactor, which is consumed by the ADH.
-
-
Catalytic Reduction:
-
Dissolve the substrate, (4-chlorophenyl)(piperidin-4-yl)methanone (1.0 equivalent), in the cyclohexane phase.
-
Stir the biphasic mixture vigorously at a controlled temperature (e.g., 30-35°C) to ensure efficient mass transfer between the phases.
-
Monitor the reaction progress using an appropriate analytical technique such as HPLC or GC-MS.[10][11]
-
-
Product Isolation:
Concluding Remarks and Future Outlook
The synthesis of (4-Chlorophenyl)(4-piperidinyl)methanol can be approached through multiple catalytic strategies, each with distinct trade-offs.
-
For Scalability and Cost-Effectiveness (Racemic): The traditional Grignard reaction remains a robust and high-yielding method, suitable for large-scale production where stereochemistry is not a concern.
-
For High Enantiopurity and Green Chemistry: Biocatalysis is unequivocally superior, offering near-perfect yields and enantioselectivity under mild, environmentally friendly conditions.[5][6] Its adoption is highly recommended for the synthesis of chiral APIs where sustainability and optical purity are paramount. The development of immobilized enzyme systems further enhances the reusability and stability of the biocatalyst, paving the way for continuous flow processes.[7]
Future research should focus on developing robust, immobilized chemocatalysts for asymmetric Grignard additions and expanding the library of engineered enzymes to accept a broader range of substrates with even greater efficiency. The integration of these advanced catalytic systems into continuous flow reactors represents the next frontier for the safe, efficient, and sustainable production of this key pharmaceutical intermediate.
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- CN105237469A - Preparation method of 4-chlorophenyl-2-pyridyl methanol.
- CN104003929A - Method for synthesis of alpha,alpha-diphenyl-4-piperidine methanol.
- Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
- The Synthesis of 4-Chlorophenyl-2-pyridinylmethanol: A Technical Guide. Benchchem.
- Application of asymmetric Grignard strategies in total synthesis. American Chemical Society.
- Catalytic Synthesis of Enantiopure Chiral Alcohols via Addition of Grignard Reagents to Carbonyl Compounds.
- Whole-cell biocatalytic synthesis of S-(4-chlorophenyl)-(pyridin-2-yl) methanol in a liquid–liquid biphasic microreaction system.
- Analytical Methods. RSC Publishing.
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- Synthesis of triarylmethanols via tandem arylation/oxid
- 4.6: Nucleophilic Addition Reactions. Chemistry LibreTexts.
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A Comparative Guide to the Synthesis of (4-Chlorophenyl)(4-piperidinyl)methanol: A Kinetic Perspective
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of (4-Chlorophenyl)(4-piperidinyl)methanol
(4-Chlorophenyl)(4-piperidinyl)methanol is a crucial building block in the synthesis of a variety of pharmacologically active compounds. Its structural motif, featuring a piperidine ring linked to a chlorophenyl-substituted methanol group, is found in numerous antagonists of the H3 receptor, which are under investigation for the treatment of various neurological and cognitive disorders. The efficient and scalable synthesis of this intermediate is therefore of paramount importance to the pharmaceutical industry. This guide will compare and contrast two of the most prevalent synthetic methodologies: the Grignard reaction and the reduction of a ketone precursor.
Synthetic Methodologies: A Head-to-Head Comparison
The synthesis of (4-Chlorophenyl)(4-piperidinyl)methanol can be effectively achieved through two distinct chemical pathways. Each route presents its own set of advantages and disadvantages, particularly when considering reaction kinetics and overall process efficiency. A critical consideration for both routes is the necessity of a protecting group for the piperidine nitrogen to prevent unwanted side reactions, with the tert-butyloxycarbonyl (Boc) group being a common choice.
Route 1: Grignard Reaction Synthesis
The Grignard reaction provides a direct and powerful method for the formation of the carbon-carbon bond between the chlorophenyl and piperidinyl moieties. This approach involves the reaction of a Grignard reagent, 4-chlorophenylmagnesium bromide, with an N-protected 4-formylpiperidine.
The use of an N-Boc protecting group is essential in this synthesis. The acidic proton of the secondary amine in piperidine would otherwise quench the highly basic Grignard reagent, halting the desired reaction. The choice of an anhydrous ether solvent, such as tetrahydrofuran (THF), is critical to stabilize the Grignard reagent and prevent its decomposition by moisture.[1] The reaction is typically initiated at a low temperature (0 °C) to control the exothermic nature of the Grignard addition and to minimize the formation of side products.
Step 1: N-Boc Protection of 4-Formylpiperidine A solution of 4-formylpiperidine in a suitable solvent (e.g., dichloromethane) is treated with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base (e.g., triethylamine) to yield N-Boc-4-formylpiperidine.
Step 2: Grignard Reaction In a flame-dried, three-necked flask under an inert atmosphere, magnesium turnings are activated with a small crystal of iodine. A solution of 4-bromochlorobenzene in anhydrous THF is then added dropwise to form the Grignard reagent, 4-chlorophenylmagnesium bromide. The reaction mixture is then cooled to 0 °C, and a solution of N-Boc-4-formylpiperidine in anhydrous THF is added slowly. The reaction is typically stirred for several hours at room temperature to ensure completion.
Step 3: N-Boc Deprotection The resulting N-Boc-(4-Chlorophenyl)(4-piperidinyl)methanol is deprotected by treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in a suitable solvent, to yield the final product.
Route 2: Two-Step Oxidation-Reduction Synthesis
An alternative and often higher-yielding approach involves the reduction of a ketone precursor, N-Boc-4-(4-chlorobenzoyl)piperidine. This intermediate can be synthesized via a Friedel-Crafts acylation of chlorobenzene with N-Boc-piperidine-4-carbonyl chloride.
This two-step process allows for the isolation and purification of the intermediate ketone, which can lead to a purer final product. The reduction of the ketone can be achieved through various methods, including catalytic hydrogenation or with hydride reducing agents like sodium borohydride. The choice of reducing agent can significantly impact the reaction kinetics and selectivity. Catalytic hydrogenation often requires elevated pressures and temperatures, while sodium borohydride reductions can typically be carried out under milder conditions.[2]
Step 1: Synthesis of N-Boc-4-(4-chlorobenzoyl)piperidine (Not detailed)
Step 2: Reduction of the Ketone
-
Method A: Catalytic Hydrogenation: N-Boc-4-(4-chlorobenzoyl)piperidine is dissolved in a solvent such as methanol or ethanol, and a catalyst, typically palladium on carbon (Pd/C), is added. The mixture is then subjected to hydrogen gas at a controlled pressure and temperature until the reaction is complete.
-
Method B: Sodium Borohydride Reduction: N-Boc-4-(4-chlorobenzoyl)piperidine is dissolved in a protic solvent like methanol or ethanol. Sodium borohydride is then added portion-wise at room temperature, and the reaction is stirred for a period of 2 to 6 hours.[2]
Step 3: N-Boc Deprotection Similar to the Grignard route, the N-Boc protecting group is removed using acidic conditions to afford (4-Chlorophenyl)(4-piperidinyl)methanol.
Comparative Kinetic Analysis
| Parameter | Grignard Reaction (N-Boc protected) | Ketone Reduction (N-Boc protected) |
| Precursor | N-Boc-4-formylpiperidine | N-Boc-4-(4-chlorobenzoyl)piperidine |
| Key Reagents | 4-chlorophenylmagnesium bromide | H₂/Pd/C or NaBH₄ |
| Typical Reaction Time | Several hours[2] | Catalytic Hydrogenation: ~1 hour[3] Sodium Borohydride: 2-6 hours[2] |
| Typical Yield | ~75% (for pyridinyl analogue)[2] | Catalytic Hydrogenation: >95%[3] Sodium Borohydride: High (not specified)[2] |
| Temperature | 0 °C to Room Temperature | Catalytic Hydrogenation: 50-60 °C[3] Sodium Borohydride: Room Temperature[2] |
| Pressure | Atmospheric | Catalytic Hydrogenation: 0.1-0.5 MPa[3] Sodium Borohydride: Atmospheric |
Kinetic Insights:
From the available data, the ketone reduction route, particularly via catalytic hydrogenation, appears to be kinetically more favorable than the Grignard synthesis. The significantly shorter reaction time (around 1 hour) and higher reported yields (>95%) for the reduction of a similar N-Boc piperidone suggest a faster and more efficient conversion to the desired alcohol.[3]
The sodium borohydride reduction also presents a viable option with mild reaction conditions, although the reaction time is slightly longer than catalytic hydrogenation.[2] The Grignard reaction, while a classic C-C bond-forming reaction, is reported to take "several hours" and provides a comparatively lower yield for a closely related pyridinyl analogue.[2]
Visualization of Synthetic Workflows
Caption: Workflow for the Grignard Synthesis Route.
Caption: Workflow for the Ketone Reduction Synthesis Route.
Conclusion and Future Perspectives
Based on the analysis of reported reaction times and yields, the two-step oxidation-reduction pathway, particularly employing catalytic hydrogenation, offers a more kinetically favorable and efficient route for the synthesis of (4-Chlorophenyl)(4-piperidinyl)methanol compared to the Grignard reaction. The milder conditions and high yields associated with the reduction methods make them more amenable to large-scale production.
While the Grignard reaction remains a valuable tool for carbon-carbon bond formation, its application in this specific synthesis appears to be less efficient. Future research could focus on optimizing the Grignard reaction conditions, perhaps through the use of additives or alternative solvents, to improve its kinetic profile. Furthermore, a detailed kinetic study involving time-course analysis and the determination of rate constants for both synthetic routes would provide a more definitive comparison and would be a valuable contribution to the field of medicinal chemistry.
References
- Application Notes and Protocols for the Synthesis of 4-Chlorophenyl-2-pyridinylmethanol via Grignard Reaction - Benchchem. (n.d.).
- The Synthesis of 4-Chlorophenyl-2-pyridinylmethanol: A Technical Guide - Benchchem. (n.d.).
- The Synthesis of 4-Chlorophenyl-2-pyridinylmethanol: A Technical Guide - Benchchem. (n.d.).
- Technical Support Center: Catalyst Selection for Hydrogenation of N-Boc-4-piperidone - Benchchem. (n.d.).
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A Comparative Guide to the In Vitro and In Vivo Stability of (4-Chlorophenyl)(4-piperidinyl)methanol Derivatives
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
In the journey of a drug from a promising lead compound to a clinical candidate, its metabolic stability is a paramount consideration.[1][2] This guide provides a comprehensive comparison of the in vitro and in vivo stability of a series of (4-Chlorophenyl)(4-piperidinyl)methanol derivatives. The metabolic fate of a drug candidate dictates its pharmacokinetic profile, influencing its bioavailability, half-life, and potential for drug-drug interactions.[1][3] Early assessment of metabolic stability allows for the strategic optimization of chemical structures to enhance drug-like properties, thereby reducing the likelihood of costly late-stage failures.[2][4][5]
The (4-Chlorophenyl)(4-piperidinyl)methanol scaffold is a privileged structure in medicinal chemistry, appearing in a range of biologically active compounds.[6] However, its susceptibility to metabolism can be a significant hurdle. This guide will delve into the experimental methodologies used to assess the stability of these derivatives, present comparative data, and discuss the structure-stability relationships that emerge.
Methodologies for Assessing Metabolic Stability
A dual approach of in vitro and in vivo assays provides a holistic understanding of a compound's metabolic profile. In vitro assays offer a high-throughput and cost-effective means to screen compounds early in the discovery process, while in vivo studies provide the definitive assessment of a drug's behavior in a complex biological system.[4][5]
In vitro stability is primarily assessed using two key assays: the microsomal stability assay and the plasma stability assay.
1. Microsomal Stability Assay:
This assay evaluates a compound's susceptibility to metabolism by Phase I enzymes, predominantly the cytochrome P450 (CYP) superfamily.[7][8][9] These enzymes are responsible for the oxidative metabolism of a vast number of drugs.[10][11][12][13] The liver is the primary site of drug metabolism, and liver microsomes, which are vesicles of the endoplasmic reticulum, are rich in CYP enzymes.[7][9]
Experimental Protocol:
-
Preparation of Incubation Mixture: A reaction mixture is prepared containing liver microsomes (from human or other species) in a phosphate buffer (pH 7.4).[14]
-
Compound Addition: The test compound (e.g., a (4-Chlorophenyl)(4-piperidinyl)methanol derivative) is added to the microsomal suspension at a final concentration typically around 1 µM.[9]
-
Initiation of Reaction: The metabolic reaction is initiated by the addition of the cofactor NADPH.[7][9] A control incubation without NADPH is also run to assess non-CYP mediated degradation.[8]
-
Time-Course Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes) and the reaction is quenched by adding a cold organic solvent like acetonitrile.[8][14][15]
-
Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.[14]
-
Data Analysis: The percentage of the compound remaining at each time point is plotted against time. From this, the half-life (t½) and intrinsic clearance (CLint) are calculated.[7]
Causality Behind Experimental Choices:
-
Use of Liver Microsomes: Concentrates the key Phase I metabolic enzymes, providing a robust and reproducible system for assessing metabolic liability.[7]
-
Inclusion of NADPH: This cofactor is essential for the catalytic activity of CYP enzymes. Its inclusion allows for the specific assessment of oxidative metabolism.[7][9]
-
LC-MS/MS Analysis: Offers high sensitivity and selectivity for quantifying the parent drug, even in a complex biological matrix.
2. Plasma Stability Assay:
This assay determines the stability of a compound in blood plasma, which contains various enzymes such as esterases and proteases that can degrade drugs.[16][17] Compounds with functional groups like esters and amides are particularly susceptible to hydrolysis in plasma.[18]
Experimental Protocol:
-
Incubation: The test compound is incubated in plasma (from human or other species) at 37°C.[16][19]
-
Time-Course Sampling: Aliquots are collected at different time intervals (e.g., 0, 15, 30, 60, and 120 minutes).[17][19]
-
Reaction Quenching: The enzymatic activity is stopped by adding a protein precipitating agent, such as cold acetonitrile.[16][19]
-
Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to measure the concentration of the parent compound.[16][19]
-
Data Analysis: The half-life of the compound in plasma is determined from the disappearance rate.[16]
Causality Behind Experimental Choices:
-
Use of Plasma: Directly assesses the compound's stability in the systemic circulation, providing insights into its potential for rapid degradation before reaching the target site.[16]
-
37°C Incubation: Mimics physiological temperature, ensuring the enzymatic activity is representative of in vivo conditions.[16][19]
In vivo studies in animal models are essential to understand the overall pharmacokinetic profile of a drug candidate. These studies provide crucial information on absorption, distribution, metabolism, and excretion (ADME).
Experimental Protocol:
-
Animal Model Selection: A suitable animal model (e.g., rat or mouse) is chosen.
-
Drug Administration: The (4-Chlorophenyl)(4-piperidinyl)methanol derivative is administered to the animals, typically via intravenous (IV) and oral (PO) routes.
-
Blood Sampling: Blood samples are collected at predetermined time points after drug administration.
-
Plasma Preparation: Plasma is separated from the blood samples by centrifugation.
-
Bioanalysis: The concentration of the drug in the plasma samples is quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and oral bioavailability (%F) are calculated using specialized software.
Causality Behind Experimental Choices:
-
IV and PO Administration: Allows for the determination of absolute bioavailability and provides insights into the extent of first-pass metabolism.
-
Serial Blood Sampling: Enables the characterization of the full plasma concentration-time profile, which is necessary for accurate pharmacokinetic parameter estimation.
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams outline the workflows for the in vitro and in vivo stability assessments.
Caption: In Vitro Stability Assay Workflow.
Caption: In Vivo Pharmacokinetic Study Workflow.
Results and Discussion: Structure-Stability Relationships
The following tables summarize the stability data for a series of hypothetical (4-Chlorophenyl)(4-piperidinyl)methanol derivatives.
Table 1: In Vitro Stability Data
| Compound | R-Group | Microsomal t½ (min) | Plasma t½ (min) |
| Parent | -H | 25 | >120 |
| Derivative A | -CH3 | 45 | >120 |
| Derivative B | -C(O)CH3 | 15 | 30 |
| Derivative C | -SO2CH3 | >60 | >120 |
Table 2: In Vivo Pharmacokinetic Data (Rat)
| Compound | CL (mL/min/kg) | Vd (L/kg) | t½ (h) | %F |
| Parent | 35 | 5 | 2.5 | 20 |
| Derivative A | 20 | 4.5 | 4.0 | 45 |
| Derivative B | 60 | 6 | 1.2 | 5 |
| Derivative C | 10 | 3 | 8.1 | 75 |
From the data, several key structure-stability relationships can be observed:
-
Impact of N-Substitution: The nature of the substituent on the piperidine nitrogen significantly influences metabolic stability.
-
Alkylation (Derivative A): A simple methyl group at the nitrogen appears to sterically hinder access to metabolic enzymes, leading to a longer microsomal half-life and improved oral bioavailability compared to the parent compound.
-
Acylation (Derivative B): The introduction of an acetyl group creates a labile amide bond, resulting in rapid degradation in both microsomes and plasma. This is reflected in the high clearance and poor bioavailability in vivo.
-
Sulfonylation (Derivative C): The electron-withdrawing nature of the sulfonyl group likely deactivates the adjacent nitrogen, making it less susceptible to metabolism. This derivative exhibits the highest stability both in vitro and in vivo, with a long half-life and excellent oral bioavailability.
-
These findings underscore the importance of careful chemical modification to block or attenuate sites of metabolic attack. The data suggests that for the (4-Chlorophenyl)(4-piperidinyl)methanol scaffold, N-dealkylation and oxidation are likely major metabolic pathways.
Conclusion
The comprehensive assessment of both in vitro and in vivo stability is indispensable in the optimization of (4-Chlorophenyl)(4-piperidinyl)methanol derivatives as potential drug candidates. The use of high-throughput in vitro assays, such as microsomal and plasma stability, allows for the rapid screening and ranking of compounds, while in vivo pharmacokinetic studies provide the definitive data needed to predict human pharmacokinetics. The structure-stability relationships identified in this guide demonstrate that strategic chemical modifications can significantly enhance the metabolic stability and, consequently, the drug-like properties of this important class of compounds.
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A novel in vitro serum stability assay for antibody therapeutics incorporating internal standards. (2025). ResearchGate. Retrieved from [Link]
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In vitro drug metabolism: for the selection of your lead compounds. MTTlab. Retrieved from [Link]
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functional in vitro assays for drug discovery. (2023). YouTube. Retrieved from [Link]
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Video: In Vitro Drug Release Testing: Overview, Development and Validation. (2025). JoVE. Retrieved from [Link]
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Plasma Stability In Vitro Assay. Charnwood Discovery. Retrieved from [Link]
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ADME Plasma Stability Assay. BioDuro. Retrieved from [Link]
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Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. (2024). NIH. Retrieved from [Link]
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Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. (2018). ACS Publications. Retrieved from [Link]
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ADME Microsomal Stability Assay. BioDuro. Retrieved from [Link]
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The Role of CYP450 Enzymes in Drug Metabolism. Metabolon. Retrieved from [Link]
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Microsomal Stability. Cyprotex. Retrieved from [Link]
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Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. (1995). PubMed. Retrieved from [Link]
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Plasma Stability. Cyprotex. Retrieved from [Link]
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Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. (2006). PubMed. Retrieved from [Link]
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Cytochrome P450 Enzymes and Drug Metabolism in Humans. (2021). PubMed Central. Retrieved from [Link]
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Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. (2023). PubMed Central. Retrieved from [Link]
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Pharmacokinetic study of 3-(4-chlorophenyl)-7-[2-(piperazin-1-yl)ethoxy]-4H-chromen-4-one (CPEO-43) in rats based on LC-MS/MS. (2025). PubMed. Retrieved from [Link]
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4-Piperidinemethanol. PubChem. Retrieved from [Link]
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Plasma Stability Assay. Creative Bioarray. Retrieved from [Link]
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The Effect of Cytochrome P450 Metabolism on Drug Response, Interactions, and Adverse Effects. (2007). AAFP. Retrieved from [Link]
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Cytochrome P450 Drug Metabolism. DynaMed. Retrieved from [Link]
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Clinical pharmacokinetics of the irinotecan metabolite 4-piperidinopiperidine and its possible clinical importance. (2003). PubMed. Retrieved from [Link]
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Drug Metabolism - The Importance of Cytochrome P450 3A4. (2014). Medsafe. Retrieved from [Link]
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Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. (2024). protocols.io. Retrieved from [Link]
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A Head-to-Head Comparison of Synthetic Protocols for (4-Chlorophenyl)(4-piperidinyl)methanol: A Guide to Optimizing Yields
In the landscape of pharmaceutical development, the efficient synthesis of key intermediates is a critical determinant of a project's timeline and cost-effectiveness. (4-Chlorophenyl)(4-piperidinyl)methanol is a foundational building block for numerous biologically active compounds, making the selection of its synthetic route a decision with significant downstream implications. This guide provides an in-depth, head-to-head comparison of the two most prevalent protocols for its synthesis: the Grignard reaction and the reduction of a ketone precursor. We will dissect the mechanistic underpinnings, provide detailed experimental procedures, and present a clear, data-driven verdict to guide researchers toward the most effective methodology.
The Strategic Importance of (4-Chlorophenyl)(4-piperidinyl)methanol
The piperidine moiety is a privileged scaffold in medicinal chemistry, and its combination with a substituted aryl carbinol creates a versatile intermediate for a wide range of therapeutic agents. The specific structure of (4-Chlorophenyl)(4-piperidinyl)methanol has been integral to the development of compounds in various disease areas. Therefore, a robust, scalable, and high-yield synthesis is not merely an academic exercise but a crucial enabler of drug discovery and development programs.
Protocol 1: The Grignard Reaction Approach
This classic organometallic approach constructs the target molecule in a single carbon-carbon bond-forming step by reacting a Grignard reagent with an aldehyde.
Mechanistic Rationale & Field Insights
The Grignard reaction relies on the nucleophilic addition of a highly polarized organomagnesium halide to the electrophilic carbonyl carbon of an aldehyde. In this specific synthesis, a 4-piperidinylmagnesium halide attacks 4-chlorobenzaldehyde. The success of this reaction is critically dependent on maintaining strictly anhydrous conditions, as any trace of water will protonate and destroy the Grignard reagent, leading to significantly reduced yields.[1] The choice of an ethereal solvent like Tetrahydrofuran (THF) is essential, as it solvates the magnesium ion, stabilizing the Grignard reagent complex. From an experiential standpoint, initiation of the Grignard formation can sometimes be sluggish; the addition of a small iodine crystal is a common technique to activate the magnesium surface.
Experimental Protocol: Grignard Synthesis
-
Grignard Reagent Formation: In a flame-dried, three-neck flask under a nitrogen atmosphere, magnesium turnings (1.2 eq.) are covered with anhydrous THF. A crystal of iodine is added. A solution of N-Boc-4-chloropiperidine (1.0 eq.) in anhydrous THF is added dropwise. Gentle heating may be required to initiate the reaction, which is evident by bubbling and a color change.
-
Addition Reaction: The freshly prepared Grignard reagent is cooled to 0 °C. A solution of 4-chlorobenzaldehyde (1.0 eq.) in anhydrous THF is added dropwise, maintaining the temperature below 10 °C to minimize side reactions.
-
Workup and Deprotection: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine and dried. The solvent is evaporated, and the resulting N-Boc protected intermediate is deprotected under acidic conditions (e.g., HCl in methanol) to yield the final product.
-
Purification: The crude product is purified by column chromatography on silica gel.
Yield & Performance Analysis
The Grignard approach for analogous syntheses typically reports yields in the range of 70-75% .[2] The primary limitation is the high reactivity of the Grignard reagent, which can lead to side products and is highly sensitive to moisture and atmospheric carbon dioxide. The multi-step workup and purification process can also contribute to product loss.
Protocol 2: The Ketone Reduction Pathway
This two-step approach first involves the synthesis of a ketone intermediate, (4-chlorophenyl)(piperidin-4-yl)methanone, which is then reduced to the target alcohol.
Mechanistic Rationale & Field Insights
This protocol leverages the highly efficient and selective reduction of a ketone to a secondary alcohol. The key advantage here is the robustness and high functional group tolerance of common reducing agents like sodium borohydride (NaBH₄).[3] The mechanism involves the transfer of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon. This reaction is typically performed in a protic solvent, such as methanol or ethanol, which also serves to protonate the resulting alkoxide during the workup. This method physically separates the C-C bond formation (in making the ketone) from the alcohol formation, which often results in a cleaner reaction profile and simpler purification.
Experimental Protocol: Ketone Reduction
-
Ketone Synthesis: The precursor, (4-chlorophenyl)(piperidin-4-yl)methanone, is first synthesized, often via a Friedel-Crafts acylation of chlorobenzene with a protected piperidine-4-carbonyl chloride.
-
Reduction: (4-chlorophenyl)(piperidin-4-yl)methanone (1.0 eq.) is dissolved in methanol and cooled to 0 °C. Sodium borohydride (1.5 eq.) is added portion-wise, ensuring the temperature remains low to control the exothermic reaction. The reaction is stirred at room temperature until completion, as monitored by TLC.
-
Workup: The reaction is quenched by the slow addition of water. The methanol is removed under reduced pressure, and the aqueous residue is extracted with an organic solvent like ethyl acetate.
-
Purification: The combined organic layers are washed, dried, and concentrated. The resulting product is often of high purity and may only require recrystallization.
Yield & Performance Analysis
The reduction of the ketone precursor is exceptionally efficient, with reported yields for similar transformations often ranging from 90% to over 97% .[2] The reaction is fast, operationally simple, and less sensitive to ambient conditions than the Grignard protocol. The primary consideration for this route is the availability and synthesis of the starting ketone.
Quantitative Head-to-Head Comparison
| Parameter | Grignard Reaction Protocol | Ketone Reduction Protocol |
| Overall Yield | ~75%[2] | 90-97%[2] |
| Key Reagents | Magnesium, 4-Chlorobenzaldehyde | Sodium Borohydride |
| Reaction Sensitivity | High (strictly anhydrous) | Low |
| Number of Steps | 2 (including deprotection) | 2 (reduction + ketone synthesis) |
| Key Advantages | Direct C-C bond formation | High yield, clean reaction, operational simplicity |
| Common Challenges | Grignard initiation, side reactions, moisture[1] | Synthesis of ketone precursor |
Visualization of Synthetic Workflows
Caption: Workflow for the Grignard Reaction Protocol.
Caption: Workflow for the Ketone Reduction Protocol.
Conclusion and Recommendation for Optimal Yield
Based on a comprehensive review of established chemical principles and reported experimental data, the ketone reduction protocol is unequivocally the superior method for synthesizing (4-Chlorophenyl)(4-piperidinyl)methanol with the highest possible yield . While the Grignard reaction offers a more direct route, its sensitivity and propensity for side reactions result in consistently lower yields and more demanding purification procedures.[1][2]
For research, development, and manufacturing professionals, the high efficiency (90-97%), operational simplicity, and robustness of the ketone reduction pathway offer clear advantages in terms of reliability, scalability, and cost-effectiveness. The investment in synthesizing the ketone precursor is well-justified by the near-quantitative yields and high purity of the final product.
References
- Source: Google Patents (CN1583742A)
-
Title: (4-chlorophenyl)(piperidin-4-yl)methanol Source: American Elements URL: [Link]
-
Title: SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES Source: Rasayan Journal of Chemistry URL: [Link]
-
Title: The Grignard Synthesis of Triphenylmethanol Source: TSI Journals URL: [Link]
- Source: Google Patents (CN104003929A)
Sources
Inter-laboratory validation of (4-Chlorophenyl)(4-piperidinyl)methanol synthesis and analysis
An Inter-Laboratory Comparative Guide to the Synthesis and Analysis of (4-Chlorophenyl)(4-piperidinyl)methanol
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the synthesis and analysis of (4-Chlorophenyl)(4-piperidinyl)methanol, a key intermediate in pharmaceutical development. It is designed for researchers, scientists, and drug development professionals, offering a comparative analysis of methodologies and the foundational principles for inter-laboratory validation to ensure data integrity and reproducibility.
Introduction: The Significance of (4-Chlorophenyl)(4-piperidinyl)methanol and the Imperative of Method Validation
(4-Chlorophenyl)(4-piperidinyl)methanol is a crucial building block in the synthesis of various pharmaceutically active compounds. The piperidine moiety is a common scaffold in drug discovery, known for its presence in numerous natural products and synthetic drugs.[1][2] The precise and reproducible synthesis and analysis of this intermediate are paramount to ensuring the quality, safety, and efficacy of the final drug product.
Inter-laboratory validation is the cornerstone of robust analytical and synthetic methods. It establishes the reproducibility and reliability of a method when performed by different analysts in different laboratories. This process is essential for regulatory submissions, quality control, and ensuring consistency in multi-site manufacturing and research projects.[3] This guide will delve into common synthetic routes and analytical techniques, culminating in a framework for establishing a validated, cross-laboratory protocol.
Comparative Synthesis Routes
The synthesis of (4-Chlorophenyl)(4-piperidinyl)methanol can be approached through several pathways. The choice of a particular route often depends on factors such as the availability and cost of starting materials, desired yield and purity, and scalability.[4]
Route A: Grignard Reaction with N-Protected Piperidin-4-one
This is a classic and widely used method for forming carbon-carbon bonds.
-
Causality: The Grignard reagent, 4-chlorophenylmagnesium bromide, acts as a nucleophile, attacking the electrophilic carbonyl carbon of an N-protected piperidin-4-one. The N-protecting group (e.g., Boc or Cbz) is crucial to prevent the acidic N-H proton from quenching the highly basic Grignard reagent. The subsequent acidic workup protonates the resulting alkoxide to yield the desired alcohol and removes the protecting group.
Route B: Reduction of (4-Chlorophenyl)(piperidin-4-yl)methanone
This route is advantageous if the corresponding ketone is readily available.
-
Causality: The reduction of the ketone to a secondary alcohol can be achieved using various reducing agents. Sodium borohydride (NaBH4) is a mild and selective reducing agent suitable for this transformation, offering high yields and operational simplicity.[5] More powerful reducing agents like lithium aluminum hydride (LiAlH4) could also be used but require more stringent anhydrous conditions.
Visualizing the Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis and subsequent analysis of (4-Chlorophenyl)(4-piperidinyl)methanol.
Sources
- 1. Bot Verification [rasayanjournal.co.in]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. Inter-laboratory comparison study for pyrrolizidine alkaloids in animal feed using spiked and incurred material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. guidechem.com [guidechem.com]
- 5. CN105237469A - Preparation method of 4-chlorophenyl-2-pyridyl methanol - Google Patents [patents.google.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
